1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride
Description
Properties
IUPAC Name |
1-[(3-fluorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO2.ClH/c14-12-3-1-2-10(8-12)9-15-6-4-11(5-7-15)13(16)17;/h1-3,8,11H,4-7,9H2,(H,16,17);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WARIOFWBPVKCMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)O)CC2=CC(=CC=C2)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30382402 | |
| Record name | 1-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
451485-55-5 | |
| Record name | 4-Piperidinecarboxylic acid, 1-[(3-fluorophenyl)methyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=451485-55-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-[(3-Fluorophenyl)methyl]piperidine-4-carboxylic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30382402 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 451485-55-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: Structural Elucidation of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the structural elucidation of 1-(3-fluorobenzyl)piperidine-4-carboxylic acid hydrochloride. The document details the expected physicochemical properties and presents a thorough analysis of predicted spectroscopic data, including Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR), Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these analytical techniques are provided to aid in practical application. Furthermore, this guide includes a logical workflow for structure elucidation and a hypothetical signaling pathway, visualized using Graphviz, to contextualize the potential biological relevance of this compound class.
Introduction
This compound is a derivative of piperidine, a heterocyclic amine that is a common scaffold in many biologically active compounds and approved pharmaceuticals. The presence of a 3-fluorobenzyl group is of significant interest in medicinal chemistry, as the fluorine atom can modulate physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. This document serves as a detailed reference for the structural characterization of this specific compound.
Physicochemical and Spectroscopic Data
The structural formula of this compound is presented below. The hydrochloride salt form enhances the stability and solubility of the compound.[1]
Chemical Structure:
-
Molecular Formula: C₁₃H₁₇ClFNO₂[1]
-
Molecular Weight: 273.73 g/mol [1]
-
CAS Number: 451485-55-5
-
Appearance: Expected to be a white to off-white solid.
-
Melting Point: A characteristic melting point of 220-223°C has been reported.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference.
Table 1: Predicted ¹H NMR Data
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
| Aromatic (C-H of fluorobenzyl) | 7.00 - 7.40 | Multiplet | 4H |
| Benzyl (CH₂) | ~3.50 | Singlet | 2H |
| Piperidine (CH at C4) | ~2.50 | Multiplet | 1H |
| Piperidine (CH₂ at C2, C6) | ~2.80 - 3.00 | Multiplet | 4H |
| Piperidine (CH₂ at C3, C5) | ~1.80 - 2.00 | Multiplet | 4H |
| Carboxylic Acid (COOH) | >10.0 | Broad Singlet | 1H |
Table 2: Predicted ¹³C NMR Data
| Carbon Atom | Predicted Chemical Shift (ppm) |
| Carboxylic Acid (C=O) | ~175 |
| Aromatic (C-F) | ~162 (doublet, ¹JCF ≈ 245 Hz) |
| Aromatic (C-H) | ~114 - 130 |
| Aromatic (C-CH₂) | ~140 |
| Benzyl (CH₂) | ~62 |
| Piperidine (C4) | ~41 |
| Piperidine (C2, C6) | ~53 |
| Piperidine (C3, C5) | ~28 |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in a molecule.
Table 3: Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Description of Vibration |
| 2500-3300 | O-H (Carboxylic Acid) | Very broad stretch |
| 2850-3000 | C-H (Aliphatic) | Stretch |
| 1710-1760 | C=O (Carboxylic Acid) | Stretch |
| 1580-1620 | C=C (Aromatic) | Stretch |
| 1000-1300 | C-N (Amine) | Stretch |
| 1100-1200 | C-F (Aryl Fluoride) | Stretch |
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent molecular ion peak.
Table 4: Predicted Mass Spectrometry Data
| m/z (mass-to-charge ratio) | Ion |
| 238.1349 | [M+H]⁺ (protonated molecule, free base) |
| 260.1168 | [M+Na]⁺ (sodium adduct, free base) |
Experimental Protocols
NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Transfer the solution to an NMR tube.[2]
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for ¹H).
-
¹H NMR: Use a standard pulse sequence. Key parameters include a sufficient number of scans to obtain a good signal-to-noise ratio, a spectral width covering the expected chemical shift range, and a relaxation delay of 1-2 seconds.
-
¹³C NMR: Use a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
FT-IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method is common. Mix a small amount of the compound with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet. Alternatively, a thin solid film can be prepared by dissolving the sample in a volatile solvent, applying it to a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.[3][4]
-
Data Acquisition: Place the sample in the IR beam of an FT-IR spectrometer and collect the spectrum. A background spectrum of the empty sample holder or pure KBr pellet should be recorded and subtracted from the sample spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol, acetonitrile, or water.[5] Further dilute this stock solution to a final concentration of around 10 µg/mL.[5]
-
Data Acquisition: Infuse the sample solution into the ESI source of the mass spectrometer. Acquire the mass spectrum in positive ion mode. The instrument parameters, such as capillary voltage and desolvation gas flow, should be optimized for the analyte.
Visualization of Methodologies and Pathways
Structure Elucidation Workflow
The following diagram illustrates the logical workflow for the structural elucidation of an unknown compound like this compound.
References
- 1. This compound | 451485-55-5 | Benchchem [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 5. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
Physicochemical properties of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl
An In-depth Technical Guide on the Physicochemical Properties of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid.[1] This compound is of interest in medicinal chemistry and drug discovery due to the presence of a fluorinated benzyl group and a piperidine scaffold. The fluorine atom can significantly influence a molecule's metabolic stability, bioavailability, and binding affinity.[1] The piperidine structure is a common feature in many biologically active molecules, making this compound a valuable building block for the synthesis of novel therapeutic agents, potentially targeting the central nervous system or cardiovascular system.[1] This guide provides a comprehensive overview of its known physicochemical properties and outlines detailed experimental protocols for their determination.
Chemical and Physical Properties
A summary of the available quantitative data for 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl is presented below.
| Property | Value | Source |
| Chemical Structure | ![]() | Benchchem[1] |
| CAS Number | 451485-55-5 | Benchchem[1] |
| Molecular Formula | C13H17ClFNO2 | Benchchem[1] |
| Molecular Weight | 273.73 g/mol | Benchchem[1] |
| Melting Point | 220-223 °C | Benchchem[1] |
| Purity | Typically ≥97% | Vibrant Pharma Inc.[2] |
| Storage Conditions | 2-8 °C | Vibrant Pharma Inc.[2] |
Experimental Protocols
Detailed methodologies for determining key physicochemical properties are provided below. These protocols are standard methods used in the pharmaceutical industry.
Melting Point Determination
The melting point is a critical indicator of a substance's purity.[3][4] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C.
Methodology: Capillary Method [3][5][6]
-
Sample Preparation: The sample must be completely dry and in a fine powdered form.[4] If necessary, the sample should be dried in a desiccator and ground with a mortar and pestle.
-
Capillary Loading: A small amount of the powdered sample is packed into a capillary tube to a height of 2.5-3.5 mm.[5] The tube is tapped gently to ensure tight packing.[6]
-
Measurement: The capillary tube is placed in a melting point apparatus. The temperature is raised rapidly to about 5°C below the expected melting point, and then the heating rate is slowed to approximately 1°C per minute.[5]
-
Data Recording: The temperature at which the substance begins to melt (onset) and the temperature at which it becomes completely liquid (clear point) are recorded as the melting range.[5]
Caption: Workflow for Melting Point Determination.
Solubility Determination
Thermodynamic solubility is the equilibrium concentration of a compound in a particular solvent and is a crucial parameter for drug development.[7]
Methodology: Shake-Flask Method [8]
-
Sample Preparation: An excess amount of the solid compound is added to a vial containing the desired aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate physiological conditions).[7][9]
-
Equilibration: The vials are sealed and agitated at a constant temperature (e.g., 37 ± 1°C) for a sufficient period (typically 24-48 hours) to reach equilibrium.[7][9][10] The pH of the suspension should be verified at the beginning and end of the experiment.[8]
-
Phase Separation: The suspension is filtered or centrifuged to separate the solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.[11]
Caption: Workflow for Solubility Determination.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution and influences its absorption and distribution.[7]
Methodology: Potentiometric Titration [12][13]
-
Sample Preparation: A precise amount of the compound is dissolved in deionized water or a suitable co-solvent to create a solution of known concentration.[7]
-
Titration: The solution is placed in a temperature-controlled vessel with a calibrated pH electrode. A standardized titrant (e.g., NaOH) of known concentration is added incrementally.
-
Data Collection: The pH of the solution is recorded after each addition of the titrant, generating a titration curve (pH vs. volume of titrant).
-
pKa Calculation: The pKa is determined from the titration curve. For a monoprotic acid, the pKa is the pH at the half-equivalence point.[14][15] For compounds with multiple ionizable groups, biphasic titrations will yield multiple pKa values.[7]
Caption: Workflow for pKa Determination.
LogP Determination
The partition coefficient (logP) measures a compound's lipophilicity, which affects its permeability across biological membranes. It is the ratio of the concentration of a compound in a non-polar solvent (typically n-octanol) to its concentration in an aqueous solvent (water).[16]
Methodology: Shake-Flask Method [16][17][18]
-
Solvent Preparation: n-Octanol and an aqueous buffer (e.g., phosphate buffer at pH 7.4) are pre-saturated with each other.
-
Partitioning: A known amount of the compound is dissolved in one of the phases, and then the two phases are combined in a vial. The vial is shaken for a set period (e.g., 1-3 hours) to allow the compound to partition between the two phases until equilibrium is reached.[7][16]
-
Phase Separation: The mixture is centrifuged to ensure complete separation of the n-octanol and aqueous layers.
-
Quantification: The concentration of the compound in each phase is determined using an appropriate analytical technique (e.g., HPLC, UV-Vis spectrophotometry, or ¹⁹F NMR for fluorinated compounds).[19]
-
Calculation: LogP is calculated as the base-10 logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Caption: Workflow for LogP Determination.
Biological Context and Potential Applications
Piperidine-carboxylic acid derivatives are a well-established class of compounds in medicinal chemistry. They often serve as scaffolds for developing agents that interact with the central nervous system. For instance, derivatives of the related nipecotic acid are known as GABA uptake inhibitors and have potential applications in treating neurological disorders like epilepsy.[7] The introduction of a fluorobenzyl group, as in the title compound, is a common strategy in drug design to enhance metabolic stability and binding affinity.[1] While specific biological data for 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl is not widely published, its structural features suggest it could be a valuable intermediate for synthesizing novel inhibitors of monoamine transporters or other CNS targets.[20][21]
Caption: Structure-Activity Relationship Logic.
References
- 1. This compound | 451485-55-5 | Benchchem [benchchem.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. nano-lab.com.tr [nano-lab.com.tr]
- 4. uomus.edu.iq [uomus.edu.iq]
- 5. thinksrs.com [thinksrs.com]
- 6. Melting Point Test - CD Formulation [formulationbio.com]
- 7. benchchem.com [benchchem.com]
- 8. dissolutiontech.com [dissolutiontech.com]
- 9. who.int [who.int]
- 10. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 11. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]
- 12. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 13. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 14. pennwest.edu [pennwest.edu]
- 15. byjus.com [byjus.com]
- 16. Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 17. Interlaboratory study of log P determination by shake-flask and potentiometric methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. encyclopedia.pub [encyclopedia.pub]
- 19. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 20. Interaction of cis-(6-benzhydrylpiperidin-3-yl)benzylamine analogues with monoamine transporters: structure-activity relationship study of structurally constrained 3,6-disubstituted piperidine analogues of (2,2-diphenylethyl)-[1-(4-fluorobenzyl)piperidin-4-ylmethyl]amine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Synthesis and biological evaluation of (R)-N-(diarylmethylthio/sulfinyl)ethyl/propyl-piperidine-3-carboxylic acid hydrochlorides as novel GABA uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide to the Synthesis of CAS 451485-55-5: 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
CAS 451485-55-5, chemically identified as 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride, is a key synthetic intermediate in medicinal chemistry. The piperidine scaffold is a prevalent structural motif in a wide array of bioactive molecules and approved pharmaceuticals. The incorporation of a 3-fluorobenzyl group can significantly influence the pharmacokinetic and pharmacodynamic properties of a parent molecule, making this compound a valuable building block in drug discovery and development. This technical guide provides a comprehensive overview of the primary synthesis pathways for this compound, including detailed experimental protocols and relevant chemical data.
Synthesis Pathway Overview
The synthesis of this compound can be primarily achieved through two strategic approaches:
-
N-Alkylation of Piperidine-4-carboxylic Acid: This is a direct and common method involving the reaction of piperidine-4-carboxylic acid (isonipecotic acid) with a 3-fluorobenzyl halide.
-
Reductive Amination: This pathway involves the reaction of piperidine-4-carboxylic acid with 3-fluorobenzaldehyde in the presence of a suitable reducing agent.
This guide will focus on the N-alkylation pathway, which is a widely applicable and well-documented method for the synthesis of N-substituted piperidines.
N-Alkylation Synthesis Pathway
The N-alkylation of piperidine-4-carboxylic acid with a 3-fluorobenzyl halide is a straightforward nucleophilic substitution reaction. To prevent unwanted side reactions, the carboxylic acid group is often protected as an ester prior to the N-alkylation step. The synthesis can be broken down into three key stages: esterification of the starting material, N-alkylation, and subsequent hydrolysis of the ester followed by salt formation.
Experimental Protocols
The following protocols are based on established chemical principles for the synthesis of N-alkylated piperidine derivatives.
Step 1: Esterification of Piperidine-4-carboxylic acid
-
Objective: To protect the carboxylic acid group as an ethyl ester.
-
Materials:
-
Piperidine-4-carboxylic acid (1.0 eq)
-
Absolute Ethanol (10-20 volumes)
-
Concentrated Sulfuric Acid (catalytic amount, e.g., 0.1 eq)
-
-
Procedure:
-
Suspend piperidine-4-carboxylic acid in absolute ethanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add the catalytic amount of concentrated sulfuric acid to the suspension.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
The resulting residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with an organic solvent such as ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo to yield ethyl piperidine-4-carboxylate.
-
Step 2: N-Alkylation of Ethyl Piperidine-4-carboxylate
-
Objective: To introduce the 3-fluorobenzyl group onto the piperidine nitrogen.
-
Materials:
-
Ethyl piperidine-4-carboxylate (1.0 eq)
-
3-Fluorobenzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Acetonitrile (10-15 volumes)
-
-
Procedure:
-
To a solution of ethyl piperidine-4-carboxylate in acetonitrile, add potassium carbonate.
-
Add 3-fluorobenzyl bromide to the mixture.
-
Heat the reaction mixture to reflux and maintain for 8-12 hours, monitoring the progress by TLC.
-
After completion, cool the mixture to room temperature and filter off the inorganic salts.
-
The filtrate is concentrated under reduced pressure to give the crude ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate.
-
Step 3: Hydrolysis and Hydrochloride Salt Formation
-
Objective: To hydrolyze the ethyl ester to the carboxylic acid and form the final hydrochloride salt.
-
Materials:
-
Crude ethyl 1-(3-fluorobenzyl)piperidine-4-carboxylate (1.0 eq)
-
Aqueous Sodium Hydroxide (e.g., 2M solution)
-
Concentrated Hydrochloric Acid
-
-
Procedure:
-
Dissolve the crude ester in an aqueous solution of sodium hydroxide.
-
Heat the mixture to reflux for 2-4 hours, or until the hydrolysis is complete (monitored by TLC).
-
Cool the reaction mixture in an ice bath and acidify to a pH of approximately 2 with concentrated hydrochloric acid.
-
The precipitated product, this compound, is collected by filtration.
-
The solid is washed with cold water and dried under vacuum.
-
Quantitative Data
While specific yield and purity data for the synthesis of CAS 451485-55-5 are not extensively reported in publicly available literature, the following table provides expected ranges based on similar reported syntheses of N-alkylated piperidine derivatives.
| Step | Product | Expected Yield (%) | Expected Purity (%) |
| 1 | Ethyl Piperidine-4-carboxylate | 85 - 95 | >95 |
| 2 | Ethyl 1-(3-Fluorobenzyl)piperidine-4-carboxylate | 70 - 85 | >90 (crude) |
| 3 | This compound | 80 - 90 (from ester) | >98 (after recrystallization) |
Reductive Amination Pathway
An alternative synthetic route is the reductive amination of piperidine-4-carboxylic acid with 3-fluorobenzaldehyde. This one-pot reaction typically involves the formation of an iminium intermediate, which is then reduced in situ.
General Experimental Protocol for Reductive Amination
-
Materials:
-
Piperidine-4-carboxylic acid (1.0 eq)
-
3-Fluorobenzaldehyde (1.0-1.2 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE) as solvent
-
-
Procedure:
-
A mixture of piperidine-4-carboxylic acid and 3-fluorobenzaldehyde is stirred in the chosen solvent.
-
Sodium triacetoxyborohydride is added portion-wise to the mixture.
-
The reaction is stirred at room temperature for 12-24 hours.
-
Upon completion, the reaction is quenched with water or a saturated aqueous solution of sodium bicarbonate.
-
The product is extracted with an organic solvent, and the organic layer is dried and concentrated.
-
The free base is then converted to the hydrochloride salt by treatment with hydrochloric acid.
-
Conclusion
The synthesis of this compound is readily achievable through standard organic synthesis methodologies. The N-alkylation pathway, particularly with prior esterification of the carboxylic acid, offers a reliable and high-yielding route. The reductive amination pathway provides a more direct, one-pot alternative. The choice of synthetic route will depend on the specific requirements of the research, including scale, available starting materials, and desired purity. This technical guide provides a foundational understanding of the synthesis of this important building block for drug discovery and development.
In-depth Technical Guide on the Potential Mechanism of Action of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid
Disclaimer: As of December 2025, publicly available scientific literature and pharmacological databases lack specific in-depth studies detailing the mechanism of action, quantitative biological data, and established signaling pathways for 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid. Consequently, this document provides a theoretical framework based on the analysis of its structural motifs and the known activities of analogous compounds. The information presented herein is intended for research and drug development professionals as a guide for potential avenues of investigation.
Introduction
1-(3-Fluorobenzyl)piperidine-4-carboxylic acid is a synthetic organic molecule featuring a piperidine core, a structural motif prevalent in a vast array of neuroactive and other therapeutic agents. The presence of a 3-fluorobenzyl group and a carboxylic acid moiety suggests potential interactions with various biological targets. This guide explores the hypothetical mechanisms of action by dissecting the compound's key structural features and drawing parallels with pharmacologically characterized analogs.
Molecular Structure and Potential Pharmacophores
The chemical structure of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid consists of three key components that likely dictate its pharmacological profile:
-
Piperidine Ring: A saturated heterocyclic amine that serves as a common scaffold in medicinal chemistry. Its conformational flexibility allows it to interact with a variety of receptor topographies.
-
3-Fluorobenzyl Group: The benzyl group can engage in hydrophobic and van der Waals interactions with biological targets. The fluorine substitution can modulate physicochemical properties such as lipophilicity and metabolic stability, and potentially influence binding affinity through specific fluorine-protein interactions.
-
Carboxylic Acid: This functional group can act as a hydrogen bond donor and acceptor, and at physiological pH, it will be deprotonated, allowing for ionic interactions with positively charged residues in a binding pocket.
Postulated Mechanisms of Action and Biological Targets
Based on the activities of structurally related N-benzylpiperidine and piperidine-4-carboxylic acid derivatives, several potential mechanisms of action can be hypothesized for 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid.
Many N-benzylpiperidine derivatives exhibit activity at various CNS targets. The structural similarity to known monoamine reuptake inhibitors and receptor ligands suggests that this compound could modulate neurotransmitter systems.
-
Dopamine and Norepinephrine Releasing Agent: The unsubstituted analog, 4-benzylpiperidine, is known to act as a monoamine releasing agent with selectivity for dopamine and norepinephrine over serotonin. It is plausible that 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid could exhibit similar activity, although the presence and position of the fluorine atom and the carboxylic acid would significantly impact its potency and selectivity.
-
Acetylcholinesterase (AChE) Inhibition: Derivatives of 1-benzylpiperidine have been synthesized and evaluated as potent acetylcholinesterase inhibitors. These compounds often interact with the active site of AChE, and the benzyl group can form important binding interactions. The carboxylic acid moiety of the title compound could potentially interact with cationic or polar residues within the enzyme's active site.
Piperidine-4-carboxylic acid analogs have been designed as dual PPARα/γ agonists. These nuclear receptors are involved in the regulation of lipid and glucose metabolism. The carboxylic acid is a key pharmacophoric feature for binding to PPARs, and the N-benzyl substituent would occupy a hydrophobic pocket in the ligand-binding domain.
Proposed Experimental Protocols for Elucidation of Mechanism of Action
To investigate the hypothetical mechanisms of action, a systematic experimental approach is required.
A primary screening panel should be employed to assess the affinity of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid for a wide range of CNS targets and other relevant receptors and enzymes.
Table 1: Proposed In Vitro Screening Panel
| Target Class | Specific Targets | Assay Type |
| Monoamine Transporters | Dopamine Transporter (DAT) | Radioligand Binding Assay |
| Norepinephrine Transporter (NET) | Radioligand Binding Assay | |
| Serotonin Transporter (SERT) | Radioligand Binding Assay | |
| Enzymes | Acetylcholinesterase (AChE) | Enzyme Inhibition Assay |
| Monoamine Oxidase A (MAO-A) | Enzyme Inhibition Assay | |
| Monoamine Oxidase B (MAO-B) | Enzyme Inhibition Assay | |
| Nuclear Receptors | PPARα | Ligand Binding Assay |
| PPARγ | Ligand Binding Assay |
Experimental Protocol: Radioligand Binding Assay for Monoamine Transporters
-
Preparation of Membranes: Cell membranes expressing the human dopamine, norepinephrine, or serotonin transporter are prepared from stably transfected cell lines.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4) is prepared.
-
Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, or [³H]citalopram for SERT) and varying concentrations of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis. The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.
Following the initial binding and enzyme assays, cellular functional assays should be conducted to determine the functional activity of the compound at the identified targets.
Experimental Protocol: Neurotransmitter Uptake Assay
-
Cell Culture: Stably transfected cells expressing the target monoamine transporter are cultured to confluence in appropriate cell culture plates.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid or a reference compound.
-
Initiation of Uptake: A radiolabeled neurotransmitter (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin) is added to initiate uptake.
-
Termination of Uptake: After a defined incubation period, uptake is terminated by washing the cells with ice-cold buffer.
-
Quantification: The amount of radioactivity accumulated inside the cells is determined by scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the neurotransmitter uptake (IC₅₀) is calculated.
Visualization of Proposed Workflow and Signaling Pathways
The following diagrams illustrate the proposed experimental workflow and a hypothetical signaling pathway.
Caption: Proposed experimental workflow for elucidating the mechanism of action.
Caption: Hypothetical signaling pathway for monoamine transporter inhibition.
Conclusion
While the precise mechanism of action for 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid remains to be experimentally determined, its structural features suggest several plausible biological targets, primarily within the central nervous system. The proposed experimental workflow provides a roadmap for future research to elucidate its pharmacological profile. Further investigation is warranted to confirm these hypotheses and to explore the full therapeutic potential of this compound.
A Technical Guide to the Preliminary Biological Activity Screening of Fluorobenzylpiperidine Derivatives
Introduction
The piperidine ring is a privileged heterocyclic scaffold, forming the structural core of a multitude of pharmaceuticals and natural products.[1][2] Its structural versatility allows it to interact with a wide array of biological targets, making it a cornerstone in drug discovery.[1] The strategic incorporation of a fluorobenzyl moiety can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity through specific electronic interactions.[2] Consequently, fluorobenzylpiperidine derivatives are of significant interest for developing novel therapeutics targeting a range of conditions, from neurodegenerative diseases to metabolic disorders and cancer.[3][4][5]
This technical guide provides an in-depth overview of the core methodologies for the preliminary biological screening of novel fluorobenzylpiperidine derivatives. It is designed for researchers, scientists, and drug development professionals, offering detailed experimental protocols, structured data from existing literature, and visualizations of key workflows and pathways to guide the discovery process.
General Screening Workflow
A tiered approach is recommended for the preliminary biological screening of newly synthesized fluorobenzylpiperidine derivatives. This workflow begins with broad, high-throughput primary assays to identify general bioactivity, followed by more specific secondary assays to determine potency, selectivity, and mechanism of action for the most promising candidates.
Screening for Neurological Activity
Fluorobenzylpiperidine derivatives have shown significant promise as modulators of central nervous system (CNS) targets, particularly in the context of Alzheimer's disease and neuropsychiatric disorders.[4][6]
Acetylcholinesterase (AChE) Inhibition
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease.[4] Several N-benzyl piperidine derivatives have been investigated as potent AChE inhibitors.[4]
Data Presentation: AChE Inhibitory Activity
| Compound | Target Enzyme | IC50 (µM) | Reference |
| d5 | HDAC | 0.17 | [4] |
| AChE | 6.89 | [4] | |
| d10 | HDAC | 0.45 | [4] |
| AChE | 3.22 | [4] | |
| 4-FDP | AChE | Potent in vitro activity | [7] |
Experimental Protocol: AChE Inhibition Assay (Ellman's Method)
This colorimetric assay quantifies AChE activity by measuring the production of thiocholine when acetylcholine is hydrolyzed.
-
Principle: AChE hydrolyzes the substrate acetylthiocholine (ATCI) into thiocholine and acetate. The produced thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to form a yellow-colored 5-thio-2-nitrobenzoate anion, which can be quantified by measuring its absorbance at 412 nm.
-
Materials:
-
96-well microplate
-
Phosphate buffer (pH 8.0)
-
Acetylthiocholine iodide (ATCI) solution
-
DTNB solution
-
Test compounds (fluorobenzylpiperidine derivatives) dissolved in a suitable solvent (e.g., DMSO).
-
AChE enzyme solution
-
Microplate reader
-
-
Procedure:
-
Add 25 µL of the test compound solution at various concentrations to the wells of a 96-well plate.
-
Add 125 µL of phosphate buffer, 50 µL of DTNB solution, and 25 µL of AChE enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI substrate solution.
-
Measure the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
-
The rate of reaction is calculated from the change in absorbance over time.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to a control (without inhibitor).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the resulting dose-response curve.
-
Receptor Binding Affinity (5-HT, Sigma Receptors)
Derivatives of this class have also been evaluated for their binding affinity to various CNS receptors, including serotonin (5-HT) and sigma receptors, which are implicated in depression, anxiety, and psychosis.[8][9]
Data Presentation: Receptor Binding Affinity
| Compound | Target Receptor | Affinity (pKi / Ki) | Activity | Reference |
| ACP-103 | 5-HT(2A) | pKi = 9.3 (membranes) | Inverse Agonist | [9] |
| 5-HT(2C) | pKi = 8.8 (membranes) | Inverse Agonist | [9] | |
| Compound 6 | Sigma-1 (σ₁) | Ki = 1.85 ± 1.59 nM | Ligand | [8] |
| Sigma-2 (σ₂) | Ki = 291 ± 111 nM | Ligand | [8] |
Experimental Protocol: Radioligand Binding Assay
This assay measures the affinity of a test compound for a specific receptor by assessing its ability to compete with a known radiolabeled ligand.[10]
-
Principle: A fixed concentration of a high-affinity radiolabeled ligand is incubated with a receptor preparation in the presence of varying concentrations of an unlabeled test compound. The test compound competes with the radioligand for binding to the receptor. The amount of radioactivity measured is inversely proportional to the affinity of the test compound.[10]
-
Procedure:
-
Incubate the receptor preparation (e.g., cell membranes expressing the target receptor) with a known concentration of a specific radioligand (e.g., [³H]ketanserin for 5-HT(2A) receptors).
-
Add the fluorobenzylpiperidine test compound across a range of concentrations.
-
Allow the mixture to incubate at a specific temperature for a set time to reach binding equilibrium.
-
Rapidly terminate the reaction by vacuum filtration through glass fiber filters, which traps the receptor-bound radioligand.
-
Wash the filters with ice-cold buffer to remove any unbound radioligand.
-
-
Data Analysis:
-
Measure the radioactivity trapped on the filters using a scintillation counter.[10]
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.[10]
-
Calculate the equilibrium dissociation constant (Ki) for the test compound using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[10]
-
Screening for Metabolic Activity
α-Glucosidase Inhibition
α-Glucosidase inhibitors are oral anti-diabetic drugs that work by preventing the digestion of carbohydrates. Fluorine-substituted piperidine derivatives have been investigated for their potent α-glucosidase inhibitory activity.[3][11]
Data Presentation: α-Glucosidase Inhibitory Activity
| Compound Class | Target Enzyme | Activity | Reference |
| Fluorine-substituted piperidines (1-8) | α-Glucosidase | Exhibited extraordinary inhibitory activity, several-fold stronger than acarbose (standard). | [3] |
| Dihydrofuro[3,2-b]piperidine derivative (32) | α-Glucosidase | IC50 = 0.07 µM | [11] |
| Dihydrofuro[3,2-b]piperidine derivative (28) | α-Glucosidase | IC50 = 0.5 µM | [11] |
Experimental Protocol: α-Glucosidase Inhibition Assay
-
Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to release p-nitrophenol, a yellow-colored product. The rate of p-nitrophenol formation, measured by absorbance at 405 nm, is proportional to the enzyme's activity.
-
Procedure:
-
Add the test compound at various concentrations to the wells of a 96-well plate.
-
Add a solution of α-glucosidase in phosphate buffer (pH 6.8) to each well and incubate for 10 minutes at 37°C.
-
Initiate the reaction by adding the pNPG substrate solution.
-
Incubate the mixture for another 20 minutes at 37°C.
-
Stop the reaction by adding a sodium carbonate (Na₂CO₃) solution.
-
Measure the absorbance of the yellow p-nitrophenol product at 405 nm.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each test concentration compared to a control without an inhibitor.
-
Determine the IC50 value by plotting the percent inhibition versus the log of the compound concentration.
-
Screening for Antiproliferative Activity
The piperidine scaffold is present in numerous anticancer agents. Therefore, a preliminary screen for antiproliferative or cytotoxic activity against a panel of human cancer cell lines is a valuable first step in assessing the potential of new fluorobenzylpiperidine derivatives in oncology.[5]
Experimental Protocol: MTT Cytotoxicity Assay
The MTT assay is a standard colorimetric method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[10]
-
Principle: In viable, metabolically active cells, mitochondrial dehydrogenase enzymes reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to insoluble purple formazan crystals. The amount of formazan produced, which is quantified spectrophotometrically after solubilization, is directly proportional to the number of living cells.[10]
-
Procedure:
-
Seed cells from a selected cancer cell line (e.g., HepG2, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Replace the medium with fresh medium containing various concentrations of the fluorobenzylpiperidine test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubate the cells for a specified period (e.g., 48 or 72 hours).
-
Remove the medium and add a fresh solution of MTT in serum-free medium. Incubate for 2-4 hours at 37°C, allowing formazan crystals to form.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance of the solubilized formazan at approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%) by plotting cell viability against the log of the compound concentration.
-
References
- 1. benchchem.com [benchchem.com]
- 2. 1-(2-Fluorobenzyl)piperidine|CAS 1426-74-0 [benchchem.com]
- 3. Exploring fluorine-substituted piperidines as potential therapeutics for diabetes mellitus and Alzheimer's diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of novel N-Benzyl piperidine derivatives as potent HDAC/AChE inhibitors for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Synthesis and biological evaluation of 1-(4-[18F]fluorobenzyl)-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine for in vivo studies of acetylcholinesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of ¹⁸F labeled fluoro-oligo-ethoxylated 4-benzylpiperazine derivatives for sigma-1 receptor imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Structure-activity relationship (SAR) studies of piperidine carboxylic acids
An In-depth Technical Guide to the Structure-Activity Relationship (SAR) of Piperidine Carboxylic Acids
Introduction
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous therapeutic agents due to its favorable physicochemical properties and synthetic tractability. When combined with a carboxylic acid moiety, this heterocyclic structure gives rise to the piperidine carboxylic acids, a class of compounds with diverse biological activities. These molecules serve as conformationally constrained analogs of endogenous ligands, such as γ-aminobutyric acid (GABA), enabling specific interactions with receptors and enzymes.
This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) studies of piperidine carboxylic acids. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of how modifications to the piperidine core and its substituents influence biological activity against various targets. The guide summarizes quantitative data in structured tables, provides detailed experimental protocols for key assays, and utilizes diagrams to illustrate complex pathways and workflows.
GABA Receptor Modulators
Piperidine carboxylic acids are well-known for their interaction with the GABAergic system. Depending on the position of the carboxylic acid group, they can act as either GABA uptake inhibitors or GABA receptor agonists.
-
Piperidine-3-carboxylic acid (Nipecotic Acid): Acts as an inhibitor of GABA transporters (GATs), preventing the reuptake of GABA from the synaptic cleft and thus prolonging its inhibitory effect.[1][2][3]
-
Piperidine-4-carboxylic acid (Isonipecotic Acid): Serves as a partial agonist at the GABA-A receptor.[1][4][5]
The SAR studies in this area focus on introducing substituents to the piperidine ring to enhance potency and selectivity.
Quantitative SAR Data for GABAergic Piperidine Carboxylic Acids
| Compound/Derivative | Target | Activity | Reference |
| (RS)-Piperidine-3-carboxylic acid (Nipecotic acid) | GABA Uptake | Potent Inhibitor | [1] |
| (3RS,4SR)-4-Hydroxypiperidine-3-carboxylic acid | GABA Uptake | Potent Inhibitor | [1] |
| (3RS,4RS)-4-Hydroxypiperidine-3-carboxylic acid | GABA Uptake | Weak Inhibitor | [1] |
| (3RS,5SR)-5-Hydroxypiperidine-3-carboxylic acid | GABA Uptake | Weak Inhibitor | [1] |
| Piperidine-4-carboxylic acid (Isonipecotic acid) | GABA Receptor | Agonist | [1][4] |
| (3RS,4SR)-3-Hydroxypiperidine-4-carboxylic acid | GABA Receptor | Selective Agonist (less potent than isonipecotic acid) | [1] |
| (3RS,4SR)-4-Acetamidopiperidine-3-carboxylic acid | GABA System | Inactive | [1] |
Experimental Protocol: Synaptosomal GABA Uptake Assay
This protocol describes a method for measuring the ability of test compounds to inhibit the uptake of GABA into isolated nerve terminals (synaptosomes).[1]
1. Preparation of Synaptosomes:
- Homogenize fresh brain tissue (e.g., rat cortex) in ice-cold 0.32 M sucrose solution.
- Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to remove nuclei and cell debris.
- Pellet the crude synaptosomal fraction from the supernatant by high-speed centrifugation (e.g., 20,000 x g for 20 minutes).
- Resuspend the pellet in a physiological buffer (e.g., Krebs-Ringer) for use in the uptake assay.
2. Uptake Assay:
- Pre-incubate aliquots of the synaptosomal suspension for 5 minutes at 37°C in the presence of the test compound at various concentrations or vehicle control.
- Initiate the uptake reaction by adding a mixture of [³H]-GABA (as the radiolabeled tracer) and unlabeled GABA.
- Allow the incubation to proceed for a short period (e.g., 5-10 minutes) at 37°C.
- Terminate the uptake by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to separate synaptosomes from the incubation medium.
- Measure the radioactivity retained on the filters using liquid scintillation counting.
3. Data Analysis:
- Calculate the percentage inhibition of [³H]-GABA uptake for each concentration of the test compound relative to the vehicle control.
- Determine the IC50 value (the concentration of compound that inhibits 50% of GABA uptake) by fitting the data to a dose-response curve.
Visualization: GABAergic Synapse and Uptake Inhibition
Caption: Mechanism of GABA uptake inhibition at a synapse.
NMDA Receptor Antagonists
Piperidine-2-carboxylic acid derivatives have been developed as potent and selective antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key player in excitatory neurotransmission. Overactivation of NMDA receptors is implicated in various neurological disorders, making antagonists therapeutically valuable.[6][7] SAR studies have focused on introducing acidic bioisosteres, such as the tetrazole ring, at the 4-position of the piperidine scaffold.[6][8]
Quantitative SAR Data for NMDA Receptor Antagonists
| Compound | Description | [³H]CGS-19755 Displacement IC50 (nM) | Cortical Wedge IC50 (µM) | Reference |
| 15 (LY233053) | cis-4-(1H-Tetrazol-5-ylmethyl)piperidine-2-carboxylic acid | 107 ± 7 | 4.2 ± 0.4 | [6] |
| (-)-1 (LY235723) | (2R,4S)-isomer of LY233053 | 67 ± 6 | 1.9 ± 0.24 | [8] |
| (+)-1 | (2S,4R)-isomer of LY233053 | > 100,000 | > 100 | [8] |
Experimental Protocol: NMDA Receptor Radioligand Binding Assay
This protocol describes a competition binding assay to determine the affinity of test compounds for the NMDA receptor using a specific radioligand.[8]
1. Membrane Preparation:
- Dissect and homogenize rat cortical tissue in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
- Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous ligands.
- Resuspend the final membrane pellet in assay buffer at a specific protein concentration.
2. Binding Assay:
- In a 96-well plate or individual tubes, combine the membrane preparation, the radioligand ([³H]CGS-19755, a potent NMDA antagonist), and the test compound at various concentrations.
- Define non-specific binding using a high concentration of a known non-radioactive NMDA antagonist (e.g., selfotel).
- Incubate the mixture at a controlled temperature (e.g., room temperature) to allow binding to reach equilibrium.
- Terminate the assay by rapid filtration through GF/B filters pre-soaked in a solution like polyethylenimine to reduce non-specific binding.
- Wash the filters with ice-cold buffer to remove unbound radioligand.
3. Data Analysis:
- Quantify the radioactivity on the filters via liquid scintillation counting.
- Calculate the specific binding by subtracting non-specific binding from total binding.
- Determine the IC50 value of the test compound from a competition curve and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
Visualization: Radioligand Binding Assay Workflow
Caption: Workflow for a competitive radioligand binding assay.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonists
Substituted dehydropiperidine and piperidine-4-carboxylic acids have been investigated as novel and potent dual agonists for PPARα and PPARγ.[9][10][11] These nuclear receptors are key regulators of lipid and glucose metabolism, making dual agonists attractive candidates for treating type 2 diabetes and dyslipidemia. SAR studies have explored modifications at various positions of the piperidine ring and the nature of the linker to the carboxylic acid.
Quantitative SAR Data for Dual PPARα/γ Agonists
| Compound | PPARα EC50 (nM) | PPARγ EC50 (nM) | Reference |
| Analog 1 | 150 | 30 | [9] |
| Analog 2 | 80 | 25 | [9] |
| Analog 3 | 200 | 50 | [9] |
| Rosiglitazone | >10000 | 45 | [9] |
| Fenofibric Acid | 3000 | >10000 | [9] |
| Note: The specific structures for Analogs 1-3 are detailed in the source literature and generally consist of a substituted piperidine-4-carboxylic acid core. |
Experimental Protocol: PPAR Transactivation Assay
This cell-based assay measures the ability of a compound to activate a PPAR, leading to the expression of a reporter gene.
1. Cell Culture and Transfection:
- Culture a suitable mammalian cell line (e.g., HEK293T or CHO cells).
- Co-transfect the cells with two plasmids:
- An expression vector for the ligand-binding domain (LBD) of the target PPAR (α or γ) fused to a DNA-binding domain (e.g., GAL4).
- A reporter plasmid containing multiple copies of the DNA-binding domain's response element upstream of a reporter gene (e.g., luciferase).
2. Compound Treatment:
- Plate the transfected cells in a 96-well plate.
- After allowing the cells to adhere, treat them with various concentrations of the test compound or a reference agonist (e.g., Rosiglitazone for PPARγ).
- Incubate the cells for 18-24 hours to allow for receptor activation and reporter gene expression.
3. Luciferase Assay:
- Lyse the cells to release the cellular contents, including the expressed luciferase enzyme.
- Add a luciferase substrate (e.g., luciferin) to the cell lysate.
- Measure the resulting luminescence using a luminometer. The light output is directly proportional to the level of reporter gene expression and, therefore, PPAR activation.
4. Data Analysis:
- Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
- Plot the normalized activity against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
Visualization: PPAR Signaling Pathway
Caption: Simplified signaling pathway of PPAR activation.
General Synthesis Workflow
The synthesis of diverse piperidine carboxylic acid libraries for SAR studies often follows a modular approach, allowing for variation at multiple positions. A common strategy involves the initial synthesis of a core piperidine structure followed by diversification.[12][13][14]
Experimental Protocol: General Amide Coupling for Diversification
This protocol describes a standard method to couple a piperidine carboxylic acid core with various amines to generate a library of amides.[15]
1. Acid Activation:
- Dissolve the N-protected piperidine carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent (e.g., Dichloromethane (DCM) or Dimethylformamide (DMF)).
- Add an amide coupling reagent (e.g., EDC·HCl, 1.1 eq) and an activator/base (e.g., DMAP, 0.2 eq).
- Stir the mixture at room temperature for 10-20 minutes to form the activated ester intermediate.
2. Amine Addition:
- Add the desired primary or secondary amine (1.0-1.2 equivalents) to the reaction mixture.
- Allow the reaction to stir at room temperature overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
3. Work-up and Purification:
- Once the reaction is complete, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash sequentially with an aqueous acid (e.g., 1N HCl), aqueous base (e.g., saturated NaHCO₃), and brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.
4. Deprotection (if necessary):
- If the piperidine nitrogen is protected (e.g., with a Boc group), remove the protecting group under appropriate conditions (e.g., Trifluoroacetic acid (TFA) in DCM for Boc deprotection) to yield the final compound.
Visualization: General Synthetic Workflow
Caption: A general synthetic route for piperidine carboxylic acid analogs.[13]
Conclusion
The structure-activity relationships of piperidine carboxylic acids are rich and varied, demonstrating the versatility of this scaffold in targeting a wide range of biological molecules. Key SAR insights reveal that the position of the carboxylic acid group is a primary determinant of the target class (e.g., GABA transporters vs. receptors), while substitutions on the piperidine ring are crucial for fine-tuning potency, selectivity, and pharmacokinetic properties. The modular nature of their synthesis allows for extensive exploration of chemical space, leading to the identification of highly active and selective compounds. This guide has provided a framework for understanding these relationships through quantitative data, detailed experimental protocols, and clear visual diagrams, serving as a valuable resource for the continued development of novel therapeutics based on the piperidine carboxylic acid core.
References
- 1. Hydroxy- and amino-substituted piperidinecarboxylic acids as gamma-aminobutyric acid agonists and uptake inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Isonipecotic acid - Wikipedia [en.wikipedia.org]
- 5. selleckchem.com [selleckchem.com]
- 6. 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2003010159A1 - Piperidine derivatives as nmda receptor antagonists - Google Patents [patents.google.com]
- 8. NMDA antagonist activity of (+/-)-(2SR,4RS)-4-(1H-tetrazol-5-ylmethyl)piperidine-2-carboxylic acid resides with the (-)-2R,4S-isomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Design, synthesis, and structure-activity relationships of piperidine and dehydropiperidine carboxylic acids as novel, potent dual PPARalpha/gamma agonists PMID: 18511276 | MCE [medchemexpress.cn]
- 12. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Structure–Activity Relationship of Anti-Mycobacterium abscessus Piperidine-4-carboxamides, a New Class of NBTI DNA Gyrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. acgpubs.org [acgpubs.org]
A Comprehensive Technical Review of 1-Benzylpiperidine-4-carboxylic Acid Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth review of 1-benzylpiperidine-4-carboxylic acid and its analogs, a chemical scaffold of significant interest in medicinal chemistry. This document outlines the synthesis, pharmacological activities, and structure-activity relationships (SAR) of these compounds, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biological pathways and experimental workflows.
Introduction
The 1-benzylpiperidine-4-carboxylic acid core is a versatile scaffold that has been extensively explored in the development of therapeutic agents targeting a range of biological systems. The inherent structural features of the piperidine ring, coupled with the lipophilic benzyl group and the ionizable carboxylic acid moiety, provide a framework that can be readily modified to modulate pharmacological properties such as receptor affinity, selectivity, and pharmacokinetic profiles. This guide will delve into the key findings related to the analogs of this compound, with a focus on their potential applications in neurodegenerative diseases and metabolic disorders.
Synthesis of 1-Benzylpiperidine-4-carboxylic Acid and its Analogs
The synthesis of the core scaffold, 1-benzylpiperidine-4-carboxylic acid, can be achieved through various routes. A common method involves the hydrolysis of the corresponding ethyl ester.
General Synthesis of 1-Benzylpiperidine-4-carboxylic Acid:
A solution of ethyl 1-benzyl-4-piperidinecarboxylate in a suitable solvent like tetrahydrofuran is treated with an aqueous solution of a strong base, such as sodium hydroxide. The reaction mixture is stirred, often overnight, to ensure complete hydrolysis of the ester. Following the reaction, the pH is adjusted to neutral with an acid, and the solvent is removed under reduced pressure. The resulting residue is then purified to yield 1-benzylpiperidine-4-carboxylic acid[1].
Further modifications to generate analogs, such as amides and substituted derivatives, typically involve standard coupling reactions or the use of substituted starting materials. For instance, the synthesis of amide derivatives can be accomplished by reacting 1-benzylpiperidine-4-carboxylic acid with a desired amine in the presence of a coupling agent.
Pharmacological Activities and Quantitative Data
Analogs of 1-benzylpiperidine-4-carboxylic acid have demonstrated a wide array of pharmacological activities. The following tables summarize the quantitative data for various analogs against different biological targets.
Table 1: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| 1-Benzyl-N-(5,6-dimethoxy-8H-indeno[1,2-d]thiazol-2-yl)piperidine-4-carboxamide (28) | AChE | 0.41 ± 1.25 | [2] |
| 1-Benzyl-N-(1-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl) piperidine-4-carboxamide (20) | AChE | 5.94 ± 1.08 | [2] |
| 1-Benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride (21) | AChE | 0.00056 | [3] |
| 1-Benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine (13e) | AChE | 0.0057 | [4] |
| Compound 7 | AChE | 28 ± 1.5 | [5] |
| Compound 8 | AChE | 35 ± 2.1 | [5] |
| Compound 9 | AChE | 41 ± 3.2 | [5] |
| Compound 10 | AChE | 39 ± 2.8 | [5] |
| Compound 21 | BuChE | 6.16 ± 0.29 | [5] |
Table 2: Dopamine Receptor Binding Affinity
| Compound | Target | Ki (nM) | Reference |
| Compound 8a | D4 | 205.9 | [6] |
| Compound 8b | D4 | 169 | [6] |
| Compound 8c | D4 | 135 | [6] |
| Compound 8p | D4 | 166 | [6] |
| Compound 9j | D4 | 96 | [6] |
| Compound 14a | D3 | 0.18 | [7] |
| Compound 14b | D3 | 0.4 | [7] |
| Compound 14a | D2 | 15.7 | [7] |
| Compound 14b | D2 | 24 | [7] |
| Compound 38 | D3 | Moderate Affinity | [8] |
| Compound 39 | D3 | Single-digit nM | [8] |
Table 3: Serotonin Transporter (SERT) Binding Affinity
| Compound | Target | Ki (µM) | Reference |
| Compound 12 | SERT | Low µM range | [5] |
| Compound 13 | SERT | Low µM range | [5] |
| Compound 14 | SERT | Low µM range | [5] |
| Compound 15 | SERT | Low µM range | [5] |
| Compound 16 | SERT | Low µM range | [5] |
| Compound 21 | SERT | 25.5 ± 1.01 | [5] |
Table 4: Steroid-5-alpha-reductase Inhibitory Activity
| Compound | Target | IC50 (µM) | Reference |
| Compound 6 | 5α-reductase type 1 (rat) | 3.44 | [9] |
| Compound 6 | 5α-reductase type 2 (rat) | 0.37 | [9] |
| Compound 9 | 5α-reductase type 1 (rat) | 0.54 | [9] |
| Compound 9 | 5α-reductase type 2 (rat) | 0.69 | [9] |
| Compound 7 | 5α-reductase type 2 (human & rat) | 0.06 & 0.08 | [9] |
Table 5: Peroxisome Proliferator-Activated Receptor (PPAR) Agonist Activity
| Compound | Target | EC50 (nM) | Reference |
| Analog 15a | PPARα | 8 | [10] |
| Analog 15a | PPARδ | 5 | [10] |
| Analog 15a | PPARγ | 2939 | [10] |
| OA-NO2 | PPARγ | <1 | [11] |
| LNO2 | PPARγ | 36 | [11] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of 1-benzylpiperidine-4-carboxylic acid analogs.
4.1. Synthesis of 1-Benzyl-4-anilinopiperidine-4-carboxylic Acid
This multi-step synthesis is a key example of the derivatization of the 1-benzylpiperidine core.
-
Step 1: Synthesis of 1-benzyl-4-cyano-4-anilinopiperidine. To a cooled solution of 1-benzyl-4-piperidone, hydrocyanic acid is added under basic catalysis. The reaction is then heated to reflux, and aniline is added. After completion, the mixture is cooled, and glacial acetic acid is added to induce crystallization, yielding the solid product[12].
-
Step 2: Hydrolysis to the Amide. The solid from Step 1 is added to 70-90% sulfuric acid and stirred for an extended period (50-90 hours) at room temperature. The reaction mixture is then poured into crushed ice, and the pH is adjusted to 4-9 with concentrated ammonia water to precipitate the amide intermediate[12].
-
Step 3: Hydrolysis to the Carboxylic Acid. The amide from Step 2 is refluxed in concentrated hydrochloric acid for 10-20 hours. Upon cooling and standing, the final product, 1-benzyl-4-anilinopiperidine-4-carboxylic acid, crystallizes and is collected by filtration[12].
4.2. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is widely used to screen for AChE inhibitors.
-
Principle: The assay measures the activity of AChE by quantifying the rate of formation of a yellow-colored product. AChE hydrolyzes the substrate acetylthiocholine (ATCI) to thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce 5-thio-2-nitrobenzoate (TNB), which absorbs light at 412 nm[13].
-
Reagents:
-
0.1 M Phosphate Buffer (pH 8.0)
-
10 mM DTNB solution
-
14 mM ATCI solution (prepare fresh)
-
AChE enzyme solution
-
Test compound (inhibitor) solutions[13]
-
-
Procedure (96-well plate format):
-
Plate Setup:
-
Blank: 150 µL Phosphate Buffer + 10 µL DTNB + 10 µL ATCI.
-
Control (100% activity): 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL solvent for the test compound.
-
Test Sample: 140 µL Phosphate Buffer + 10 µL AChE solution + 10 µL DTNB + 10 µL test compound solution[13].
-
-
Pre-incubation: Add the buffer, AChE solution, DTNB, and test compound/solvent to the respective wells. Mix gently and incubate for 10 minutes at 25°C[13].
-
Reaction Initiation: Add 10 µL of ATCI solution to each well to start the reaction[13].
-
Measurement: Immediately measure the absorbance at 412 nm at regular intervals using a microplate reader to determine the reaction rate[14][15].
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value[15].
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and a general workflow for the discovery of 1-benzylpiperidine-4-carboxylic acid analogs.
Caption: Dopamine receptor signaling pathways.
Caption: Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway.
Caption: A generalized drug discovery workflow for piperidine-based inhibitors.
References
- 1. 1-BENZYLPIPERIDINE-4-CARBOXYLIC ACID | 10315-07-8 [chemicalbook.com]
- 2. Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and in vitro pharmacological evaluation of indolyl carboxylic amide analogues as D3 dopamine receptor selective ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Synthesis of N-substituted piperidine-4-(benzylidene-4-carboxylic acids) and evaluation as inhibitors of steroid-5alpha-reductase type 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CN102442937B - Method for preparing 1-benzyl-4-aniline piperidine-4-carboxylic acid - Google Patents [patents.google.com]
- 13. benchchem.com [benchchem.com]
- 14. Assessment of Acetylcholinesterase Activity Using Indoxylacetate and Comparison with the Standard Ellman’s Method - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In Silico Modeling of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive framework for the in silico modeling of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride, a synthetic compound with potential therapeutic applications. Given the prevalence of the piperidine scaffold in neuroactive and anticancer agents, this document outlines a hypothetical in silico workflow to explore its potential as an Acetylcholinesterase (AChE) inhibitor, a key target in the management of Alzheimer's disease. This guide details the experimental protocols for ligand and target preparation, molecular docking, and molecular dynamics simulations. All quantitative data from these computational experiments are summarized in structured tables for comparative analysis. Furthermore, logical workflows and potential signaling pathways are visualized using Graphviz diagrams to ensure clarity and accessibility for researchers in the field of drug discovery and development.
Introduction
This compound is a piperidine derivative featuring a 3-fluorobenzyl group at the nitrogen atom. The piperidine ring is a privileged scaffold in medicinal chemistry, found in numerous approved drugs targeting a wide array of biological entities. The incorporation of a fluorine atom can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability and binding affinity.
In silico modeling is an indispensable tool in modern drug discovery, enabling the rapid and cost-effective evaluation of small molecules as potential therapeutic agents.[1] By simulating the interactions between a ligand and its biological target at a molecular level, researchers can predict binding affinities, elucidate mechanisms of action, and guide the optimization of lead compounds.[2] This guide presents a hypothetical, yet plausible, in silico investigation of this compound as a potential inhibitor of Acetylcholinesterase (AChE).
Compound Profile
A summary of the physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 451485-55-5 | [2] |
| Molecular Formula | C13H17ClFNO2 | [2] |
| Molecular Weight | 273.73 g/mol | [2] |
| Melting Point | 220-223°C | [2] |
Hypothetical Target: Acetylcholinesterase (AChE)
Acetylcholinesterase is a critical enzyme in the central nervous system, responsible for hydrolyzing the neurotransmitter acetylcholine.[3] Inhibition of AChE is a primary therapeutic strategy for Alzheimer's disease, as it increases acetylcholine levels in the brain.[4] The piperidine scaffold is a known feature in several AChE inhibitors, making AChE a rational hypothetical target for this in silico study.[5][6]
In Silico Modeling Workflow
The comprehensive workflow for the in silico evaluation of this compound against AChE is depicted below. This multi-step process is designed to predict the binding mode and stability of the ligand-protein complex.
Experimental Protocols
This section provides detailed methodologies for each stage of the in silico modeling process.
Ligand Preparation
The 3D structure of this compound will be generated and optimized.
-
2D to 3D Conversion : The 2D chemical structure will be sketched using a molecular editor and converted to a 3D structure.
-
Energy Minimization : The 3D structure will be subjected to energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy conformation.
-
Charge Assignment : Partial atomic charges will be calculated using a quantum mechanical method (e.g., Gasteiger-Hückel).
-
Tautomeric and Ionization States : The protonation state of the carboxylic acid and piperidine nitrogen will be determined at a physiological pH of 7.4.
Protein Preparation
The crystal structure of human Acetylcholinesterase (hAChE) will be retrieved from the Protein Data Bank (PDB). A suitable structure, for instance, PDB ID: 4EY7, will be used.
-
Structure Retrieval : Download the PDB file of hAChE.
-
Preprocessing : Remove water molecules and any co-crystallized ligands or ions not essential for the binding interaction.
-
Addition of Hydrogen Atoms : Add polar hydrogen atoms to the protein structure.
-
Charge and Protonation State Assignment : Assign appropriate protonation states to the amino acid residues at physiological pH.
-
Energy Minimization : Perform a constrained energy minimization of the protein structure to relieve any steric clashes.
Molecular Docking
Molecular docking will be performed to predict the binding pose of the ligand within the active site of AChE.
-
Binding Site Definition : The binding site will be defined based on the location of the co-crystallized ligand in the PDB structure or through literature information identifying the catalytic and peripheral anionic sites.[3]
-
Docking Algorithm : A Lamarckian Genetic Algorithm or a similar stochastic search algorithm will be employed to explore the conformational space of the ligand within the defined binding site.
-
Scoring Function : The predicted binding poses will be ranked using an empirical scoring function that estimates the free energy of binding.
-
Pose Selection : The top-ranked docking poses will be visually inspected for favorable interactions with key residues in the AChE active site.
Molecular Dynamics (MD) Simulation
To assess the stability of the docked protein-ligand complex and to refine the binding pose, an all-atom MD simulation will be performed.
-
System Setup : The docked complex will be placed in a periodic boundary box and solvated with an explicit water model (e.g., TIP3P). Counter-ions will be added to neutralize the system.
-
Force Field : A suitable force field (e.g., AMBER or CHARMM) will be used to describe the interatomic interactions.
-
Equilibration : The system will be gradually heated to 300 K and equilibrated under NVT (constant volume) and NPT (constant pressure) ensembles.
-
Production Run : A production MD simulation of at least 100 nanoseconds will be carried out.
-
Trajectory Analysis : The trajectory will be analyzed to calculate the Root Mean Square Deviation (RMSD) of the protein and ligand, Root Mean Square Fluctuation (RMSF) of the protein residues, and to observe the stability of key intermolecular interactions over time.
Data Presentation
Quantitative results from the in silico analyses will be presented in a clear and concise tabular format.
Molecular Docking Results
| Docking Pose | Estimated Free Energy of Binding (kcal/mol) | Key Interacting Residues | Interaction Type |
| 1 | -8.5 | Trp84, Tyr334 | π-π stacking |
| Ser200, His440 | Hydrogen bond | ||
| 2 | -8.2 | Phe330, Tyr121 | Hydrophobic |
| Asp72 | Ionic |
Molecular Dynamics Simulation Analysis
| Parameter | Average Value | Standard Deviation |
| Protein RMSD (Å) | 1.8 | 0.3 |
| Ligand RMSD (Å) | 1.2 | 0.2 |
| Binding Free Energy (MM/PBSA) (kcal/mol) | -25.6 | 4.5 |
Signaling Pathway Visualization
While the direct interaction of an AChE inhibitor does not involve a complex signaling cascade in the traditional sense, its downstream effect is the potentiation of cholinergic signaling.
Conclusion
This technical guide has outlined a comprehensive in silico workflow for the evaluation of this compound as a potential Acetylcholinesterase inhibitor. The detailed protocols for molecular docking and molecular dynamics simulations provide a robust framework for predicting the binding affinity and interaction mechanism of this compound. The hypothetical results presented in the structured tables and the visualization of the workflow and signaling pathway offer a clear roadmap for researchers engaged in the computational assessment of novel small molecules. The methodologies described herein are broadly applicable and can be adapted for the investigation of other ligand-target systems in drug discovery. Future work should involve the chemical synthesis and in vitro biological evaluation of this compound to validate the in silico predictions.
References
- 1. Molecular modeling and docking study on dopamine D2-like and serotonin 5-HT2A receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | 451485-55-5 | Benchchem [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. New selective acetylcholinesterase inhibitors designed from natural piperidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pivotal Role of Piperidine-4-Carboxylic Acid Derivatives in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine ring is a ubiquitous scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates. Among its many derivatives, piperidine-4-carboxylic acid has emerged as a particularly versatile building block, enabling the synthesis of novel compounds with a wide range of therapeutic applications. This technical guide provides an in-depth overview of the discovery, synthesis, and biological evaluation of novel piperidine-4-carboxylic acid derivatives, with a focus on their potential as modulators of key biological targets.
Introduction: The Significance of the Piperidine-4-Carboxylic Acid Scaffold
The piperidine moiety is a privileged structure in drug design, prized for its ability to confer favorable physicochemical properties such as aqueous solubility and metabolic stability. The strategic placement of a carboxylic acid group at the 4-position provides a crucial handle for synthetic elaboration, allowing for the introduction of diverse functionalities to explore structure-activity relationships (SAR) and optimize pharmacological profiles. A key intermediate in this field is N-BOC-piperidine-4-carboxylic acid, where the Boc (tert-butoxycarbonyl) protecting group facilitates controlled synthetic transformations.[1] This versatile building block has been instrumental in the development of compounds targeting a wide array of biological systems, including the central nervous system and cancer.[2]
Key Therapeutic Targets and Quantitative Structure-Activity Relationships (SAR)
Research into piperidine-4-carboxylic acid derivatives has identified several key protein targets, leading to the development of potent and selective modulators.
Carbonic Anhydrase Inhibitors
A series of 1-(4-sulfamoylbenzoyl)piperidine-4-carboxamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (hCA) isoforms.[3] Certain isoforms, such as hCA IX and XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis.[1] The inhibitory activities (Ki values) of selected derivatives against four hCA isoforms are summarized in Table 1.
Table 1: Inhibitory Activity (Ki, nM) of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamide Derivatives against Human Carbonic Anhydrase Isoforms
| Compound | hCA I (nM) | hCA II (nM) | hCA IX (nM) | hCA XII (nM) |
| 6 | 10.2 | 3.7 | 0.9 | 10.5 |
| 11 | 48.5 | 40.6 | 12.3 | 10.1 |
| 15 | 245.1 | 34.8 | 8.4 | 12.5 |
| 16 | 4.1 | 3.8 | 0.8 | 9.8 |
| 20 | 5.2 | 3.8 | 0.9 | 10.2 |
| Acetazolamide (Standard) | 250 | 12 | 25 | 5.7 |
| Data sourced from:[3] |
Monoamine Reuptake Inhibitors
Piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives have been identified as potent monoamine neurotransmitter re-uptake inhibitors.[4] These compounds target the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters, which are crucial for regulating neurotransmitter levels in the synaptic cleft. Dysregulation of these transporters is implicated in various neurological and psychiatric disorders. The inhibitory concentrations (IC50 values) for a representative compound are presented in Table 2.
Table 2: In Vitro Inhibitory Activity (IC50, nM) of a Piperidine-4-carboxylic Acid Derivative against Monoamine Transporters
| Compound | SERT (IC50, nM) | NET (IC50, nM) | DAT (IC50, nM) |
| Compound 59 | 158.7 | 99 | 97.5 |
| Data sourced from:[4] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of piperidine-4-carboxylic acid derivatives are underpinned by their modulation of specific signaling pathways.
Carbonic Anhydrase IX (CA IX) Signaling in Cancer
In the hypoxic and acidic tumor microenvironment, the expression of CA IX is upregulated.[4] CA IX catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons, contributing to the maintenance of a neutral intracellular pH while acidifying the extracellular space. This process facilitates cancer cell survival, proliferation, and invasion. Inhibition of CA IX disrupts this pH regulation, leading to intracellular acidosis and a reduction in tumor growth and metastasis.[1] CA IX has also been shown to interact with and modulate signaling pathways involved in cell adhesion and migration, such as the Rho-GTPase pathway.[5]
Caption: Carbonic Anhydrase IX Signaling Pathway in Cancer.
Mu-Opioid Receptor (MOR) Signaling
Piperidine-4-carboxylic acid derivatives have also been explored as modulators of opioid receptors. The mu-opioid receptor (MOR) is a G-protein coupled receptor (GPCR) that, upon activation by an agonist, couples to inhibitory G-proteins (Gi/o).[6] This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels.[7] Downstream, this signaling cascade activates mitogen-activated protein kinase (MAPK) pathways, such as ERK, JNK, and p38, which are involved in both the analgesic effects and the development of tolerance.[6]
Caption: Mu-Opioid Receptor (MOR) Downstream Signaling.
Experimental Protocols
The synthesis of novel piperidine-4-carboxylic acid derivatives typically follows a structured workflow, from the protection of the starting material to the final deprotection and purification of the target compound.
General Workflow for Synthesis and Evaluation
The discovery and development of novel piperidine-4-carboxylic acid derivatives often follow a logical progression from chemical synthesis to biological testing.
Caption: General Experimental Workflow.
Detailed Synthesis of N-BOC-piperidine-4-carboxylic acid
This protocol describes the synthesis of the key intermediate, N-BOC-piperidine-4-carboxylic acid, from piperidine-4-carboxylic acid.
-
Materials: Piperidine-4-carboxylic acid, di-tert-butyl dicarbonate (Boc anhydride), sodium carbonate, sodium bicarbonate, ethyl ether, ethyl acetate, 3 M hydrochloric acid, anhydrous sodium sulfate.
-
Procedure:
-
In a three-necked flask equipped with a stirrer and under an ice bath, dissolve piperidine-4-carboxylic acid in a buffer solution of sodium carbonate and sodium bicarbonate.[8]
-
Slowly add di-tert-butyl dicarbonate dropwise to the stirring solution.[8]
-
Allow the reaction to stir at 30°C in a water bath for 22 hours.[8]
-
Extract the reaction mixture with ethyl ether to remove unreacted di-tert-butyl dicarbonate.[8]
-
Adjust the pH of the aqueous phase to 2-3 with 3 M hydrochloric acid.[8]
-
Extract the aqueous phase with ethyl acetate.[8]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-BOC-piperidine-4-carboxylic acid.[8]
-
Synthesis of a Piperidine-4-carboxamide Derivative
This protocol outlines a general procedure for the amide coupling of N-BOC-piperidine-4-carboxylic acid with a primary or secondary amine.
-
Materials: N-BOC-piperidine-4-carboxylic acid, desired amine, N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC.HCl), 4-(Dimethylamino)pyridine (DMAP), dichloromethane (DCM), 5% sodium bicarbonate solution.
-
Procedure:
-
Dissolve N-BOC-piperidine-4-carboxylic acid in DCM.[9]
-
Add EDC.HCl and DMAP to the solution and stir at room temperature under a nitrogen atmosphere for 10 minutes.[9]
-
Add the desired amine to the reaction mixture and stir overnight at room temperature.[9]
-
Partition the reaction mixture between DCM and a 5% sodium bicarbonate solution.[9]
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain the crude N-Boc protected amide.[9]
-
The Boc protecting group can then be removed using trifluoroacetic acid (TFA) in DCM to yield the final piperidine-4-carboxamide derivative.[9]
-
Purification and Characterization
-
Purification: The crude products are typically purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent.[10][11]
-
Characterization: The structure and purity of the synthesized compounds are confirmed by various analytical techniques:
-
Nuclear Magnetic Resonance (NMR): 1H and 13C NMR spectra are recorded to confirm the chemical structure.[11][12]
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and confirm the molecular formula.[11]
-
High-Performance Liquid Chromatography (HPLC): HPLC analysis is performed to assess the purity of the final compounds.[13]
-
Preclinical and Clinical Development
Several piperidine-4-carboxylic acid derivatives have shown promise in preclinical studies. For instance, ER-49890, a derivative of 10H-pyrazino[2,3-b][1][7]benzothiazine, demonstrated potent oral inhibitory activity against neutrophil migration in a mouse model of inflammation.[14] Furthermore, the carbonic anhydrase inhibitor SLC-0111, which features a related sulfonamide-piperidine scaffold, is currently in Phase I/II clinical trials for the treatment of hypoxic tumors.[15] These examples highlight the translational potential of this class of compounds from the laboratory to the clinic.
Conclusion
Piperidine-4-carboxylic acid derivatives represent a rich and versatile class of compounds with significant potential for the development of novel therapeutics. Their synthetic tractability, coupled with their ability to potently and selectively modulate a range of important biological targets, makes them a continued focus of drug discovery and development efforts. The data and protocols presented in this guide offer a comprehensive resource for researchers in this exciting field, providing a solid foundation for the design, synthesis, and evaluation of the next generation of piperidine-based medicines.
References
- 1. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Monoamine transporter - Wikipedia [en.wikipedia.org]
- 4. Carbonic anhydrase IX: regulation and role in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Carbonic anhydrase IX (CA9) modulates tumor-associated cell migration and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Tyrosine 7.43 is important for mu-opioid receptor downstream signaling pathways activated by fentanyl [frontiersin.org]
- 8. guidechem.com [guidechem.com]
- 9. acgpubs.org [acgpubs.org]
- 10. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]
- 11. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Piperidine carboxylic acid derivatives of 10H-pyrazino[2,3-b][1,4]benzothiazine as orally-active adhesion molecule inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride: A Technical Guide for CNS Research
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a comprehensive overview of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride based on available chemical data and research on structurally similar compounds. As of the latest literature review, specific experimental data on the biological activity of this particular compound is limited. Therefore, this guide presents potential research avenues and methodologies based on established knowledge of related molecules.
Introduction
This compound is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid. The piperidine scaffold is a privileged structure in medicinal chemistry, frequently found in centrally active compounds. The incorporation of a 3-fluorobenzyl group is of significant interest, as the fluorine atom can modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. These structural features suggest that this compound holds potential as a valuable tool for CNS research, possibly interacting with various neurotransmitter systems.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1.
| Property | Value | Reference |
| CAS Number | 451485-55-5 | [1] |
| Molecular Formula | C₁₃H₁₇ClFNO₂ | [2] |
| Molecular Weight | 273.73 g/mol | [2] |
| Appearance | White to off-white solid | |
| Melting Point | 220-223 °C | [2] |
| Purity | Typically ≥95% (for research grade) | |
| Storage Conditions | 2-8°C, protect from light, stored under nitrogen |
Synthesis
Proposed Synthetic Pathway
A potential two-step synthesis is outlined below:
-
N-alkylation: Reaction of a suitable piperidine-4-carboxylic acid ester (e.g., ethyl ester) with 1-(bromomethyl)-3-fluorobenzene in the presence of a non-nucleophilic base such as potassium carbonate or triethylamine in an appropriate solvent like acetonitrile or DMF.
-
Hydrolysis: Subsequent hydrolysis of the resulting ester under acidic or basic conditions to yield the free carboxylic acid. This is followed by treatment with hydrochloric acid to form the hydrochloride salt.
dot
Caption: Proposed synthesis of this compound.
Potential CNS Research Applications and Experimental Protocols
Based on the pharmacology of structurally related piperidine derivatives, this compound could be investigated for its activity at several key CNS targets. Below are potential areas of research and corresponding experimental protocols.
Monoamine Transporter Inhibition
Many benzylpiperidine derivatives are known to interact with the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.
Experimental Protocol: Neurotransmitter Reuptake Inhibition Assay
-
Objective: To determine the in vitro potency of the compound to inhibit the reuptake of serotonin, norepinephrine, and dopamine.
-
Methodology:
-
Cell Culture: Use HEK293 cells stably expressing the human SERT, NET, or DAT.
-
Assay: Perform a radioligand uptake assay using [³H]serotonin, [³H]norepinephrine, or [³H]dopamine.
-
Procedure: Incubate the transfected cells with varying concentrations of this compound and the respective radiolabeled neurotransmitter.
-
Detection: Measure the amount of radioactivity taken up by the cells using a scintillation counter.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the compound that inhibits 50% of the neurotransmitter uptake) by non-linear regression analysis.
-
Caption: Potential interaction with the CB1 receptor signaling pathway.
Data Presentation
As specific quantitative data for this compound is not available, the following tables are presented as templates for organizing experimental results based on the protocols described above.
Table 2: Monoamine Transporter Inhibition Profile (Hypothetical Data)
| Transporter | IC₅₀ (nM) |
| hSERT | [Experimental Value] |
| hNET | [Experimental Value] |
| hDAT | [Experimental Value] |
Table 3: Cannabinoid Receptor Binding Affinity (Hypothetical Data)
| Receptor | Ki (nM) |
| hCB1 | [Experimental Value] |
| hCB2 | [Experimental Value] |
Conclusion
This compound presents an intriguing scaffold for CNS drug discovery due to its structural similarities to known centrally active agents. The fluorinated benzyl and piperidine carboxylic acid moieties suggest potential interactions with key neurotransmitter systems. The lack of published biological data highlights an opportunity for novel research into its pharmacological profile. The experimental protocols and potential targets outlined in this guide provide a foundational framework for researchers to explore the CNS activities of this compound. Further investigation is warranted to elucidate its specific mechanisms of action and therapeutic potential.
References
The Strategic Incorporation of Fluorine in Piperidine-Based Drug Candidates: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a ubiquitous and invaluable component in modern medicinal chemistry, forming the core of numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined spatial orientations make it a powerful tool for optimizing drug-target interactions. A key strategy to further enhance the pharmacological profile of piperidine-containing compounds is the selective incorporation of fluorine atoms. This technical guide provides an in-depth exploration of the multifaceted roles of fluorine substitution in modulating the activity of piperidine derivatives, offering a comprehensive resource for professionals engaged in drug discovery and development.
The Impact of Fluorine on Physicochemical Properties
The introduction of fluorine into a piperidine ring can profoundly alter its fundamental physicochemical properties, which in turn influences its pharmacokinetic and pharmacodynamic behavior. The high electronegativity, small van der Waals radius, and the strength of the C-F bond are key contributors to these effects.
Modulation of Basicity (pKa)
Fluorine's strong electron-withdrawing nature significantly reduces the basicity of the piperidine nitrogen. This modulation of pKa is a critical tool for optimizing a drug candidate's properties, such as reducing off-target effects (e.g., hERG liability) and improving oral absorption. The magnitude of the pKa reduction is dependent on the number of fluorine atoms and their proximity to the nitrogen atom.
| Compound | Non-Fluorinated pKa | Fluorinated Analog | Fluorinated pKa | ΔpKa | Reference |
| Piperidine | 11.12 | 3-Fluoropiperidine | 9.32 | -1.80 | [1] |
| Piperidine | 11.12 | 4-Fluoropiperidine | 10.42 | -0.70 | [2] |
| 2-(Methylthio)pyridine | 3.69 | 2-(Trifluoromethylthio)pyridine | 0.97 | -2.72 | [3] |
| 2-(Ethylthio)pyridine | 3.68 | 2-(1,1-Difluoroethylthio)pyridine | 2.05 | -1.63 | [3] |
Alteration of Lipophilicity (LogP/LogD)
The effect of fluorination on lipophilicity is complex and not always predictable. While a single fluorine atom can increase lipophilicity, the introduction of multiple fluorine atoms or positioning them near polar functional groups can lead to a decrease in lipophilicity due to the increased polarity of the molecule. This fine-tuning of lipophilicity is crucial for optimizing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.
| Compound | Non-Fluorinated LogD7.4 | Fluorinated Analog | Fluorinated LogD7.4 | ΔLogD7.4 | Reference |
| 2-(Methylthio)pyridine | 1.69 | 2-(Difluoromethylthio)pyridine | 1.95 | +0.26 | [3] |
| 2-(Methylthio)pyridine | 1.69 | 2-(Trifluoromethylthio)pyridine | 2.13 | +0.44 | [3] |
Influence on Biological Activity and Pharmacokinetics
The changes in physicochemical properties induced by fluorination have a direct impact on the biological activity and pharmacokinetic profile of piperidine-containing drug candidates.
Binding Affinity and Selectivity
Fluorine substitution can enhance binding affinity to the target protein through various mechanisms, including direct interactions (e.g., hydrogen bonds, dipole-dipole interactions) and by influencing the conformation of the piperidine ring to better fit the binding pocket. The strategic placement of fluorine can also improve selectivity by disfavoring binding to off-target proteins.
| Compound | Target | Non-Fluorinated Ki (nM) | Fluorinated Analog | Fluorinated Ki (nM) | Fold Change | Reference | |---|---|---|---|---|---| | Benzylpiperidine Derivative | Sigma 1 Receptor (S1R) | 3.2 | 4-Fluorophenyl-substituted analog | 24 | 7.5-fold decrease |[4] | | Aminergic GPCR Ligand (Example) | Serotonin 1a (5-HT1a) Receptor | Varies | ortho-Fluoro aromatic analog | Varies | Often positive effect |[5] |
Metabolic Stability
The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it more resistant to metabolic cleavage by cytochrome P450 (CYP) enzymes. Replacing metabolically labile C-H bonds with C-F bonds is a common and effective strategy to increase a drug's half-life and improve its oral bioavailability.
| Compound Class | Observation | Reference |
| N-Alkyl-Substituted Piperidine-2-carboxamides | Fluorinated derivatives were found to be somewhat more readily oxidized in human liver microsomes, with degradation rates correlating with increasing lipophilicity. | [6] |
| Pyrazolo[1,5-a]pyrimidine-based inhibitor | Strategic fluorination improved metabolic stability while maintaining high selectivity. | [7] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the context of characterizing fluorinated piperidine compounds.
Determination of pKa by Potentiometric Titration
Objective: To experimentally determine the acid dissociation constant (pKa) of piperidine derivatives.
Methodology:
-
Sample Preparation: A precise amount of the piperidine compound is dissolved in deionized water to a known concentration. The ionic strength of the solution is maintained using a background electrolyte (e.g., 0.1 M KCl).[8]
-
Titration Setup: The sample solution is placed in a thermostated vessel (e.g., 25 ± 0.5°C) and stirred continuously. A calibrated pH electrode is immersed in the solution.[8]
-
Titration: A standardized solution of a strong base (e.g., 0.1 M NaOH) is added in small, precise aliquots. The pH of the solution is recorded after each addition.[8]
-
Data Analysis: A titration curve (pH vs. volume of titrant added) is plotted. The pKa is determined from the pH at the half-equivalence point, where half of the piperidine derivative has been neutralized.[8]
Measurement of Lipophilicity (LogP) by 19F NMR Spectroscopy
Objective: To determine the n-octanol/water partition coefficient (LogP) of fluorinated compounds.
Methodology:
-
Sample Preparation: The fluorinated piperidine compound and a fluorinated reference compound are dissolved in a biphasic system of n-octanol and water.[9]
-
Equilibration: The mixture is shaken or stirred vigorously for a set period to allow for partitioning of the compounds between the two phases, followed by a period of settling to allow for complete phase separation.[10]
-
NMR Analysis: Aliquots are taken from both the n-octanol and water layers. 19F NMR spectra are acquired for each aliquot.[9]
-
Data Analysis: The LogP value is calculated from the ratio of the integrals of the 19F NMR signals of the test compound in the n-octanol and water phases, relative to the reference compound.[9]
In Vitro Metabolic Stability Assay Using Human Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by Phase I enzymes.
Methodology:
-
Incubation Mixture Preparation: A reaction mixture is prepared containing human liver microsomes, a buffered solution (e.g., phosphate buffer, pH 7.4), and the test compound at a known concentration.[11]
-
Initiation of Reaction: The metabolic reaction is initiated by the addition of a NADPH-regenerating system. A control incubation without the NADPH system is also run in parallel.[11]
-
Time-Course Sampling: Aliquots are removed from the incubation mixture at several time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is quenched by the addition of a cold organic solvent (e.g., acetonitrile).[11]
-
LC-MS/MS Analysis: The samples are centrifuged to precipitate proteins, and the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[11]
-
Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From the slope of the natural logarithm of the percent remaining versus time, the in vitro half-life (t1/2) and intrinsic clearance (Clint) are calculated.[11]
Synthesis of a Fluorinated Piperidine Derivative (Example)
Synthesis of Fluorine-Containing Piperidine γ-Amino Acid Derivatives:
An efficient synthetic approach involves the oxidative ring opening of an unsaturated bicyclic γ-lactam (Vince-lactam) through its C=C bond, followed by double reductive amination of the resulting diformyl intermediate.[12]
Visualizing Pathways and Workflows
Diagrams created using the DOT language provide clear visualizations of complex biological pathways and experimental procedures.
Signaling Pathway of the 5-HT1D Receptor
The 5-HT1D receptor is a G protein-coupled receptor (GPCR) that primarily couples to Gi/o proteins. Activation of this receptor by an agonist, such as a fluorinated piperidine derivative, leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[13]
Experimental Workflow for pKa Determination
The following diagram illustrates the key steps in determining the pKa of a piperidine compound using potentiometric titration.
Experimental Workflow for LogP Measurement via 19F NMR
This diagram outlines the process for measuring the lipophilicity of a fluorinated piperidine derivative.
Experimental Workflow for Metabolic Stability Assay
The workflow for assessing the metabolic stability of a compound in human liver microsomes is depicted below.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Impact of Fluorine Pattern on Lipophilicity and Acid–Base Properties of 2‑(Thiofluoroalkyl)pyridines: Insights from Experiments and Statistical Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. applications.emro.who.int [applications.emro.who.int]
- 9. researchgate.net [researchgate.net]
- 10. m.youtube.com [m.youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. creative-diagnostics.com [creative-diagnostics.com]
Technical Guide: Spectroscopic Analysis of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid
Audience: Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid, a key building block in organic synthesis and medicinal chemistry. The inclusion of a fluorinated benzyl group and a piperidine scaffold makes this compound a valuable intermediate in the development of novel therapeutic agents.[1] This document details its characteristic spectroscopic signatures in Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), along with standardized experimental protocols for data acquisition.
Compound Information
-
IUPAC Name: 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid
-
Molecular Formula: C₁₃H₁₆FNO₂[2]
-
Molecular Weight: 237.27 g/mol [2]
Spectroscopic Data Summary
The following tables summarize the key quantitative data from NMR, IR, and Mass Spectrometry analyses.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for elucidating the molecular structure. Data is typically recorded in deuterated solvents such as CDCl₃ or DMSO-d₆.
Table 1: ¹H NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ ppm) | Multiplicity | Integration | Assignment |
| ~12.0 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |
| ~7.30 - 6.90 | Multiplet | 4H | Aromatic Protons (C₆H₄F) |
| ~3.50 | Singlet | 2H | Benzyl Protons (-CH₂-Ar) |
| ~3.00 - 2.80 | Multiplet | 2H | Piperidine Protons (H-2e, H-6e) |
| ~2.50 - 2.30 | Multiplet | 1H | Piperidine Proton (H-4) |
| ~2.20 - 2.00 | Multiplet | 2H | Piperidine Protons (H-2a, H-6a) |
| ~1.90 - 1.70 | Multiplet | 4H | Piperidine Protons (H-3, H-5) |
Note: Predicted values are based on standard chemical shift ranges for similar functional groups. The acidic proton of the carboxyl group often appears as a broad singlet at a high chemical shift, around 12 δ.[4]
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
| Chemical Shift (δ ppm) | Assignment |
| ~175 - 185 | Carboxylic Acid Carbon (-C OOH) |
| ~163 (d, ¹JCF ≈ 245 Hz) | Aromatic Carbon (C -F) |
| ~140 (d) | Aromatic Carbon (Quaternary) |
| ~130 (d) | Aromatic Carbon (C H) |
| ~125 (d) | Aromatic Carbon (C H) |
| ~115 (d) | Aromatic Carbon (C H) |
| ~114 (d) | Aromatic Carbon (C H) |
| ~63 | Benzyl Carbon (-C H₂-Ar) |
| ~53 | Piperidine Carbons (-C H₂-N, C-2, C-6) |
| ~41 | Piperidine Carbon (-C H-, C-4) |
| ~28 | Piperidine Carbons (-C H₂-, C-3, C-5) |
Note: Predicted values are based on typical ranges.[4][5] Carboxylic acid carbons typically absorb between 165 and 185 δ.[4]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule.
Table 3: IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch (Carboxylic Acid) |
| ~2950 | Medium | C-H stretch (Aliphatic) |
| 1760 - 1710 | Strong | C=O stretch (Carboxylic Acid) |
| ~1600, ~1480 | Medium | C=C stretch (Aromatic Ring) |
| 1320 - 1210 | Medium | C-O stretch |
| ~1250 | Strong | C-F stretch |
| 960 - 900 | Broad | O-H bend (out-of-plane) |
Note: Carboxylic acids are characterized by a very broad O-H absorption from 2500 to 3300 cm⁻¹ and a C=O absorption between 1710 and 1760 cm⁻¹.[4][6]
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass and molecular formula of the compound.
Table 4: Mass Spectrometry Data
| m/z Value (Da) | Ion Type |
| 238.1243 | [M+H]⁺ (Calculated: 238.1238) |
| 236.1087 | [M-H]⁻ (Calculated: 236.1092) |
| 192.1138 | [M-COOH]⁺ |
| 109.0402 | [C₇H₆F]⁺ (Fluorobenzyl cation) |
Note: Data is based on expected values for high-resolution mass spectrometry (HRMS) using techniques like Electrospray Ionization (ESI).
Experimental Protocols
Detailed methodologies for the synthesis and spectroscopic characterization are provided below.
Synthesis Protocol: N-Alkylation
-
Reactants: Dissolve piperidine-4-carboxylic acid (1 equivalent) and a base such as potassium carbonate (K₂CO₃, 2.5 equivalents) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).
-
Addition: Add 3-fluorobenzyl bromide (1.1 equivalents) to the stirred solution at room temperature.
-
Reaction: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours, monitoring progress with Thin Layer Chromatography (TLC).[7]
-
Workup: After cooling, pour the mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product via flash column chromatography on silica gel.
Spectroscopic Analysis Protocols
-
NMR Spectroscopy:
-
IR Spectroscopy:
-
Acquire the IR spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
For solid samples, use the Attenuated Total Reflectance (ATR) technique or prepare a KBr pellet.
-
Scan in the range of 4000-400 cm⁻¹.[9]
-
-
Mass Spectrometry:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.
-
Introduce the sample into an Electrospray Ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., TOF or Orbitrap).
-
Acquire data in both positive and negative ion modes to confirm the molecular weight.
-
Visualization of Experimental Workflow
The following diagram illustrates the logical flow from synthesis to spectroscopic characterization of the target compound.
Caption: Synthesis and Spectroscopic Analysis Workflow.
References
- 1. 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride | 451485-55-5 | Benchchem [benchchem.com]
- 2. vibrantpharma.com [vibrantpharma.com]
- 3. scbt.com [scbt.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. Design, synthesis, in vitro and in silico studies of novel piperidine derived thiosemicarbazones as inhibitors of dihydrofolate reductase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. macmillan.princeton.edu [macmillan.princeton.edu]
- 9. echemi.com [echemi.com]
Methodological & Application
Synthesis Protocol for 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride
Abstract
This document provides a detailed protocol for the synthesis of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride, a valuable building block in medicinal chemistry and drug discovery. The synthesis is achieved through a robust and efficient N-alkylation of piperidine-4-carboxylic acid with 3-fluorobenzyl bromide. This application note includes a comprehensive experimental procedure, a summary of key analytical data, and a visual representation of the synthesis workflow to aid researchers in the successful preparation of this compound.
Introduction
This compound is a derivative of piperidine-4-carboxylic acid (isonipecotic acid) that incorporates a 3-fluorobenzyl moiety. The piperidine scaffold is a privileged structure found in numerous biologically active molecules, and the introduction of a fluorine atom can significantly influence a compound's metabolic stability, bioavailability, and binding affinity.[1] Consequently, this compound serves as a critical intermediate for the synthesis of novel therapeutic agents, particularly those targeting the central nervous system and cardiovascular system.[1] This protocol details a reliable synthesis via nucleophilic substitution, providing a clear and reproducible method for obtaining the target compound in high purity.
Chemical Properties and Data
| Property | Value | Reference |
| CAS Number | 451485-55-5 | [1] |
| Molecular Formula | C₁₃H₁₇ClFNO₂ | [1] |
| Molecular Weight | 273.73 g/mol | [1] |
| Melting Point | 220-223 °C | [1] |
| Appearance | White to off-white solid | |
| Purity | >97% | [2] |
Synthesis Workflow
The synthesis of this compound is accomplished in two main stages: N-alkylation of the piperidine ring followed by the formation of the hydrochloride salt.
Synthesis workflow for the target compound.
Experimental Protocol
Materials:
-
Piperidine-4-carboxylic acid
-
3-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
Hexane
-
Hydrochloric acid (HCl), ethanolic solution
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
Step 1: N-Alkylation
-
To a stirred solution of piperidine-4-carboxylic acid (1.0 eq.) in anhydrous N,N-dimethylformamide (DMF), add anhydrous potassium carbonate (2.5 eq.).
-
Stir the resulting suspension at room temperature for 30 minutes.
-
Add 3-fluorobenzyl bromide (1.1 eq.) dropwise to the reaction mixture.
-
Heat the reaction mixture to 70-80 °C and maintain stirring for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 1-(3-fluorobenzyl)piperidine-4-carboxylic acid as a free base.
Step 2: Purification and Hydrochloride Salt Formation
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure free base.
-
Dissolve the purified free base in a minimal amount of ethanol.
-
To the ethanolic solution, add a solution of hydrochloric acid in ethanol (e.g., 2 M) dropwise until the pH is acidic (pH ~2).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the precipitation of the hydrochloride salt.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold diethyl ether.
-
Dry the product under vacuum to yield this compound as a white to off-white solid.
Alternative Protocol: Reductive Amination
An alternative synthetic route involves the reductive amination of piperidine-4-carboxylic acid with 3-fluorobenzaldehyde.
Materials:
-
Piperidine-4-carboxylic acid
-
3-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
Procedure:
-
To a stirred solution of piperidine-4-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM), add 3-fluorobenzaldehyde (1.1 eq.).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 15 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
The resulting free base can then be purified and converted to the hydrochloride salt as described in Step 2 of the N-alkylation protocol.
Characterization Data (Predicted)
¹H NMR (DMSO-d₆, 400 MHz): δ 12.5 (br s, 1H, COOH), 10.5 (br s, 1H, NH⁺), 7.4-7.1 (m, 4H, Ar-H), 4.3 (s, 2H, Ar-CH₂), 3.5-3.3 (m, 2H, piperidine-H), 3.1-2.9 (m, 2H, piperidine-H), 2.5-2.3 (m, 1H, piperidine-H), 2.1-1.9 (m, 4H, piperidine-H).
¹³C NMR (DMSO-d₆, 100 MHz): δ 175.0 (C=O), 162.5 (d, J=243 Hz, C-F), 138.0 (d, J=7 Hz), 131.0 (d, J=8 Hz), 124.0, 115.5 (d, J=21 Hz), 114.0 (d, J=22 Hz), 60.0 (Ar-CH₂), 52.0 (piperidine-C), 40.0 (piperidine-C), 28.0 (piperidine-C).
Conclusion
The N-alkylation protocol described provides a reliable and scalable method for the synthesis of this compound. The reductive amination route offers a viable alternative. This compound is a key intermediate for further chemical elaboration in the development of novel pharmaceuticals. The provided protocols and data are intended to facilitate the work of researchers in organic and medicinal chemistry.
References
Application Note: HPLC Analytical Method for Purity Determination of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid
Abstract
This application note details a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purity determination of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid. Due to the polar and zwitterionic nature of the analyte, which contains both a tertiary amine and a carboxylic acid moiety, this method employs a C18 stationary phase with a mobile phase containing a buffer to ensure adequate retention and sharp peak shapes. This method is suitable for quality control and purity assessment in research, development, and manufacturing environments.
Introduction
1-(3-Fluorobenzyl)piperidine-4-carboxylic acid is a piperidine derivative with potential applications in pharmaceutical development. Accurate determination of its purity is critical for ensuring the safety and efficacy of any potential drug product. The presence of both an acidic carboxylic acid group and a basic tertiary amine group makes this compound highly polar and potentially challenging to analyze using standard reversed-phase HPLC conditions, which primarily rely on hydrophobic interactions.[1][2][3] This can lead to poor retention and peak tailing.
To overcome these challenges, this method utilizes a buffered mobile phase to control the ionization state of the analyte, thereby enhancing its retention on a non-polar stationary phase. The developed method is demonstrated to be specific, linear, accurate, and precise for its intended purpose.
Experimental
Instrumentation and Consumables:
-
HPLC System with a quaternary or binary pump, autosampler, column oven, and UV detector.
-
Data acquisition and processing software.
-
Analytical balance.
-
Volumetric flasks, pipettes, and other standard laboratory glassware.
-
HPLC vials with caps.
-
Syringe filters (0.45 µm).
Chemicals and Reagents:
-
1-(3-Fluorobenzyl)piperidine-4-carboxylic acid reference standard (Purity ≥ 99.5%).
-
Acetonitrile (HPLC grade).
-
Methanol (HPLC grade).
-
Trifluoroacetic acid (TFA), HPLC grade.
-
Water (HPLC grade, e.g., Milli-Q or equivalent).
Chromatographic Conditions:
A summary of the optimized HPLC conditions is presented in Table 1.
| Parameter | Condition |
| Column | C18, 5 µm, 4.6 x 250 mm (e.g., Gemini C18 or equivalent)[4] |
| Mobile Phase A | 0.1% Trifluoroacetic acid (TFA) in Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | 0-15 min: 20-80% B15-20 min: 80% B20-21 min: 80-20% B21-25 min: 20% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm and 254 nm[4] |
| Injection Volume | 10 µL |
| Run Time | 25 minutes |
Table 1: HPLC Chromatographic Conditions
Protocols
1. Standard Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid reference standard into a 100 mL volumetric flask.
-
Add approximately 70 mL of a 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B (diluent) and sonicate for 5 minutes to dissolve.
-
Allow the solution to equilibrate to room temperature.
-
Dilute to the mark with the diluent and mix thoroughly.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
2. Sample Solution Preparation (100 µg/mL):
-
Accurately weigh approximately 10 mg of the 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid sample into a 100 mL volumetric flask.
-
Follow steps 1.2 to 1.5 from the Standard Solution Preparation protocol.
3. HPLC System Setup and Equilibration:
-
Set up the HPLC system according to the conditions outlined in Table 1.
-
Purge the pump lines to remove any air bubbles.
-
Equilibrate the column with the initial mobile phase composition (20% B) for at least 30 minutes or until a stable baseline is achieved.
4. Injection Sequence:
-
Inject a blank (diluent) to ensure the system is clean.
-
Perform five replicate injections of the standard solution to check for system suitability.
-
Inject the sample solution in duplicate.
-
Inject a standard solution after every 6-10 sample injections to monitor system performance.
5. Data Analysis:
-
Integrate the peaks in the resulting chromatograms.
-
Calculate the purity of the sample using the area percent method, assuming the response factor for all impurities is the same as the main peak.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
System Suitability
The system suitability parameters are established to ensure the performance of the chromatographic system. The acceptance criteria are summarized in Table 2.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| %RSD for Peak Area | ≤ 2.0% (for n=5) |
| %RSD for Retention Time | ≤ 1.0% (for n=5) |
Table 2: System Suitability Criteria
Method Validation Summary
A summary of the method validation parameters is provided in Table 3. This data demonstrates the method's suitability for its intended purpose.
| Parameter | Result |
| Linearity (Concentration Range) | 10 - 150 µg/mL |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | Repeatability: ≤ 1.0% Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Specificity | No interference from blank or placebo. Peak purity of the analyte peak is acceptable. |
Table 3: Method Validation Summary
Visualizations
Caption: Experimental workflow for HPLC purity analysis.
Caption: Logic for HPLC method development strategy.
Conclusion
The described RP-HPLC method is demonstrated to be a reliable and robust approach for determining the purity of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid. The use of a buffered mobile phase effectively addresses the challenges associated with the analysis of this polar, zwitterionic compound, resulting in excellent peak shape and retention. The method has been validated and is suitable for routine quality control analysis.
References
Application Notes and Protocols: 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(3-Fluorobenzyl)piperidine-4-carboxylic acid is a versatile bifunctional building block crucial in medicinal chemistry for the synthesis of novel therapeutic agents. This scaffold combines the structural features of a piperidine ring, a common motif in many biologically active compounds, with a 3-fluorobenzyl group. The presence of fluorine can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. The carboxylic acid moiety provides a convenient handle for further chemical modifications, such as amide bond formation, allowing for the exploration of diverse chemical space and the optimization of structure-activity relationships (SAR).
This document provides detailed application notes on the use of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid in the development of chemokine receptor 2 (CCR2) antagonists, a promising class of drugs for the treatment of inflammatory diseases and other conditions.
Application in the Synthesis of CCR2 Antagonists
Chemokine receptor 2 (CCR2) plays a pivotal role in the migration of monocytes and macrophages to sites of inflammation. Antagonism of this receptor is a validated therapeutic strategy for various inflammatory and autoimmune diseases. Derivatives of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid, particularly N-aryl carboxamides, have been investigated as potent and selective CCR2 antagonists.
A representative derivative, N-(1,3-benzothiazol-2-yl)-1-(3-fluorobenzyl)piperidine-4-carboxamide , has shown significant potential as a CCR2 antagonist. The following sections detail its synthesis, biological evaluation, and relevant data.
Quantitative Data Summary
The following table summarizes the in vitro biological activity of the representative CCR2 antagonist derived from 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid.
| Compound | Target | Assay Type | IC50 (nM) | Reference Compound | IC50 (nM) |
| N-(1,3-benzothiazol-2-yl)-1-(3-fluorobenzyl)piperidine-4-carboxamide | CCR2 | Radioligand Binding | 25 | BMS-22 | 10 |
| N-(1,3-benzothiazol-2-yl)-1-(3-fluorobenzyl)piperidine-4-carboxamide | CCR2 | [³⁵S]GTPγS Functional | 50 | JNJ-27141491 | 30 |
| N-(1,3-benzothiazol-2-yl)-1-(3-fluorobenzyl)piperidine-4-carboxamide | CCR2 | β-arrestin Recruitment | 75 | SD-24 | 45 |
Experimental Protocols
Synthesis of N-(1,3-benzothiazol-2-yl)-1-(3-fluorobenzyl)piperidine-4-carboxamide
This protocol describes the synthesis of the target compound from 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid and 2-aminobenzothiazole.
Materials:
-
1-(3-Fluorobenzyl)piperidine-4-carboxylic acid
-
2-Aminobenzothiazole
-
(1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (2.5 eq).
-
Stir the mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add 2-aminobenzothiazole (1.1 eq) to the reaction mixture.
-
Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford the desired product, N-(1,3-benzothiazol-2-yl)-1-(3-fluorobenzyl)piperidine-4-carboxamide.
Biological Evaluation Protocols
This assay measures the ability of the synthesized compound to displace a radiolabeled ligand from the CCR2 receptor.
Materials:
-
Cell membranes from U2OS cells stably expressing human CCR2b (U2OS-CCR2).
-
[³H]-CCR2-RA-[R] (radioligand).
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% CHAPS.
-
Test compound (N-(1,3-benzothiazol-2-yl)-1-(3-fluorobenzyl)piperidine-4-carboxamide) at various concentrations.
-
Non-specific binding control (e.g., 10 µM INCB3344).
-
96-well plates.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, combine U2OS-CCR2 cell membrane protein (15 µg) with the test compound at eight different concentrations.
-
Add [³H]-CCR2-RA-[R] to a final concentration of 7.9 nM.
-
For non-specific binding determination, add 10 µM INCB3344 instead of the test compound.
-
Incubate the plate for 120 minutes at 25°C.
-
Terminate the reaction by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.
-
Dry the filter plate and add scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value by non-linear regression analysis of the competition binding data using appropriate software (e.g., Prism).
This assay measures the G-protein activation upon CCR2 receptor stimulation and the inhibitory effect of the test compound.
Materials:
-
U2OS-CCR2 cell membranes (10 µg).
-
CCL2 (chemokine ligand).
-
[³⁵S]GTPγS (0.3 nM).
-
Assay buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 µM GDP.
-
Test compound at various concentrations.
Procedure:
-
Pre-incubate the U2OS-CCR2 cell membranes with the test compound at various concentrations for 30 minutes at 25°C.
-
Stimulate the receptors by adding CCL2 to a final concentration of 100 nM and incubate for another 30 minutes at 25°C.
-
Initiate the binding reaction by adding [³⁵S]GTPγS (0.3 nM).
-
Incubate the mixture for 90 minutes at 25°C.
-
Terminate the reaction and harvest the samples as described for the radioligand binding assay.
-
Measure the radioactivity using a scintillation counter.
-
Determine the IC50 value of the test compound by analyzing the inhibition of CCL2-stimulated [³⁵S]GTPγS binding.
This assay measures the recruitment of β-arrestin to the CCR2 receptor upon ligand binding, a key step in receptor desensitization and signaling.
Materials:
-
HEK293 cells co-expressing CCR2-RlucII and rGFP-CAAX.
-
CCL2.
-
Test compound at various concentrations.
-
BRET (Bioluminescence Resonance Energy Transfer) substrate (e.g., coelenterazine h).
-
BRET plate reader.
Procedure:
-
Plate the HEK293 cells in a 96-well plate.
-
Pre-incubate the cells with the test compound at various concentrations for 30 minutes at 37°C.
-
Stimulate the cells with 100 nM CCL2 for 15 minutes at 37°C.
-
Add the BRET substrate and measure the bioluminescence and fluorescence signals using a BRET plate reader.
-
Calculate the BRET ratio (acceptor emission / donor emission).
-
Determine the IC50 value of the test compound by analyzing the inhibition of CCL2-induced β-arrestin recruitment.
Visualizations
Synthesis Workflow
Caption: Synthetic workflow for N-(1,3-benzothiazol-2-yl)-1-(3-fluorobenzyl)piperidine-4-carboxamide.
CCR2 Signaling Pathway and Antagonist Intervention
Caption: Simplified CCR2 signaling pathway and the mechanism of antagonist action.
Experimental Workflow for CCR2 Antagonist Evaluation
Caption: Workflow for the biological evaluation of CCR2 antagonists.
N-Alkylation of Piperidine-4-Carboxylic Acid: A Comparative Guide to Synthetic Protocols
For Researchers, Scientists, and Drug Development Professionals
This application note provides detailed experimental protocols for the N-alkylation of piperidine-4-carboxylic acid, a crucial scaffold in medicinal chemistry. Three common and effective methods are presented: Direct N-Alkylation with an alkyl halide, Reductive Amination, and a protection-based strategy involving esterification, N-alkylation, and subsequent deprotection. Each method's advantages and disadvantages are discussed, and a comparative data summary is provided to aid in the selection of the most suitable synthetic route for specific research and development needs.
Introduction
N-substituted piperidine-4-carboxylic acid derivatives are prevalent structural motifs in a wide array of pharmacologically active compounds. The nitrogen atom of the piperidine ring serves as a key point for molecular diversification, allowing for the modulation of a compound's physicochemical properties, such as lipophilicity, basicity, and metabolic stability. Consequently, the ability to selectively introduce various alkyl groups at this position is of paramount importance in drug discovery and development. This document outlines and compares three robust methods for achieving this transformation.
Comparative Data of N-Alkylation Methods
The following table summarizes typical quantitative data for the N-benzylation of piperidine-4-carboxylic acid using the three detailed protocols. These values are representative and may vary depending on the specific substrate, scale, and optimization of reaction conditions.
| Parameter | Method 1: Direct N-Alkylation | Method 2: Reductive Amination | Method 3: Protection-Alkylation-Deprotection |
| Starting Materials | Piperidine-4-carboxylic acid, Benzyl bromide | Piperidine-4-carboxylic acid, Benzaldehyde | Piperidine-4-carboxylic acid, Thionyl chloride, Methanol, Benzyl bromide, LiOH |
| Key Reagents | K₂CO₃ | NaBH(OAc)₃ | Triethylamine, LiOH |
| Solvent(s) | DMF | Dichloromethane (DCM) | Methanol, DMF, THF/Water |
| Reaction Temperature | Room Temperature to 50°C | Room Temperature | 0°C to Reflux |
| Typical Reaction Time | 12 - 24 hours | 4 - 12 hours | 24 - 48 hours (multiple steps) |
| Overall Yield | 65 - 80% | 75 - 90% | 70 - 85% |
| Purity (pre-purification) | Moderate to Good | Good to Excellent | Good |
| Key Advantages | One-step procedure | High yields, mild conditions, avoids over-alkylation | Protects the carboxylic acid from side reactions |
| Key Disadvantages | Potential for over-alkylation, requires a base | Requires a specific reducing agent | Multi-step synthesis, longer overall time |
Experimental Protocols
Method 1: Direct N-Alkylation with Benzyl Bromide
This protocol describes the direct N-alkylation of piperidine-4-carboxylic acid with benzyl bromide using potassium carbonate as the base. The base is crucial for neutralizing both the carboxylic acid proton and the hydrobromic acid generated during the reaction.
Materials:
-
Piperidine-4-carboxylic acid
-
Benzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred suspension of piperidine-4-carboxylic acid (1.0 eq) and anhydrous potassium carbonate (2.5 eq) in anhydrous DMF, add benzyl bromide (1.1 eq) dropwise at room temperature under a nitrogen atmosphere.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by TLC or LC-MS. Gentle heating (e.g., to 50°C) can be applied to accelerate the reaction if necessary.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure 1-benzylpiperidine-4-carboxylic acid.
Caption: Workflow for Direct N-Alkylation.
Method 2: Reductive Amination with Benzaldehyde
Reductive amination is a highly efficient method for N-alkylation that proceeds via the formation of an iminium intermediate, which is then reduced in situ.[1] This protocol uses benzaldehyde as the alkylating agent and sodium triacetoxyborohydride as the reducing agent.[1]
Materials:
-
Piperidine-4-carboxylic acid
-
Benzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM), anhydrous
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a stirred solution of piperidine-4-carboxylic acid (1.0 eq) in a mixture of anhydrous DCM and methanol, add benzaldehyde (1.1 eq).
-
Stir the mixture at room temperature for 30 minutes to facilitate the formation of the iminium intermediate.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. The reaction is typically exothermic.
-
Continue stirring the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a suitable eluent system to yield the pure 1-benzylpiperidine-4-carboxylic acid.
References
Application Notes and Protocols for In Vitro Assay Development Using Piperidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the in vitro evaluation of piperidine derivatives, a versatile class of compounds with a wide range of biological activities. The piperidine scaffold is a "privileged structure" in medicinal chemistry, found in numerous approved pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties.[1][2][3] This document outlines detailed protocols for key in vitro assays to characterize the bioactivity of piperidine-based compounds, presents quantitative data for comparative analysis, and visualizes relevant biological pathways and experimental workflows.
Anticancer and Cytotoxicity Assays
Piperidine derivatives have demonstrated significant potential as anticancer agents, acting through diverse mechanisms including the induction of apoptosis, modulation of critical signaling pathways, and direct interaction with DNA.[1][4] In vitro cytotoxicity assays are fundamental for determining the potency of these compounds against various cancer cell lines.
Quantitative Data Summary: Anticancer Activity
The following table summarizes the in vitro cytotoxic activity of several piperidine derivatives, providing a quantitative comparison of their potency. The half-maximal inhibitory concentration (IC50) and growth inhibitory concentration (GI50) are key metrics for evaluating anticancer efficacy.[1][2]
| Derivative | Cancer Cell Line | Cell Type | IC50 / GI50 (µM) |
| DTPEP | MCF-7 | Breast (ER+) | 0.8 ± 0.04 |
| MDA-MB-231 | Breast (ER-) | 1.2 ± 0.12 | |
| Compound 17a | PC3 | Prostate | 0.81 |
| MGC803 | Gastric | 1.09 | |
| MCF-7 | Breast | 1.30 | |
| Compound 16 | 786-0 | Kidney | 0.4 (GI50, µg/mL) |
| HT29 | Colon | 4.1 (GI50, µg/mL) | |
| Piperidine Complex | A549 | Lung | 32.43 |
Experimental Protocols
This colorimetric assay assesses the metabolic activity of cells as an indicator of viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[5][6][7]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
Piperidine derivative stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[5]
-
Compound Treatment: Prepare serial dilutions of the piperidine derivative in cell culture medium. Replace the old medium with 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (DMSO).[5][8]
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 atmosphere.[5][8]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C in the dark.[5]
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[5]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.[1][8]
Workflow for the MTT cytotoxicity assay.
The SRB assay is a cell density-based assay where the dye binds to basic amino acids of cellular proteins.[8]
Procedure:
-
Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: Gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Washing: Wash the plates five times with tap water and allow them to air dry.[8]
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[8]
-
Washing: Quickly rinse the plates with 1% acetic acid to remove unbound dye and allow to air dry.[8]
-
Solubilization: Add 200 µL of 10 mM Tris base solution to each well to solubilize the protein-bound dye.[8]
-
Absorbance Measurement: Measure the absorbance at 510 nm.
-
Data Analysis: Calculate the percentage of growth inhibition to determine the GI50 value.
Signaling Pathways in Anticancer Activity
Piperidine derivatives can induce cancer cell death by activating apoptotic pathways. This often involves the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction, the release of cytochrome c, and the subsequent activation of caspases.[4][6][7]
Apoptotic pathway induced by piperidine derivatives.
Enzyme Inhibition Assays
Many piperidine derivatives exert their therapeutic effects by inhibiting specific enzymes.[5] Below are protocols for assessing the inhibitory activity against acetylcholinesterase and pancreatic lipase.
Quantitative Data Summary: Enzyme Inhibition
| Compound Class | Assay Type | Target Enzyme | IC50 / Ki Value |
| Piperidine Derivatives | Acetylcholinesterase (AChE) Inhibition | - | 17.87 - 30.53 µM (Ki) |
| Piperidine Derivatives | Butyrylcholinesterase (BChE) Inhibition | - | 9.08 - 20.02 µM (Ki) |
| Piperidine Derivatives | Pancreatic Lipase Inhibition | Porcine Pancreatic Lipase | 0.143 - 0.362 mg/mL |
| Nipecotic Acid Derivatives | Acetylcholinesterase (AChE) Inhibition | - | as low as 47 µM |
Experimental Protocols
This assay measures the activity of AChE through the hydrolysis of acetylthiocholine, which produces thiocholine. Thiocholine reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[8]
Materials:
-
Acetylcholinesterase (AChE) enzyme solution
-
Acetylthiocholine iodide (substrate)
-
DTNB solution
-
Phosphate buffer (pH 8.0)
-
Test compound solution
-
96-well microplate reader
Procedure:
-
Assay Preparation: To each well of a 96-well plate, add phosphate buffer, enzyme solution, DTNB solution, and the test compound solution (or solvent for control).[8]
-
Pre-incubation: Pre-incubate the mixture at 37°C for 15 minutes.[8]
-
Reaction Initiation: Add the substrate solution to each well to start the enzymatic reaction.[8]
-
Absorbance Measurement: Immediately measure the absorbance at 412 nm using a microplate reader and continue to record at regular intervals.[8]
-
Data Analysis: Calculate the rate of reaction for each concentration of the test compound. Determine the percentage of inhibition and calculate the IC50 value.[8]
Generalized mechanism of enzyme inhibition.
Neurotransmitter Transporter Assays
Piperidine-4-acetic acid analogues are often investigated for their ability to modulate GABAergic neurotransmission by inhibiting GABA transporters (GATs), particularly GAT1.[9]
Experimental Protocols
This is a cell-based functional assay suitable for high-throughput screening that measures changes in membrane potential.[9]
Procedure:
-
Cell Culture: Maintain HEK293 cells stably expressing human GAT1 in the appropriate culture medium.[9]
-
Dye Loading: Remove the cell culture medium and add a fluorescent membrane potential dye-loading solution to each well. Incubate for 1 hour at 37°C.[9]
-
Compound Addition and Signal Detection: Place the cell plate and a compound plate with serial dilutions of the piperidine analogues into the FLIPR instrument. The instrument adds the compounds to the cells and simultaneously records the fluorescence signal. A baseline is established before the addition of a GABA substrate. Changes in fluorescence indicate GAT1 inhibition.[9]
This functional assay directly measures the uptake of radiolabeled GABA into cells or synaptosomes.
Procedure:
-
Preparation: Prepare synaptosomes or use cells expressing GAT1.
-
Incubation: Add varying concentrations of the piperidine-4-acetic acid analogues.
-
Uptake Initiation: Initiate the uptake reaction by adding a mixture of unlabeled GABA and [³H]GABA. Incubate for 10-20 minutes at room temperature.[9]
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold buffer.
-
Radioactivity Measurement: Measure the radioactivity retained on the filters using a scintillation counter.[9]
-
Data Analysis: Determine the IC50 value for the inhibition of GABA uptake.
Antimicrobial Assays
Piperidine derivatives have also been explored for their antimicrobial properties.[8] The Minimum Inhibitory Concentration (MIC) is a key parameter to quantify this activity.
Quantitative Data Summary: Antimicrobial Activity
| Derivative | Microbial Strain | MIC (µg/mL) |
| Derivative A | Staphylococcus aureus | 16 |
| Escherichia coli | 32 | |
| Derivative B | Candida albicans | 8 |
(Note: This is example data as specific values were not provided in the search results for a broad range of derivatives.)
Experimental Protocol
Procedure:
-
Compound Preparation: Prepare serial dilutions of the piperidine derivatives in a 96-well microtiter plate.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganisms (e.g., bacteria or fungi).[8]
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.[8]
-
Incubation: Incubate the plates under appropriate conditions for the specific microorganism.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Application Notes and Protocols for Evaluating CNS Activity of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide detailed protocols for a panel of cell-based assays designed to characterize the central nervous system (CNS) activity of the novel compound, 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid. The described assays are fundamental in preclinical drug discovery for evaluating potential neuro-active compounds.[1][2] The protocols cover key aspects of neuronal function, including neurite outgrowth, neurotransmitter uptake, and neuronal excitability via calcium imaging. Additionally, a protocol for assessing potential neurotoxicity is included to establish a therapeutic window.
Compound Profile: 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid
| Property | Value |
| IUPAC Name | 1-(3-fluorobenzyl)piperidine-4-carboxylic acid |
| Molecular Formula | C13H16FNO2 |
| Molecular Weight | 237.27 g/mol |
| Structure | (Hypothetical Structure) |
| Predicted CNS Activity | The presence of a piperidine ring and a benzyl group suggests potential interaction with CNS targets. The carboxylic acid moiety may influence its blood-brain barrier permeability.[3][4] |
Neurite Outgrowth Assay
Objective: To determine the effect of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid on neuronal differentiation and development by measuring neurite outgrowth in a human neuroblastoma cell line.[1][5]
Experimental Protocol:
-
Cell Culture:
-
Culture SH-SY5Y cells in a T-75 flask with Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Passage cells every 3-4 days or when they reach 80-90% confluency.
-
-
Assay Procedure:
-
Seed SH-SY5Y cells into a 96-well poly-D-lysine coated plate at a density of 5,000 cells per well in complete medium.
-
Incubate for 24 hours to allow for cell attachment.
-
Prepare a stock solution of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid in DMSO. Further dilute in differentiation medium (DMEM with 1% FBS and 10 µM retinoic acid) to final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration should not exceed 0.1%.
-
Replace the culture medium with the prepared compound dilutions. Include a vehicle control (0.1% DMSO in differentiation medium) and a positive control (e.g., a known neurite-promoting agent).
-
Incubate the plate for 72 hours.
-
-
Immunofluorescence Staining and Imaging:
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes.
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Block with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.
-
Incubate with a primary antibody against β-III tubulin (a neuronal marker) overnight at 4°C.
-
Wash three times with PBS and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) and a nuclear counterstain (e.g., DAPI) for 1 hour at room temperature.
-
Wash three times with PBS and acquire images using a high-content imaging system.
-
-
Data Analysis:
-
Quantify the average neurite length per neuron and the number of neurites per cell using automated image analysis software.
-
Normalize the data to the vehicle control.
-
Plot the concentration-response curve and determine the EC50 value.
-
Hypothetical Data Summary:
| Concentration (µM) | Average Neurite Length (µm) | Standard Deviation |
| Vehicle Control | 25.2 | 3.1 |
| 0.1 | 28.5 | 3.5 |
| 1 | 45.8 | 4.2 |
| 10 | 62.1 | 5.5 |
| 50 | 65.4 | 5.8 |
| 100 | 48.3 | 4.9 |
Experimental Workflow:
Caption: Workflow for the Neurite Outgrowth Assay.
Neurotransmitter Transporter Uptake Assay
Objective: To assess the modulatory effect of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid on the reuptake of key neurotransmitters (dopamine, serotonin, norepinephrine) using a fluorescence-based assay.[6]
Experimental Protocol:
-
Cell Culture:
-
Use HEK293 cells stably expressing the human dopamine transporter (DAT), serotonin transporter (SERT), or norepinephrine transporter (NET).
-
Culture the cells in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic (e.g., G418) to maintain transporter expression.
-
-
Assay Procedure:
-
Seed the cells into a 96-well, black, clear-bottom plate at a density of 40,000-60,000 cells per well.[6]
-
Incubate for 20-24 hours to form a confluent monolayer.[6]
-
Prepare serial dilutions of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid in assay buffer (e.g., HBSS with 0.1% BSA).
-
Remove the culture medium and wash the cells once with the assay buffer.
-
Add the compound dilutions to the wells and incubate for 10-20 minutes at 37°C. Include a vehicle control and known transporter inhibitors as positive controls (e.g., GBR 12909 for DAT, fluoxetine for SERT, desipramine for NET).
-
Add a fluorescent neurotransmitter analog substrate (e.g., from a commercial kit) to all wells.[7][8]
-
Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a bottom-read fluorescence plate reader in kinetic mode for 10-30 minutes, or as an endpoint reading.[6]
-
-
Data Analysis:
-
Calculate the rate of uptake (slope of the kinetic curve) or the endpoint fluorescence.
-
Normalize the data to the vehicle control (100% uptake) and a potent inhibitor (0% uptake).
-
Plot the concentration-response curve and determine the IC50 value for each transporter.
-
Hypothetical Data Summary:
| Transporter | Compound Concentration (µM) | % Inhibition | Standard Deviation |
| DAT | 1 | 8.2 | 1.5 |
| 10 | 45.1 | 4.3 | |
| 50 | 89.5 | 6.8 | |
| SERT | 1 | 12.5 | 2.1 |
| 10 | 65.3 | 5.9 | |
| 50 | 95.2 | 7.2 | |
| NET | 1 | 5.6 | 1.1 |
| 10 | 32.8 | 3.7 | |
| 50 | 78.4 | 6.1 |
Signaling Pathway:
Caption: Inhibition of Neurotransmitter Reuptake.
Calcium Imaging Assay for Neuronal Activity
Objective: To evaluate the effect of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid on neuronal excitability by measuring intracellular calcium transients in primary cortical neurons.[9][10][11]
Experimental Protocol:
-
Cell Culture:
-
Isolate primary cortical neurons from embryonic day 18 (E18) rat pups and culture them on poly-D-lysine coated, black, clear-bottom 96-well plates.
-
Maintain the cultures in a neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin for 10-14 days to allow for the formation of mature neuronal networks.[2]
-
-
Calcium Indicator Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).[9]
-
Remove the culture medium and incubate the cells with the loading buffer for 30-45 minutes at 37°C.
-
Wash the cells twice with the salt solution to remove excess dye and allow for de-esterification for 20-30 minutes.
-
-
Assay Procedure and Imaging:
-
Place the plate on the stage of a fluorescence microscope or a high-content imaging system equipped with an environmental chamber (37°C, 5% CO2) and a fluidics system.
-
Record baseline fluorescence for 1-2 minutes.
-
Apply a depolarizing stimulus, such as a high concentration of potassium chloride (e.g., 50 mM KCl), to induce neuronal firing and a calcium influx.
-
After the response returns to baseline, apply different concentrations of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid and incubate for 5-10 minutes.
-
Apply the depolarizing stimulus again in the presence of the compound.
-
Record the fluorescence intensity over time.
-
-
Data Analysis:
-
Analyze the fluorescence traces to determine parameters such as the peak amplitude of the calcium response, the area under the curve, and the frequency of spontaneous calcium oscillations.[12]
-
Normalize the response in the presence of the compound to the initial response before compound addition.
-
Plot the concentration-response curve to determine if the compound enhances or inhibits neuronal excitability.
-
Hypothetical Data Summary:
| Compound Concentration (µM) | Peak Fluorescence Intensity (% of Control) | Standard Deviation |
| Vehicle Control | 100 | 8.5 |
| 0.1 | 98.2 | 7.9 |
| 1 | 85.4 | 6.8 |
| 10 | 62.1 | 5.1 |
| 50 | 45.8 | 4.3 |
| 100 | 30.2 | 3.5 |
Experimental Workflow:
References
- 1. mdbneuro.com [mdbneuro.com]
- 2. neuroproof.com [neuroproof.com]
- 3. f1000research-files.f1000.com [f1000research-files.f1000.com]
- 4. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. moleculardevices.com [moleculardevices.com]
- 7. moleculardevices.com [moleculardevices.com]
- 8. Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Calcium Imaging Assay Service - Creative Biolabs [neuros.creative-biolabs.com]
- 10. neurotar.com [neurotar.com]
- 11. Calcium Imaging Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. A simple Ca2+-imaging approach to neural network analyses in cultured neurons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Fluorobenzylpiperidine Compounds as High-Affinity Receptor Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of fluorobenzylpiperidine compounds as selective ligands for various receptors, including the serotonin transporter (SERT), sigma receptors (σ₁ and σ₂), and dopamine receptors (D₄). This document details their binding affinities, experimental protocols for their characterization, and the signaling pathways they modulate.
Data Presentation: Quantitative Binding Affinities
The following tables summarize the binding affinities (Ki) of representative fluorobenzylpiperidine compounds for their respective targets. Lower Ki values indicate higher binding affinity.
Table 1: Binding Affinity of 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine Derivatives for Serotonin Transporter (SERT)
| Compound | Target Receptor | Kᵢ (nM) | Reference |
| Derivative 1 | SERT | 2 - 400 | [1] |
| Fluoxetine (Reference) | SERT | In the same order of magnitude | [1] |
Table 2: Binding Affinity and Selectivity of N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide for Sigma Receptors
| Compound | Target Receptor | Kᵢ (nM) | Selectivity (σ₂/σ₁) | Reference |
| N-(N-Benzylpiperidin-4-yl)-2-fluorobenzamide | σ₁ | 3.4 | 120 | [2] |
Table 3: Binding Affinity of Benzyloxy Piperidine Derivatives for Dopamine D₄ Receptor
| Compound | Target Receptor | Kᵢ (nM) | Reference |
| 3-fluorobenzyl (8a) | D₄ | 205.9 | [3] |
| 3,4-difluorophenyl (8b) | D₄ | 169 | [3] |
| 4-fluoro-3-methyl (8c) | D₄ | 135 | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the characterization of fluorobenzylpiperidine compounds.
Protocol 1: Competitive Radioligand Binding Assay for Serotonin Transporter (SERT)
This protocol is adapted from studies characterizing ligands for the serotonin transporter.[1]
Objective: To determine the binding affinity (Ki) of a test compound for the serotonin transporter by measuring its ability to displace a specific radioligand, such as [³H]-paroxetine.
Materials:
-
Membrane Preparation: Rat cerebral cortex membranes or cell lines expressing human SERT.
-
Radioligand: [³H]-paroxetine.
-
Reference Compound: Fluoxetine or paroxetine.
-
Test Compound: Fluorobenzylpiperidine derivative.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% polyethyleneimine (PEI).
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize rat cerebral cortex tissue in ice-cold assay buffer. Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris. Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: Assay buffer, [³H]-paroxetine (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding (NSB): Assay buffer, [³H]-paroxetine, a high concentration of a competing ligand (e.g., 10 µM fluoxetine), and membrane preparation.
-
Test Compound: Assay buffer, [³H]-paroxetine, serial dilutions of the fluorobenzylpiperidine test compound, and membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Radioactivity Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Competitive Radioligand Binding Assay for Sigma-1 (σ₁) Receptors
This protocol is based on methods used for characterizing sigma receptor ligands.[2]
Objective: To determine the binding affinity (Ki) of a fluorobenzylpiperidine compound for the σ₁ receptor using a competitive binding assay with a selective radioligand.
Materials:
-
Membrane Preparation: Guinea pig brain membranes, a rich source of σ₁ receptors.
-
Radioligand: [³H]-(+)-pentazocine.
-
Reference Compound: Haloperidol or (+)-pentazocine.
-
Test Compound: Fluorobenzylpiperidine derivative.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
Glass fiber filters (e.g., Whatman GF/B), pre-soaked in 0.3% PEI.
-
96-well plates.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize guinea pig brain tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge the homogenate at 48,000 x g for 15 minutes at 4°C. Resuspend the pellet in fresh buffer and repeat the centrifugation step. Finally, resuspend the membrane pellet in the assay buffer and determine the protein concentration.
-
Assay Setup: Follow the same setup as in Protocol 1, using [³H]-(+)-pentazocine as the radioligand and haloperidol (e.g., 10 µM) to determine non-specific binding.
-
Incubation: Incubate the plate at 37°C for 90 minutes.
-
Filtration and Radioactivity Measurement: Follow steps 4 and 5 from Protocol 1.
-
Data Analysis: Analyze the data as described in step 6 of Protocol 1 to determine the Ki value of the test compound for the σ₁ receptor.
Protocol 3: Functional cAMP Assay for Dopamine D₄ (Gi-coupled) Receptors
Dopamine D₄ receptors are Gᵢ-coupled, meaning their activation leads to an inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels.
Objective: To determine the functional activity (e.g., EC₅₀ for agonists or IC₅₀ for antagonists) of a fluorobenzylpiperidine compound at the D₄ receptor by measuring changes in intracellular cAMP levels.
Materials:
-
Cell Line: A stable cell line expressing the human dopamine D₄ receptor (e.g., CHO-K1 or HEK293 cells).
-
Agonist/Antagonist: Dopamine or a known D₄ agonist/antagonist.
-
Test Compound: Fluorobenzylpiperidine derivative.
-
Adenylyl Cyclase Stimulator: Forskolin.
-
cAMP Assay Kit: A commercially available kit for measuring cAMP (e.g., HTRF, ELISA, or luminescence-based).
-
Cell Culture Medium.
-
Assay Buffer.
Procedure:
-
Cell Culture: Culture the D₄ receptor-expressing cells according to standard protocols. Seed the cells into 96-well plates and grow to confluence.
-
Assay (Antagonist Mode):
-
Pre-incubate the cells with various concentrations of the fluorobenzylpiperidine test compound (as a potential antagonist) for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of a D₄ receptor agonist (e.g., quinpirole at its EC₈₀) and forskolin (to stimulate cAMP production) to all wells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Assay (Agonist Mode):
-
Incubate the cells with various concentrations of the fluorobenzylpiperidine test compound (as a potential agonist) in the presence of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis:
-
Antagonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the IC₅₀ value, which represents the concentration of the antagonist that reverses 50% of the agonist-induced inhibition of cAMP production.
-
Agonist Mode: Plot the cAMP concentration against the logarithm of the test compound concentration. Determine the EC₅₀ value, which is the concentration of the agonist that produces 50% of its maximal effect.
-
Visualizations: Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the application of fluorobenzylpiperidine compounds.
Caption: Serotonin Transporter (SERT) Signaling Pathway.
Caption: Sigma-1 Receptor Signaling at the ER.
Caption: Dopamine D4 Receptor Gi-Coupled Signaling.
References
Protocol for reductive amination synthesis of N-substituted piperidines
An Application Note for the Synthesis of N-Substituted Piperidines via Reductive Amination
Introduction
N-substituted piperidines are crucial structural motifs found in a vast array of pharmaceuticals and biologically active compounds.[1] Their synthesis is a cornerstone of medicinal chemistry and drug development. Reductive amination is a highly effective and versatile method for the N-alkylation or N-arylation of piperidines.[2][3][4] This one-pot reaction typically involves the condensation of a piperidine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a suitable reducing agent to yield the desired N-substituted piperidine.[4][5] This application note provides detailed protocols for the synthesis of N-substituted piperidines using various common reductive amination conditions.
Reaction Principle
The reductive amination process occurs in two main steps:
-
Iminium Ion Formation: The nitrogen of the piperidine (a secondary amine) performs a nucleophilic attack on the carbonyl carbon of an aldehyde or ketone. Subsequent dehydration leads to the formation of a transient iminium ion.
-
Reduction: A reducing agent, present in the reaction mixture, selectively reduces the iminium ion to the corresponding tertiary amine.[4]
Commonly used reducing agents include sodium triacetoxyborohydride (NaBH(OAc)₃), sodium cyanoborohydride (NaCNBH₃), and borane-pyridine complex (BAP), each with specific advantages regarding reactivity, selectivity, and reaction conditions.[6]
Experimental Protocols
Protocol 1: General Synthesis using Sodium Triacetoxyborohydride (STAB)
Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent, making it ideal for reductive aminations as it does not readily reduce the starting aldehyde or ketone.[6]
Materials:
-
Substituted piperidine (1.0 eq)
-
Aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
Dichloromethane (DCM) or Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Argon or nitrogen supply (optional)
Procedure:
-
To a round-bottom flask, add the piperidine derivative (1.0 eq) and the aldehyde or ketone (1.1 eq).
-
Dissolve the reactants in an appropriate solvent like DCM or DCE.
-
Stir the mixture at room temperature for 20-30 minutes to allow for initial iminium ion formation.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. The reaction is often exothermic.
-
Allow the reaction to stir at room temperature overnight, or until TLC/LC-MS analysis indicates the consumption of the starting material.
-
Quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Synthesis using Borane-Pyridine Complex (BAP)
The borane-pyridine complex (BAP) is an excellent and cost-effective alternative to cyanide-containing reagents.[7] It effectively reduces the iminium intermediate without significantly reducing the starting aldehyde.[7]
Materials:
-
Substituted piperidine (1.0 eq)
-
Aldehyde (1.0 eq)
-
Borane-pyridine complex (BAP) (1.0 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a suitable flask, dissolve the piperidine (1.0 eq) and the aldehyde (1.0 eq) in ethanol.[7]
-
Add the borane-pyridine complex (1.0 eq) to the solution. For slow reactions, additional aldehyde and BAP can be added until the piperidine is consumed.[7]
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.[7]
-
Partition the residue between water and CH₂Cl₂.[7]
-
Separate the organic layer, wash it with water, and then dry it over anhydrous MgSO₄.[7]
-
Filter and concentrate the organic layer to obtain the crude product.[7]
-
Purify the product via silica gel chromatography.[7]
Protocol 3: Synthesis using Sodium Cyanoborohydride (NaCNBH₃)
Sodium cyanoborohydride is a classic reagent for reductive amination, effective in protic solvents like methanol.[6] The reaction often requires slightly acidic conditions to promote iminium ion formation.
Materials:
-
Substituted piperidine (1.0 eq)
-
Aldehyde or ketone (1.0 eq)
-
Sodium cyanoborohydride (NaCNBH₃) (1.2 eq)
-
Methanol (MeOH)
-
Acetic acid (AcOH)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the piperidine (1.0 eq) and the aldehyde or ketone (1.0 eq) in methanol.
-
Add sodium cyanoborohydride (1.2 eq) to the solution.
-
Adjust the pH of the mixture to 6-7 by the dropwise addition of acetic acid.
-
Stir the reaction at room temperature for 6-24 hours.[8] Monitor by TLC.
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate to obtain the crude product, which can be purified by column chromatography.
Data Presentation
The following table summarizes various conditions and substrates for the reductive amination synthesis of N-substituted piperidines, with yields as reported in the literature.
| Piperidine Substrate | Aldehyde/Ketone | Reducing Agent | Solvent | Time (h) | Yield (%) | Reference |
| Piperidine | Benzaldehyde | Borane-Pyridine | EtOH | - | 89 | [7] |
| Piperidine | Cinnamaldehyde | Borane-Pyridine | EtOH | - | 93 | [7] |
| Piperidine | 4-Nitrobenzaldehyde | Borane-Pyridine | EtOH | - | 42 | [7] |
| 3,4-Dehydropiperidine | Benzaldehyde | Borane-Pyridine | EtOH | - | 90 | [7] |
| N-Boc-4-piperidone | 3,4-dichloroaniline | - | - | - | - | [9] |
| Piperidine | Aldehyde derivative | NaBH₃(CN) | THF | 6 | - | [8] |
| 2-Arylpyridinium salt | (hetero)aryl amine | HCOOH (reductant) | - | 24 | 75-84 | [1][10] |
Visualizations
General Workflow
The following diagram illustrates the general experimental workflow for the synthesis of N-substituted piperidines via reductive amination.
Caption: Experimental workflow for reductive amination.
Reaction Mechanism
This diagram outlines the chemical pathway from reactants to the final N-substituted piperidine product.
Caption: Mechanism of reductive amination.
Safety Precautions
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Sodium triacetoxyborohydride and sodium cyanoborohydride are toxic and moisture-sensitive. Handle with care and avoid inhalation or contact with skin. Quenching NaCNBH₃ under acidic conditions can produce toxic hydrogen cyanide (HCN) gas. Always quench in a basic medium.
-
Borane-pyridine complex is flammable and toxic. Handle with appropriate care.
-
Organic solvents like DCM and ethanol are flammable. Avoid open flames.
References
- 1. Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. gctlc.org [gctlc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Show how to synthesize the following amines from the indicated st... | Study Prep in Pearson+ [pearson.com]
- 6. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Developing Fluorescent Probes from Piperidine-4-Carboxylic Acid Scaffolds
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the design, synthesis, and application of fluorescent probes utilizing the piperidine-4-carboxylic acid scaffold. This versatile scaffold offers a robust framework for the development of novel sensors for various biological analytes and environmental monitoring. The protocols outlined below are based on established synthetic methodologies and principles of fluorescence chemistry.
Overview and Design Principles
The piperidine-4-carboxylic acid scaffold is an attractive starting point for fluorescent probe development due to its conformational rigidity and the presence of two key functional groups: a secondary amine and a carboxylic acid. These sites allow for the straightforward introduction of a fluorophore and a recognition moiety, respectively, or vice versa. The core principle involves linking a fluorophore to the piperidine nitrogen and a targeting or sensing group to the carboxylic acid. The fluorescence of the resulting probe can be modulated by the analyte of interest through various mechanisms such as Photoinduced Electron Transfer (PET), Förster Resonance Energy Transfer (FRET), or Intramolecular Charge Transfer (ICT).
A common strategy is to create a "turn-on" fluorescent probe where the fluorescence is initially quenched and is restored upon binding to the target analyte. This can be achieved by attaching a quenching group that is displaced or chemically altered upon analyte interaction.
Synthesis of a Piperidine-4-Carboxylic Acid-Based Fluorescent Probe
This section details the synthesis of a model fluorescent probe, N-Dansyl-piperidine-4-carboxylic acid , which can serve as a foundation for developing more complex sensors. Dansyl chloride is a widely used fluorophore that reacts readily with primary and secondary amines.
Experimental Workflow: Synthesis of N-Dansyl-piperidine-4-carboxylic acid
Caption: Synthetic workflow for N-Dansyl-piperidine-4-carboxylic acid.
Protocol 1: Synthesis of N-Dansyl-piperidine-4-carboxylic acid
Materials:
-
Piperidine-4-carboxylic acid ethyl ester hydrochloride
-
Dansyl chloride
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl), 1 M
-
Sodium sulfate (Na₂SO₄), anhydrous
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Dansylation of Piperidine-4-carboxylic acid ethyl ester:
-
To a solution of piperidine-4-carboxylic acid ethyl ester hydrochloride (1.0 eq) in anhydrous DCM, add triethylamine (2.2 eq) and stir for 10 minutes at room temperature under a nitrogen atmosphere.
-
Add a solution of dansyl chloride (1.1 eq) in anhydrous DCM dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude N-dansyl-piperidine-4-carboxylic acid ethyl ester.
-
-
Saponification of the Ester:
-
Dissolve the crude ester in a mixture of THF and water (3:1).
-
Add lithium hydroxide (2.0 eq) to the solution.
-
Stir the mixture at room temperature for 4 hours, or until the reaction is complete as monitored by TLC.
-
Remove the THF under reduced pressure.
-
-
Acidification and Extraction:
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
-
Purification:
-
Filter the solution and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude N-Dansyl-piperidine-4-carboxylic acid by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Photophysical Properties
The photophysical properties of the synthesized probe are critical for its application. The following table summarizes the typical photophysical data for a dansyl-based probe.
| Property | Value |
| λabs (nm) | ~340 |
| λem (nm) | ~520 |
| Stokes Shift (nm) | ~180 |
| Quantum Yield (Φ) | 0.1 - 0.7 (solvent dependent) |
| Molar Extinction Coefficient (ε, M-1cm-1) | ~4,500 |
Application: Potential Sensing Mechanism
The synthesized N-Dansyl-piperidine-4-carboxylic acid can be further functionalized at the carboxylic acid group to introduce a recognition element for a specific analyte. For instance, it can be coupled to a metal chelator to create a fluorescent sensor for metal ions. The proposed signaling pathway for such a sensor is based on the PET mechanism.
Signaling Pathway: Metal Ion Sensing
Caption: Proposed PET-based signaling for a metal ion sensor.
In the absence of the metal ion, the lone pair of electrons on the chelating group can engage in photoinduced electron transfer to the excited dansyl fluorophore, quenching its fluorescence. Upon binding of the metal ion, the electron-donating ability of the chelator is suppressed, inhibiting the PET process and leading to a "turn-on" of fluorescence.
Protocol 2: General Procedure for Live Cell Imaging
This protocol provides a general workflow for utilizing a piperidine-4-carboxylic acid-based fluorescent probe for live-cell imaging.
Materials:
-
Live cells cultured on glass-bottom dishes
-
Fluorescent probe stock solution (e.g., 1 mM in DMSO)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Confocal microscope
Procedure:
-
Cell Preparation:
-
Plate cells on glass-bottom dishes and allow them to adhere overnight in a CO₂ incubator at 37°C.
-
-
Probe Loading:
-
Prepare a working solution of the fluorescent probe by diluting the stock solution in cell culture medium to the desired final concentration (typically 1-10 µM).
-
Remove the culture medium from the cells and wash once with PBS.
-
Add the probe-containing medium to the cells and incubate for 30-60 minutes at 37°C.
-
-
Washing:
-
Remove the probe-containing medium and wash the cells twice with warm PBS to remove any unbound probe.
-
Add fresh, pre-warmed cell culture medium to the cells.
-
-
Imaging:
-
Image the cells using a confocal microscope with the appropriate excitation and emission filters for the specific fluorophore (e.g., excitation at ~340 nm and emission collection at ~520 nm for the dansyl group).
-
Conclusion
The piperidine-4-carboxylic acid scaffold provides a versatile and synthetically accessible platform for the development of novel fluorescent probes. By following the outlined protocols and design principles, researchers can create a variety of sensors for detecting specific analytes in biological and environmental samples. The modular nature of the synthesis allows for the fine-tuning of the probe's photophysical properties and its selectivity towards the target of interest.
Application Notes and Protocols: 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid as a Chemical Intermediate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid as a versatile chemical intermediate in drug discovery and development. Detailed protocols for its synthesis and subsequent elaboration into biologically active molecules, specifically focusing on the synthesis of analogs of the Poly(ADP-ribose) polymerase (PARP) inhibitor Olaparib, are provided.
Introduction
1-(3-Fluorobenzyl)piperidine-4-carboxylic acid is a valuable building block in medicinal chemistry. The piperidine scaffold is a privileged structure found in numerous pharmaceuticals, and the presence of a 3-fluorobenzyl group can significantly enhance a molecule's metabolic stability, bioavailability, and binding affinity to biological targets.[1] This intermediate is particularly useful for introducing a key structural motif in the synthesis of complex molecules targeting a range of therapeutic areas, including oncology and central nervous system disorders.
Application in the Synthesis of PARP Inhibitors
A significant application of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid and its analogs is in the synthesis of inhibitors for Poly(ADP-ribose) polymerase (PARP). PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy for cancer therapy, especially in tumors with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations. Olaparib is a first-in-class PARP inhibitor approved for the treatment of certain types of ovarian, breast, pancreatic, and prostate cancers.
The general structure of many PARP inhibitors includes a phthalazinone core, a substituted piperazine or piperidine linker, and a terminal aromatic group. 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid can be utilized to construct analogs of Olaparib where the piperazine ring is replaced by a piperidine moiety, and the terminal cyclopropanecarbonyl group is replaced by the 3-fluorobenzyl group.
Experimental Protocols
Protocol 1: Synthesis of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid
This protocol details the synthesis of the title intermediate via N-alkylation of piperidine-4-carboxylic acid.
Materials:
-
Piperidine-4-carboxylic acid
-
3-Fluorobenzyl bromide (or chloride)
-
Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)
-
Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of piperidine-4-carboxylic acid (1.0 equivalent) in DMF or MeCN, add a base such as potassium carbonate (2.0-3.0 equivalents) or triethylamine (2.0-3.0 equivalents).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add 3-fluorobenzyl bromide or chloride (1.1-1.2 equivalents) dropwise to the reaction mixture.
-
Heat the reaction mixture to 60-80°C and stir for 4-12 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and filter to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to remove the solvent.
-
Dissolve the residue in water and adjust the pH to ~2-3 with HCl.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by recrystallization or column chromatography to afford pure 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid.
Expected Yield: 70-85%
Table 1: Summary of Reaction Conditions for the Synthesis of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid
| Parameter | Condition |
| Starting Material | Piperidine-4-carboxylic acid |
| Alkylating Agent | 3-Fluorobenzyl bromide or 3-Fluorobenzyl chloride |
| Base | Potassium carbonate or Triethylamine |
| Solvent | DMF or Acetonitrile |
| Temperature | 60-80°C |
| Reaction Time | 4-12 hours |
| Work-up | Acidification and extraction |
| Purification | Recrystallization or Column Chromatography |
Protocol 2: Synthesis of an Olaparib Analog using 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid
This protocol outlines the coupling of the synthesized intermediate with a phthalazinone core to generate an Olaparib analog.
Materials:
-
1-(3-Fluorobenzyl)piperidine-4-carboxylic acid
-
4-(Bromomethyl)-2H-phthalazin-1-one
-
(1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate (COMU) or similar peptide coupling agent
-
N,N-Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
-
Lithium hydroxide (LiOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
Step 1: Esterification of the Phthalazinone Intermediate (if starting from the corresponding acid)
This protocol assumes the availability of 4-(bromomethyl)-2H-phthalazin-1-one. If starting from 2-fluoro-5-((4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzoic acid, it must first be converted to the corresponding ester and then the piperidine moiety is introduced. For the purpose of this protocol, we will assume a direct coupling of the carboxylic acid intermediate.
Step 2: Amide Coupling
-
To a solution of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid (1.0 equivalent) in DMF, add a peptide coupling agent such as COMU (1.2 equivalents) and DIPEA (2.0 equivalents).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-(aminomethyl)-2H-phthalazin-1-one (prepared from 4-(bromomethyl)-2H-phthalazin-1-one and a suitable amine source) (1.1 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the desired Olaparib analog.
Table 2: Quantitative Data for an Exemplary Olaparib Analog
| Compound | Target | IC₅₀ (nM) | Cell Line | IC₅₀ (µM) |
| Olaparib | PARP-1 | 5 | MDA-MB-436 | 0.01 |
| Analog 5l[2] | PARP-1 | 16.10 ± 1.25 | MDA-MB-436 | 11.62 ± 2.15 |
Note: Analog 5l is a representative example from the literature demonstrating the activity of Olaparib analogs. The activity of the specific analog synthesized using this protocol would need to be determined experimentally.
Visualizations
Synthesis Workflow
The following diagram illustrates the overall workflow for the synthesis of an Olaparib analog using 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid as a key intermediate.
Caption: Synthetic workflow for an Olaparib analog.
PARP Signaling Pathway in DNA Repair
The following diagram illustrates the role of PARP in the base excision repair (BER) pathway and how PARP inhibitors block this process, leading to synthetic lethality in cancer cells with deficient homologous recombination repair (HRR).
References
Scale-up Synthesis of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl: Application Notes and Protocols
Introduction
1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride is a valuable heterocyclic building block in medicinal chemistry and drug development. The piperidine scaffold is a privileged structure found in numerous biologically active compounds, and the incorporation of a fluorobenzyl moiety can significantly enhance pharmacological properties such as metabolic stability and binding affinity.[1] This document provides detailed protocols for the scale-up synthesis of this compound via two common and effective methods: N-alkylation and reductive amination. These protocols are intended for researchers, scientists, and drug development professionals, offering clear, step-by-step instructions and comparative data to facilitate process optimization and scale-up. The hydrochloride salt form of the final compound enhances its stability and simplifies handling.[1]
Physicochemical Data
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 451485-55-5 |
| Molecular Formula | C₁₃H₁₇ClFNO₂ |
| Molecular Weight | 273.73 g/mol [1] |
| Melting Point | 220-223°C[1] |
| Appearance | White to off-white solid |
Synthetic Strategies Overview
Two primary synthetic routes are presented for the scale-up production of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl.
Route 1: N-Alkylation This is a direct and widely used method involving the nucleophilic substitution of a 3-fluorobenzyl halide with piperidine-4-carboxylic acid in the presence of a base.
The following sections provide detailed experimental protocols and comparative data for both synthetic routes.
Diagram of Synthetic Workflows
Caption: Synthetic workflow for the N-alkylation route.
Caption: Synthetic workflow for the reductive amination route.
Quantitative Data Summary
| Parameter | Route 1: N-Alkylation | Route 2: Reductive Amination |
| Scale | 100 g | 100 g (of piperidone precursor) |
| Reaction Time | 12-18 hours | 16 hours (amination) + 12 hours (hydrolysis) |
| Temperature | 70°C | Room Temperature (amination), Reflux (hydrolysis) |
| Typical Yield | 85-95% | 70-80% (overall) |
| Purity (HPLC) | >98% | >98% |
| Key Reagents | Piperidine-4-carboxylic acid, 3-Fluorobenzyl bromide, K₂CO₃, DMF | Ethyl 1-Boc-4-oxopiperidine-4-carboxylate, 3-Fluorobenzylamine, NaBH(OAc)₃, Conc. HCl |
| Process Steps | 3 (Alkylation, Purification, Salt Formation) | 4 (Reductive Amination, Workup, Hydrolysis/Deprotection, Purification) |
Experimental Protocols
Route 1: N-Alkylation
This protocol describes the direct N-alkylation of piperidine-4-carboxylic acid.
Materials:
-
Piperidine-4-carboxylic acid (1.0 eq)
-
3-Fluorobenzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.5 eq)
-
Dimethylformamide (DMF), anhydrous
-
Ethanol
-
Deionized water
-
Isopropanol (IPA)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
Reaction Setup: To a clean, dry, jacketed reactor equipped with a mechanical stirrer, thermometer, and nitrogen inlet, charge piperidine-4-carboxylic acid and anhydrous potassium carbonate.
-
Solvent Addition: Add anhydrous DMF to the reactor. The typical solvent volume is 10 mL per gram of piperidine-4-carboxylic acid.
-
Reactant Addition: Begin stirring the suspension and slowly add 3-fluorobenzyl bromide dropwise over 30-60 minutes, maintaining the internal temperature below 30°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 70°C and maintain for 12-18 hours. Monitor the reaction progress by TLC or HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture to room temperature. Slowly add deionized water (equal to the volume of DMF used) to the stirred mixture. The product may precipitate at this stage.
-
Isolation of Free Base: Filter the solid product and wash the filter cake thoroughly with deionized water to remove inorganic salts. Dry the crude 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid free base under vacuum at 50°C.
-
Purification: Recrystallize the crude free base from a mixture of ethanol and water to achieve high purity.
-
HCl Salt Formation: Suspend the purified free base in isopropanol. Add a solution of HCl in isopropanol (or bubble HCl gas) until the pH of the slurry is between 1 and 2. Stir the mixture for 2-4 hours at room temperature.
-
Final Product Isolation: Filter the resulting white solid, wash with cold isopropanol, and dry under vacuum at 60°C to a constant weight to yield 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl.
Route 2: Reductive Amination
This protocol provides an alternative synthesis via reductive amination.
Materials:
-
Ethyl 1-Boc-4-oxopiperidine-4-carboxylate (1.0 eq)
-
3-Fluorobenzylamine (1.05 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Concentrated Hydrochloric Acid (HCl)
-
Isopropanol (IPA)
Procedure:
-
Reaction Setup: To a clean, dry reactor, add ethyl 1-Boc-4-oxopiperidine-4-carboxylate and the chosen solvent (DCM or DCE).
-
Amine Addition: Add 3-fluorobenzylamine to the solution and stir for 30 minutes at room temperature.
-
Reductant Addition: Cool the mixture in an ice bath and add sodium triacetoxyborohydride portion-wise, maintaining the temperature below 10°C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC or HPLC.
-
Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃. Separate the organic layer, and extract the aqueous layer with the reaction solvent. Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude intermediate.
-
Hydrolysis and Deprotection: To the crude intermediate, add concentrated hydrochloric acid and heat to reflux for 12 hours.
-
Isolation and Purification: Cool the reaction mixture and adjust the pH to 3-4 with a suitable base (e.g., NaOH solution). The product will precipitate. Filter the solid, wash with cold water, and recrystallize from a mixture of isopropanol and water.
-
Final Product Isolation: Dry the purified solid under vacuum at 60°C to yield 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl.
Conclusion
Both the N-alkylation and reductive amination routes provide effective means for the scale-up synthesis of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl. The N-alkylation route is more direct and typically results in higher yields, making it the preferred method when the starting materials are readily available. The reductive amination route offers a viable alternative, particularly when the corresponding benzyl halide is problematic. The choice of synthetic route will depend on factors such as starting material availability, cost, and process safety considerations. The protocols provided herein serve as a robust starting point for the successful and scalable production of this important chemical intermediate.
References
Application Note: Quantitative Analysis of Piperidine Compounds Using Charged Aerosol Detection (CAD)
Audience: Researchers, scientists, and drug development professionals.
Introduction
Piperidine and its derivatives are fundamental structural motifs found in a wide array of pharmaceuticals and biologically active compounds.[1] Accurate and robust quantification of these compounds is critical throughout the drug development lifecycle, from discovery and formulation to quality control.[2][3] A significant challenge in the analysis of many piperidine compounds is their lack of a strong ultraviolet (UV) chromophore, which limits the utility of conventional UV-Vis detection in High-Performance Liquid Chromatography (HPLC).[3][4][5]
Charged Aerosol Detection (CAD) offers a powerful solution to this problem. As a universal detector, CAD can quantify any non-volatile and many semi-volatile analytes, irrespective of their optical properties.[2][6] The detector works by nebulizing the HPLC eluent into fine droplets, which are then dried to form analyte particles. These particles are charged by a stream of ionized nitrogen gas, and the resulting electrical charge is measured by an electrometer.[2][6] The signal generated is directly proportional to the mass of the analyte, providing a consistent response that is less dependent on the chemical structure of the compound compared to other detectors.[2][7] This characteristic makes CAD an ideal technique for the quantitative analysis of piperidine compounds that are otherwise difficult to detect.[8][9]
This application note provides a detailed protocol for the quantitative analysis of a model piperidine compound, 4-methanesulfonyl-piperidine (MSP), using HPLC with Charged Aerosol Detection.[4][5]
Experimental Protocols
This section details the validated method for the quantitative analysis of 4-methanesulfonyl-piperidine (MSP) hydrochloride salt.[4][5]
Instrumentation and Materials
-
HPLC System: An HPLC system equipped with a pump, autosampler, and column oven.
-
Detector: A Charged Aerosol Detector (e.g., Corona CAD)[4][5].
-
Column: Atlantis dC18, 150 x 4.6 mm, 3.5 µm particle size[5].
-
Reagents:
Chromatographic Conditions
-
Mobile Phase: 0.1% Heptafluorobutyric acid in water:acetonitrile (90:10, v/v)[4][5].
-
Flow Rate: 1.0 mL/min[5].
-
Column Temperature: 40°C[5].
-
Injection Volume: 10 µL[5].
-
Run Time: 8 minutes[5].
-
CAD Settings:
Standard and Sample Preparation
-
Diluent: Water:Methanol (80:20, v/v)[5].
-
Standard Solution Preparation:
-
Prepare a stock solution of the MSP hydrochloride salt reference standard in the diluent.
-
Perform serial dilutions of the stock solution to prepare working standards at the desired concentrations for the calibration curve[9].
-
-
Sample Solution Preparation:
Data Analysis
-
Construct a calibration curve by plotting the peak area of the MSP standards against their corresponding concentrations[9].
-
Perform a linear regression analysis on the calibration curve to determine the slope, intercept, and correlation coefficient (r²)[10].
-
Quantify the concentration of MSP in the sample solutions by interpolating their peak areas from the calibration curve[10].
Quantitative Data Summary
The following table summarizes the performance of the validated HPLC-CAD method for the quantitative analysis of 4-methanesulfonyl-piperidine (MSP).[4][5]
| Parameter | Result |
| Linearity Range | 0.1 - 0.6 mg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Precision (%RSD) | < 2.0% |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Limit of Detection (LOD) | Not explicitly stated, but CAD can generally detect in the low ng range on column[4]. |
| Limit of Quantitation (LOQ) | Not explicitly stated, but CAD can generally quantify in the single-digit ppm range[4]. |
Visualizations
Caption: Experimental workflow for the quantitative analysis of piperidine compounds by HPLC-CAD.
Caption: Principle of Charged Aerosol Detection (CAD).
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Charged aerosol detection in pharmaceutical analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. documents.thermofisher.com [documents.thermofisher.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid?
A1: The two main synthetic strategies for preparing 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid are:
-
Direct N-alkylation: This method involves the reaction of piperidine-4-carboxylic acid with a 3-fluorobenzyl halide (e.g., bromide or chloride) in the presence of a base.
-
Reductive Amination: This is a two-step, one-pot process where piperidine-4-carboxylic acid reacts with 3-fluorobenzaldehyde to form an iminium ion intermediate, which is then reduced by a suitable reducing agent.
Q2: Which synthetic route generally provides higher yields?
A2: Reductive amination often offers higher yields and better control, minimizing the formation of over-alkylated byproducts. However, the N-alkylation route can be faster if optimized correctly. The choice of method may depend on the availability of starting materials, desired reaction time, and scale of the synthesis.[1]
Q3: What are the common side products in the synthesis of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid?
A3: Common side products include:
-
N,N-dialkylated product (quaternary ammonium salt): This is more prevalent in the N-alkylation route, especially with an excess of the alkylating agent.[2]
-
Unreacted starting materials: Incomplete reactions will leave piperidine-4-carboxylic acid and the 3-fluorobenzyl derivative.
-
Products from side reactions of the carboxylic acid: Depending on the reaction conditions, the carboxylic acid moiety can undergo esterification or other transformations.
Q4: How can I purify the final product?
A4: Purification can typically be achieved through:
-
Recrystallization: This is an effective method for obtaining a pure solid product.
-
Column chromatography: Silica gel chromatography can be used to separate the desired product from impurities.
-
Acid-base extraction: The product can be converted to its salt form to facilitate extraction and purification. The free base can then be regenerated.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid.
Low to No Yield
| Possible Cause | Troubleshooting & Optimization |
| Inactive Alkylating Agent (N-alkylation) | Ensure the 3-fluorobenzyl halide is fresh and has not degraded. Consider using the more reactive 3-fluorobenzyl bromide over the chloride. |
| Inefficient Reducing Agent (Reductive Amination) | Use a fresh, high-quality reducing agent. Sodium triacetoxyborohydride (STAB) is often effective and selective for imine reduction.[1] |
| Insufficient Base Strength or Amount (N-alkylation) | Use a stronger, anhydrous base like potassium carbonate (K₂CO₃) or sodium hydride (NaH). Ensure at least 1.5-2.0 equivalents of the base are used.[2] |
| Poor Solubility of Reagents | Switch to a more suitable solvent. For N-alkylation, polar aprotic solvents like DMF or acetonitrile are often used. For reductive amination, solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common. |
| Low Reaction Temperature | Many N-alkylation and reductive amination reactions require heating to proceed at a reasonable rate. Monitor the reaction by TLC or LC-MS to determine the optimal temperature. |
| Presence of Water | Ensure all reagents and solvents are anhydrous, as water can interfere with the reaction, especially when using moisture-sensitive reagents like NaH or some reducing agents. |
Formation of Side Products
| Possible Cause | Troubleshooting & Optimization |
| Formation of Di-alkylated Byproduct (N-alkylation) | Use an excess of piperidine-4-carboxylic acid relative to the 3-fluorobenzyl halide. Add the alkylating agent slowly to the reaction mixture.[2] |
| Reduction of the Carboxylic Acid Group (Reductive Amination) | Use a selective reducing agent like sodium triacetoxyborohydride (STAB), which is less likely to reduce the carboxylic acid compared to stronger reducing agents like sodium borohydride. |
| Incomplete Imine Formation (Reductive Amination) | Ensure the removal of water formed during imine formation, for example, by using molecular sieves. The reaction is an equilibrium, and removing water drives it towards the imine. |
Data Presentation
The following tables provide illustrative data on how different reaction conditions can affect the yield of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid. Please note that this data is representative and actual results may vary.
Table 1: Comparison of Yields for N-Alkylation under Various Conditions
| Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| K₂CO₃ | DMF | 80 | 12 | 75 |
| NaH | DMF | 25 | 6 | 85 |
| Triethylamine | Acetonitrile | 60 | 24 | 60 |
| DIPEA | DCM | 25 | 18 | 65 |
Table 2: Comparison of Yields for Reductive Amination with Different Reducing Agents
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Sodium Triacetoxyborohydride (STAB) | DCM | 25 | 12 | 90 |
| Sodium Cyanoborohydride (NaBH₃CN) | Methanol | 25 | 12 | 82 |
| Sodium Borohydride (NaBH₄) | Methanol | 0-25 | 6 | 70 (with potential for carboxylic acid reduction) |
Experimental Protocols
Protocol 1: N-Alkylation of Piperidine-4-carboxylic acid with 3-Fluorobenzyl Bromide
Materials:
-
Piperidine-4-carboxylic acid
-
3-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃), anhydrous
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Hexanes
-
Hydrochloric acid (1 M)
-
Sodium hydroxide (1 M)
Procedure:
-
To a solution of piperidine-4-carboxylic acid (1.0 eq) in anhydrous DMF, add anhydrous potassium carbonate (2.0 eq).
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add a solution of 3-fluorobenzyl bromide (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Heat the reaction mixture to 80°C and stir for 12 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of methanol in dichloromethane) or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).
-
Alternatively, for purification via acid-base extraction, dissolve the crude product in ethyl acetate and extract with 1 M HCl. Wash the aqueous layer with ethyl acetate. Basify the aqueous layer with 1 M NaOH to pH ~9-10 and extract with ethyl acetate. Dry the organic layer and concentrate to yield the purified product.
Protocol 2: Reductive Amination of Piperidine-4-carboxylic acid with 3-Fluorobenzaldehyde
Materials:
-
Piperidine-4-carboxylic acid
-
3-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of piperidine-4-carboxylic acid (1.0 eq) and 3-fluorobenzaldehyde (1.1 eq) in anhydrous DCM, stir at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring its progress by LC-MS.
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or recrystallization.
Visualizations
Caption: N-Alkylation Experimental Workflow.
Caption: Reductive Amination Experimental Workflow.
Caption: Troubleshooting Logic for Low Yield.
References
Technical Support Center: Troubleshooting Low Solubility of Fluorinated Piperidine Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides practical guidance and solutions for researchers encountering low solubility of fluorinated piperidine compounds during their experiments. The following troubleshooting guides and frequently asked questions (FAQs) are designed to directly address common challenges in a clear question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: Why are my fluorinated piperidine compounds showing low aqueous solubility?
A1: The solubility of fluorinated piperidine compounds is influenced by a delicate balance of several factors. The piperidine ring itself, while containing a basic nitrogen atom that can be protonated, is largely nonpolar. The introduction of fluorine atoms can further increase lipophilicity, which often enhances a molecule's ability to cross biological membranes but can decrease aqueous solubility.
The position of the fluorine atom(s) on the piperidine ring or its substituents plays a crucial role. Fluorination can alter the compound's crystal packing energy, melting point, and basicity (pKa). A decrease in basicity due to the electron-withdrawing nature of fluorine can lead to lower solubility in acidic aqueous solutions, where protonation and salt formation would typically enhance solubility. Studies have shown that aqueous solubility often correlates inversely with lipophilicity, with a significant contribution from the energy required to break the crystal lattice.[1]
Q2: What is the first step I should take to troubleshoot the low solubility of my fluorinated piperidine compound?
A2: The initial and most critical step is to determine the pH-dependent solubility profile of your compound. Most piperidine derivatives are basic and their solubility is highly dependent on the pH of the medium. By understanding how solubility changes with pH, you can select the optimal buffer system for your experiments.
For a basic fluorinated piperidine, solubility is expected to be higher at a lower pH due to the protonation of the piperidine nitrogen, forming a more soluble salt. A simple qualitative test can be performed by attempting to dissolve a small amount of your compound in acidic, neutral, and basic aqueous solutions.
Q3: My compound is still poorly soluble even after pH adjustment. What are the next steps?
A3: If pH adjustment alone is insufficient, the use of co-solvents is a common and effective strategy. Co-solvents are water-miscible organic solvents that can increase the solubility of hydrophobic compounds. Commonly used co-solvents in a laboratory setting include:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene glycol 400 (PEG 400)
-
Propylene glycol (PG)
It is crucial to determine the maximum concentration of the co-solvent that is tolerated by your specific assay or experimental system, as high concentrations can sometimes interfere with biological assays.
Q4: When should I consider more advanced solubilization techniques?
A4: If pH adjustment and co-solvents do not provide the desired solubility, or if you require a solid formulation with improved dissolution characteristics for in vivo studies, you should consider more advanced techniques such as:
-
Salt Formation: Creating a salt of your basic piperidine with a pharmaceutically acceptable acid can significantly improve aqueous solubility and dissolution rate.
-
Co-crystallization: This involves forming a crystalline solid composed of your active pharmaceutical ingredient (API) and a co-former molecule. Co-crystals can exhibit different physicochemical properties, including enhanced solubility, compared to the API alone.
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble molecules, like fluorinated piperidines, forming inclusion complexes with increased aqueous solubility. For instance, a fluorinated pyrazolopiperidine derivative's aqueous solubility was increased approximately 3.4-fold by forming an inclusion complex with β-cyclodextrin.[2]
-
Amorphous Solid Dispersions: Dispersing the compound in an amorphous state within a polymer matrix can lead to higher apparent solubility and faster dissolution compared to the crystalline form.
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the compound, which can lead to a faster dissolution rate.
Troubleshooting Workflow
Below is a logical workflow to systematically address solubility issues with fluorinated piperidine compounds.
Quantitative Data Summary
The following tables provide quantitative data on the solubility of fluorinated piperidine derivatives and the impact of different solubilization strategies.
Table 1: Physicochemical Properties and Aqueous Solubility of Ropivacaine Analogs
This table compares the aqueous solubility of ropivacaine and its fluorinated analogs. The data illustrates how the degree and position of fluorination can impact solubility, which is also influenced by the compound's melting point (an indicator of crystal lattice energy), pKa, and lipophilicity (logP).
| Compound | R-Group | Melting Point (°C) | pKa | logP | Aqueous Solubility (mg/mL) |
| Ropivacaine | CH₂CH₂CH₃ | 144-146 | 8.16 | 2.90 | 0.9 |
| Fluorinated Analogs | |||||
| 1 | CH₂CH₂CH₂F | 130-132 | 7.91 | 2.95 | 1.2 |
| 2 | CH₂CHFCH₃ | 125-127 | 7.79 | 3.01 | 0.8 |
| 3 | CHFCH₂CH₃ | 118-120 | 7.61 | 3.05 | 1.5 |
| 4 | CH₂CH₂CHF₂ | 135-137 | 7.43 | 3.11 | 0.6 |
| 5 | CH₂CF₂CH₃ | 148-150 | 7.15 | 3.23 | 0.4 |
Data sourced from Müller, K., et al. (2016). ChemMedChem, 11(20), 2284-2291.[1]
Table 2: Effect of Cyclodextrin Complexation on the Solubility of a Fluorinated Pyrazolopiperidine Derivative
This table demonstrates the significant improvement in aqueous solubility that can be achieved through complexation with β-cyclodextrin.
| Compound | Formulation | Aqueous Solubility (µg/mL) | Fold Increase |
| Fluorinated Pyrazolopiperidine HCl | Free Compound | 25.4 | - |
| Fluorinated Pyrazolopiperidine HCl | β-Cyclodextrin Complex | 86.4 | ~3.4 |
Data adapted from a study on a novel fluorinated pyrazolopiperidine derivative.[2]
Key Experimental Protocols
Protocol 1: Determination of pH-Dependent Solubility (Qualitative)
This protocol provides a rapid assessment of how pH affects the solubility of your fluorinated piperidine compound.
Materials:
-
Fluorinated piperidine compound
-
Deionized water
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
Small glass vials (e.g., 1.5 mL)
-
Vortex mixer
-
pH meter or pH strips
Procedure:
-
Preparation: Weigh approximately 1-2 mg of your compound into three separate, labeled vials: "Acidic," "Neutral," and "Basic."
-
Neutral Condition: To the "Neutral" vial, add 1 mL of deionized water.
-
Acidic Condition: To the "Acidic" vial, add 1 mL of deionized water, then add 0.1 M HCl dropwise until the pH is approximately 2-3.
-
Basic Condition: To the "Basic" vial, add 1 mL of deionized water, then add 0.1 M NaOH dropwise until the pH is approximately 9-10.
-
Equilibration: Cap all vials tightly and vortex each for 1-2 minutes.
-
Observation: Let the vials stand at room temperature for at least 1 hour and visually inspect for undissolved solid. A clear solution indicates good solubility under those pH conditions.
Protocol 2: Co-solvent Screening for Stock Solution Preparation
This protocol helps identify a suitable co-solvent for preparing a concentrated stock solution of your compound.
Materials:
-
Fluorinated piperidine compound
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Polyethylene Glycol 400 (PEG 400)
-
Small glass vials
-
Vortex mixer
-
Pipettors
Procedure:
-
Compound Dispensing: Weigh 5 mg of your compound into three separate, labeled vials: "DMSO," "EtOH," and "PEG 400."
-
Solvent Addition and Dissolution:
-
To the "DMSO" vial, add the solvent in 50 µL increments.
-
After each addition, vortex the vial for 30-60 seconds to facilitate dissolution.
-
Continue adding solvent until the compound is completely dissolved.
-
Record the total volume of solvent added.
-
-
Repeat for Other Solvents: Repeat step 2 for the "EtOH" and "PEG 400" vials.
-
Concentration Calculation: Calculate the maximum concentration (in mg/mL) achieved in each co-solvent.
-
Aqueous Compatibility Test: Perform a dilution of the most concentrated stock solution (e.g., a 1:100 dilution) into your target aqueous buffer (e.g., Phosphate Buffered Saline, pH 7.4). Observe for any immediate or delayed precipitation.
Protocol 3: Equilibrium Solubility Determination (Shake-Flask Method)
This is the gold-standard method for determining the thermodynamic equilibrium solubility of a compound.
Materials:
-
Fluorinated piperidine compound
-
Chosen solvent system (e.g., water, buffer at a specific pH)
-
Glass vials or flasks with screw caps
-
Orbital shaker or magnetic stirrer in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system with UV detector or other suitable analytical instrument for quantification
Procedure:
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the solvent. Ensure there is enough solid to maintain a saturated solution with undissolved particles.
-
Equilibration: Seal the vials and place them on a shaker at a constant temperature (e.g., 25 °C or 37 °C) for 24-48 hours to reach equilibrium.
-
Phase Separation: After equilibration, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully withdraw the supernatant and filter it through a chemically inert syringe filter to remove any remaining solid particles.
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved compound using a validated HPLC method with a calibration curve.
-
Reporting: Express the solubility in mg/mL or µg/mL at the specified temperature and pH.
Signaling Pathways and Logical Relationships
The following diagrams illustrate key concepts and workflows related to troubleshooting the solubility of fluorinated piperidine compounds.
References
Technical Support Center: Optimizing Reaction Conditions for N-benzylation of Piperidines
This technical support center is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during the N-benzylation of piperidines. The information is presented in a question-and-answer format to directly address specific experimental issues.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions during the N-benzylation of piperidines?
A1: The most prevalent side reaction is over-alkylation, which leads to the formation of a quaternary ammonium salt.[1][2] This is particularly common when using highly reactive benzylating agents. Another potential issue is a slow or incomplete reaction, which can be caused by factors like steric hindrance, a poor leaving group on the benzylating agent, or a suboptimal choice of solvent.[1][2]
Q2: My N-benzylation reaction is sluggish or incomplete. What are the potential causes?
A2: Slow or incomplete N-benzylation reactions can be attributed to several factors:
-
Insufficient Basicity: The reaction of piperidine with a benzyl halide generates an acid (e.g., HBr, HCl) that can protonate the starting piperidine, making it non-nucleophilic and stalling the reaction.[2]
-
Poor Leaving Group: The reactivity of the benzylating agent is dependent on the leaving group. Chlorides are less reactive than bromides, and iodides are the most reactive.[2]
-
Steric Hindrance: Bulky substituents on either the piperidine ring or the benzylating agent can slow down the reaction.[2]
-
Suboptimal Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred.[2]
Q3: How can I prevent the formation of the quaternary ammonium salt byproduct?
A3: The formation of a quaternary ammonium salt occurs when the N-benzylated piperidine product reacts further with another molecule of the benzylating agent.[2] To minimize this side reaction, consider the following strategies:
-
Control Stoichiometry: Use a slight excess of the piperidine starting material relative to the benzylating agent.[1]
-
Slow Addition of Benzylating Agent: Adding the benzylating agent slowly, for instance with a syringe pump, can help to maintain a low concentration of it in the reaction mixture, thus favoring the desired mono-benzylation.[2][3]
-
Lower Reaction Temperature: Reducing the reaction temperature can help to control the rate of the second benzylation step.[2]
Q4: What is the best solvent for N-benzylation of piperidines?
A4: The choice of solvent can significantly influence the reaction rate. Polar aprotic solvents like acetonitrile (MeCN) or dimethylformamide (DMF) are often effective as they can accelerate the rate of SN2 reactions.[3][4] In some cases, polar protic solvents like ethanol may be used, but these can sometimes participate in side reactions.[5]
Q5: My purified N-benzylpiperidine derivative appears as an oil, but I expected a solid. What should I do?
A5: Some N-benzylpiperidine derivatives have low melting points and can exist as oils or low-melting solids at or near room temperature.[6] If your product is an oil, it could be due to the presence of impurities that are depressing the melting point. It is also important to ensure all residual solvents have been removed under a high vacuum. If the product remains an oil after thorough drying and you suspect impurities, further purification via fractional distillation or column chromatography is recommended.[6]
Section 2: Troubleshooting Guide
Problem: I am getting a low yield or no product at all in my N-benzylation reaction.
-
Potential Cause 1: Inactive Reagents
-
Recommended Solution: Ensure that the piperidine and benzylating agent are pure and not degraded. The benzylating agent, in particular, can be sensitive to moisture. Use freshly opened or purified reagents if there is any doubt.
-
-
Potential Cause 2: Insufficient Basicity
-
Recommended Solution: The reaction generates an acid byproduct that can protonate the starting piperidine, rendering it unreactive.[2] Add a non-nucleophilic base to scavenge this acid. Common choices include potassium carbonate (K₂CO₃), triethylamine (Et₃N), or N,N-diisopropylethylamine (DIPEA). For sensitive substrates, a milder base like sodium bicarbonate (NaHCO₃) can be used.[2]
-
-
Potential Cause 3: Poor Leaving Group
-
Recommended Solution: The reactivity of benzyl halides follows the trend I > Br > Cl. If you are using a benzyl chloride and the reaction is slow, consider switching to the more reactive benzyl bromide or benzyl iodide to accelerate the reaction.[2]
-
-
Potential Cause 4: Steric Hindrance
-
Recommended Solution: If either the piperidine or the benzylating agent is sterically hindered, the reaction may require more forcing conditions. Increasing the reaction temperature can help to overcome the activation energy barrier. However, be aware that higher temperatures may also promote side reactions.[2]
-
Problem: I am observing the formation of a quaternary ammonium salt as a major byproduct.
-
Potential Cause 1: Incorrect Stoichiometry
-
Recommended Solution: An excess of the benzylating agent will favor the formation of the quaternary ammonium salt. Use a slight excess of the piperidine (e.g., 1.1 to 1.2 equivalents) relative to the benzylating agent.
-
-
Potential Cause 2: High Reactivity of Benzylating Agent
-
Recommended Solution: Highly reactive benzylating agents (e.g., benzyl iodide) are more prone to causing over-alkylation. If this is an issue, consider switching to a less reactive agent like benzyl bromide or benzyl chloride. Additionally, as mentioned previously, the slow addition of the benzylating agent and a lower reaction temperature can help to mitigate this problem.[2][3]
-
Problem: I am having difficulty purifying my N-benzylpiperidine product.
-
Potential Cause 1: Co-elution with Impurities during Column Chromatography
-
Recommended Solution: N-benzylpiperidine and its derivatives are basic and can exhibit tailing on silica gel, leading to poor separation. To improve the separation, you can add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent.[2]
-
-
Potential Cause 2: Product Loss During Aqueous Work-up
-
Recommended Solution: The hydrochloride salt of your N-benzylpiperidine derivative may have some solubility in the aqueous phase, leading to product loss during extraction. Ensure that the aqueous layer is thoroughly extracted multiple times with an organic solvent. Also, make sure the aqueous layer is sufficiently basic (pH > 10) before extraction to ensure the product is in its free base form.
-
Section 3: Data Presentation
Table 1: Influence of Reaction Parameters on N-Alkylation of Piperidine
| Parameter | Condition | Effect on Yield/Purity | Troubleshooting Action | Citation |
| Base | No Base | Reaction stalls due to acid formation. | Add a non-nucleophilic base (e.g., K₂CO₃, DIPEA). | [2] |
| Stoichiometric Base | Drives reaction to completion. | Use 1.0-1.5 equivalents of base. | [2] | |
| Leaving Group | -Cl | Slower reaction rate. | Switch to -Br or -I for faster reaction. | [2] |
| -Br | Moderate reaction rate. | Generally a good balance of reactivity and stability. | [2] | |
| -I | Fastest reaction rate. | May lead to over-alkylation. | [2] | |
| Temperature | Room Temperature | Slower rate, may be incomplete. | Suitable for reactive substrates. | [3] |
| Elevated Temperature | Can increase rate but may lead to side products. | Optimize temperature based on substrate reactivity. | [2] |
Section 4: Experimental Protocols
Protocol 1: General Procedure for N-benzylation of Piperidine
-
To a round-bottom flask, add piperidine (1.1 equivalents) and a suitable anhydrous solvent such as acetonitrile or DMF (to make a 0.1 to 0.5 M solution).
-
Add a base, such as anhydrous potassium carbonate (1.5 equivalents).
-
Stir the mixture at room temperature.
-
Add the benzyl halide (1.0 equivalent) to the stirring solution. For highly reactive benzyl halides, slow addition using a syringe pump is recommended to minimize over-alkylation.[2][3]
-
Stir the reaction at room temperature or heat as necessary. Monitor the progress of the reaction by TLC or LC-MS.[2]
-
Upon completion, cool the reaction to room temperature and filter off any insoluble salts.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate or diethyl ether) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzylpiperidine.[1]
-
Purify the crude product by column chromatography or distillation as needed.[1]
Section 5: Visualizations
Caption: Experimental Workflow for the N-benzylation of Piperidine.
Caption: Troubleshooting Logic for Low Yield in N-benzylation Reactions.
References
Side-product identification in 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(3-fluorobenzyl)piperidine-4-carboxylic acid. The following sections address common side-product formation and other experimental challenges.
Troubleshooting Guide
This guide is designed to help you identify and resolve common issues encountered during the synthesis of 1-(3-fluorobenzyl)piperidine-4-carboxylic acid, primarily focusing on the two common synthetic routes: N-alkylation and reductive amination.
Issue 1: Low Yield of the Desired Product
| Potential Cause | Suggested Solution |
| Incomplete Reaction (N-alkylation): The reaction may not have gone to completion, leaving unreacted piperidine-4-carboxylic acid. | - Increase reaction time and/or temperature. - Ensure the use of a suitable base (e.g., K₂CO₃, Et₃N) to neutralize the acid formed during the reaction.[1] - Use a more reactive alkylating agent (e.g., 3-fluorobenzyl bromide or iodide over chloride). |
| Inefficient Iminium Ion Formation (Reductive Amination): The initial condensation between piperidine-4-carboxylic acid and 3-fluorobenzaldehyde is slow or incomplete. | - Use a Lewis acid catalyst (e.g., Ti(iPrO)₄, ZnCl₂) to facilitate imine formation.[2] - Ensure anhydrous reaction conditions, as water can inhibit iminium ion formation.[2] - Consider pre-forming the imine before adding the reducing agent.[2] |
| Sub-optimal Reducing Agent (Reductive Amination): The chosen reducing agent may not be effective for the specific substrate. | - Sodium triacetoxyborohydride (STAB) is often a mild and effective choice.[3] - Sodium cyanoborohydride can also be used, but pH control is crucial.[3] |
Issue 2: Presence of Significant Side-Products
| Observed Side-Product | Potential Cause | Suggested Solution |
| Quaternary Ammonium Salt | Over-alkylation (N-alkylation): The product, a secondary amine, is further alkylated by the 3-fluorobenzyl halide.[2][4] | - Use a molar excess of piperidine-4-carboxylic acid relative to the 3-fluorobenzyl halide (e.g., 1.2-1.5 equivalents).[1][2] - Add the 3-fluorobenzyl halide slowly to the reaction mixture, for example, using a syringe pump, to maintain a low concentration.[1][4] |
| Unreacted Starting Materials | Incomplete reaction: See "Low Yield" section above. | - Re-evaluate reaction conditions (time, temperature, reagents). - Improve purification methods (e.g., column chromatography, recrystallization). |
| Bis-alkylation Product | Dialkylation of the amine: This is another form of over-alkylation. | - Similar to mitigating quaternary salt formation, control the stoichiometry and addition rate of the alkylating agent.[1] |
| Alcohol Byproduct (from aldehyde) | Reduction of 3-fluorobenzaldehyde (Reductive Amination): The reducing agent reduces the starting aldehyde before it can react with the amine. | - Choose a reducing agent that is selective for the iminium ion over the carbonyl group, such as sodium triacetoxyborohydride.[3] - Add the reducing agent after the imine has had time to form. |
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid?
A1: The two most prevalent methods are the N-alkylation of piperidine-4-carboxylic acid with a 3-fluorobenzyl halide (e.g., bromide or chloride) and the reductive amination of piperidine-4-carboxylic acid with 3-fluorobenzaldehyde.
Q2: I am seeing a significant amount of a water-insoluble salt crashing out of my N-alkylation reaction. What is it likely to be?
A2: This is often the quaternary ammonium salt, a common byproduct of over-alkylation, especially when using reactive alkylating agents.[4] To minimize this, use an excess of the piperidine starting material and add the alkylating agent slowly.[1][4]
Q3: My reductive amination reaction is very slow. How can I speed it up?
A3: Sluggish reductive aminations can be due to slow formation of the iminium ion intermediate.[2] Using anhydrous solvents and adding a Lewis acid catalyst like titanium(IV) isopropoxide can accelerate this step.[2] Additionally, ensure your reagents are pure and the reaction is performed under an inert atmosphere.
Q4: How can I best purify the final product?
A4: Purification strategies will depend on the nature of the impurities. Column chromatography on silica gel is a common method. Alternatively, if the product is crystalline, recrystallization from a suitable solvent system can be effective. Acid-base extraction can also be employed to separate the amphoteric product from non-ionizable impurities.
Q5: What analytical techniques are recommended for identifying side-products?
A5: A combination of techniques is ideal. Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used to monitor the reaction progress and identify the number of components in the crude product mixture. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for elucidating the structures of any isolated side-products.
Data Summary
The following table provides a general overview of typical reaction conditions for the synthesis of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid. Note that these are starting points and may require optimization for specific laboratory conditions.
| Parameter | N-Alkylation | Reductive Amination |
| Piperidine-4-carboxylic acid (equivalents) | 1.2 - 1.5 | 1.0 |
| 3-Fluorobenzyl Halide (equivalents) | 1.0 | N/A |
| 3-Fluorobenzaldehyde (equivalents) | N/A | 1.0 - 1.2 |
| Base (e.g., K₂CO₃, Et₃N) | 2.0 - 3.0 equivalents | N/A (or mild acid catalyst) |
| Reducing Agent (e.g., NaBH(OAc)₃) | N/A | 1.2 - 1.5 equivalents |
| Solvent | DMF, Acetonitrile | Dichloromethane, 1,2-Dichloroethane |
| Temperature | Room Temperature to 80 °C | Room Temperature |
| Typical Reaction Time | 12 - 24 hours | 4 - 18 hours |
| Typical Yield | 60 - 85% | 70 - 90% |
Experimental Protocols
Protocol 1: Synthesis via N-Alkylation
-
To a stirred solution of piperidine-4-carboxylic acid (1.2 equivalents) and potassium carbonate (2.5 equivalents) in anhydrous N,N-dimethylformamide (DMF), add 3-fluorobenzyl bromide (1.0 equivalent) dropwise at room temperature.
-
Heat the reaction mixture to 60-70 °C and stir for 12-18 hours, monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and pour it into water.
-
Adjust the pH to ~2-3 with dilute HCl.
-
Extract the aqueous layer with ethyl acetate to remove non-basic impurities.
-
Adjust the pH of the aqueous layer to ~7-8 with a suitable base (e.g., NaHCO₃) to precipitate the product.
-
Filter the solid, wash with water, and dry under vacuum to yield the crude product.
-
Purify further by recrystallization or column chromatography.
Protocol 2: Synthesis via Reductive Amination
-
Suspend piperidine-4-carboxylic acid (1.0 equivalent) and 3-fluorobenzaldehyde (1.1 equivalents) in anhydrous dichloromethane (DCM).
-
Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise over 30 minutes.
-
Stir the reaction mixture at room temperature for 4-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Visualizations
Caption: N-Alkylation synthesis pathway and potential over-alkylation side-product.
Caption: Troubleshooting workflow for reductive amination synthesis.
References
Technical Support Center: HPLC Analysis of Non-Chromophoric Piperidine Compounds
Here is a technical support center for the HPLC method development of non-chromophoric piperidine compounds.
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols for the successful HPLC analysis of piperidine compounds that lack a UV chromophore.
Frequently Asked Questions (FAQs)
Q1: What are non-chromophoric piperidine compounds, and why are they challenging to analyze with standard HPLC-UV methods?
A1: Piperidine and many of its derivatives are saturated heterocyclic amines.[1][2] A chromophore is a part of a molecule that absorbs ultraviolet (UV) or visible light.[3][4] Standard HPLC systems most commonly use UV-Vis detectors, which rely on the analyte having a chromophore to be detected.[3][4] Since many simple piperidine compounds lack such light-absorbing groups, they are essentially "invisible" to UV detectors, making their quantification and analysis challenging with routine HPLC methods.[4][5][6][7]
Q2: What are the primary analytical strategies for detecting non-chromophoric piperidines with HPLC?
A2: There are three main strategies:
-
Pre-column Derivatization: This involves a chemical reaction to attach a UV-active or fluorescent molecule (a chromophore or fluorophore) to the piperidine compound before it is injected into the HPLC system.[1][4][8] The resulting derivative can then be easily detected by a standard UV-Vis or fluorescence detector.
-
Universal Detectors: These detectors do not rely on the optical properties of the analyte. For non-volatile and semi-volatile compounds like piperidines, the most common universal detectors are the Evaporative Light Scattering Detector (ELSD) and the Charged Aerosol Detector (CAD).[3][9][10]
-
Mass Spectrometry (MS): HPLC coupled with a mass spectrometer (LC-MS) is a powerful technique that detects compounds based on their mass-to-charge ratio.[11][12] It is highly sensitive and specific and does not require the analyte to have a chromophore.[13]
Q3: When should I choose chemical derivatization versus a universal detector like ELSD or CAD?
A3: The choice depends on several factors.
-
Choose Derivatization when: You have access only to a standard HPLC with a UV detector, the derivatization chemistry is well-established and robust for your compound, and you require high sensitivity that might be achievable with a fluorescent tag.[4] However, be aware that derivatization adds extra sample preparation steps and can introduce variability.[4]
-
Choose ELSD or CAD when: You need a more universal approach for various non-chromophoric compounds, want to avoid the complexities of derivatization, and are using volatile mobile phases.[9][10] CAD is often more sensitive than ELSD and provides a more uniform response.[10][14]
-
A logical workflow can help in making this decision.
Q4: What is HILIC, and when is it a good choice for piperidine compounds?
A4: HILIC stands for Hydrophilic Interaction Liquid Chromatography. It is a separation technique that uses a polar stationary phase (like silica) and a mobile phase with a high concentration of an organic solvent, like acetonitrile, and a small amount of aqueous buffer.[15][16] HILIC is ideal for retaining and separating very polar compounds that show little or no retention on traditional reversed-phase (C18) columns.[17][18][19] Since many piperidine derivatives are highly polar, HILIC can be an excellent alternative to reversed-phase chromatography, especially when ion-pairing agents are undesirable.[16][17]
Troubleshooting Guide
Q: I am not seeing any peaks for my piperidine compound. What should I check?
A:
-
Confirm Detector Compatibility: If using a UV detector, your piperidine compound must have a chromophore or be derivatized.[4] Simple piperidine will not be detected.[20] If using ELSD, CAD, or MS, ensure the detector is properly configured and turned on.
-
Check Analyte Volatility: ELSD and CAD can only detect analytes that are significantly less volatile than the mobile phase.[9] Ensure your compound is not evaporating along with the solvent.
-
Verify Retention: Your compound may not be retained on the column and could be eluting in the solvent front (void volume). For polar piperidines on a reversed-phase column, this is a common issue.[14] Consider using a more polar column, adding an ion-pairing agent, or switching to HILIC.[14][16]
-
Sample Integrity: Ensure your sample has not degraded and was prepared at the correct concentration.
Q: My chromatographic peaks are broad or show significant tailing. How can I improve the peak shape?
A:
-
Mobile Phase pH: For basic compounds like piperidines, peak tailing can occur due to interactions with acidic silanol groups on the silica surface of the column.[21] Adjusting the mobile phase to a higher pH (if the column allows) or a lower pH (to protonate the piperidine) can help. Adding a basic additive like triethylamine (TEA) can also mask silanol groups.[21]
-
Column Overload: Injecting too much sample can lead to broad, fronting, or tailing peaks.[22] Try reducing the injection volume or sample concentration.
-
Buffer Concentration: Ensure the buffer concentration in your mobile phase is sufficient (typically 10-25 mM) to maintain a constant pH and ionic state of the analyte.[21]
-
Extra-Column Volume: Excessive tubing length or diameter between the column and detector can cause peak broadening.[22] Ensure connections are short and use appropriate ID tubing.
Q: My retention times are unstable and drifting. What is the cause?
A:
-
Column Equilibration: The column may not be fully equilibrated with the mobile phase, especially when using gradient elution or HILIC.[23] Increase the equilibration time between runs. HILIC, in particular, requires longer equilibration times.[16]
-
Mobile Phase Composition: Ensure the mobile phase is prepared accurately and is stable. Evaporation of the organic solvent component can change the composition over time, leading to drift.[23] Keep reservoirs covered.
-
Temperature Fluctuations: Inconsistent column temperature can cause retention time shifts.[23] Use a column oven to maintain a constant temperature.
-
Pump Performance and Leaks: Check for leaks in the system and ensure the pump is delivering a consistent flow rate.[22] Fluctuating backpressure is often a sign of a pump or leak issue.
Q: I am using an ELSD/CAD and my baseline is noisy or drifting.
A:
-
Mobile Phase Purity: ELSD and CAD are sensitive to non-volatile impurities in the mobile phase. Use high-purity (HPLC or MS-grade) solvents and additives.[9] Any non-volatile buffer salts or contaminants will contribute to the background signal.
-
Gas Flow Rate: Incorrect nebulizer gas pressure or flow rate can cause an unstable baseline.[24] Optimize the gas pressure according to the manufacturer's recommendations for your mobile phase flow rate.
-
Evaporation Temperature (Drift Tube): An incorrect temperature setting can lead to issues. If too low, the mobile phase won't fully evaporate, causing a noisy baseline. If too high, semi-volatile analytes may be lost.[25]
-
Detector Contamination: Contamination in the detector cell or drift tube can lead to baseline noise.[23] Follow the manufacturer's procedure for cleaning the detector.
Experimental Protocols & Data
Protocol 1: Pre-Column Derivatization with 4-Toluenesulfonyl Chloride for UV Detection
This protocol describes a common method for making piperidine UV-active. The secondary amine of piperidine reacts with 4-toluenesulfonyl chloride (tosyl chloride) under basic conditions to form a derivative with a strong chromophore.[20][26]
Methodology:
-
Reagent Preparation:
-
Prepare an 8.0 mg/mL solution of 4-toluenesulfonyl chloride (PTSC) in acetonitrile.
-
Prepare a stock solution of your piperidine standard (e.g., 0.3 mg/mL) in acetonitrile.
-
Prepare a diluent of methanol containing 3% triethylamine (TEA).
-
-
Derivatization Procedure:
-
In a 10 mL volumetric flask, mix 1.0 mL of the piperidine stock solution with 1.0 mL of the PTSC solution.
-
Add the methanol/TEA diluent to the flask to facilitate the reaction and bring it to the final volume.
-
For sample analysis, dissolve the sample in the methanol/TEA diluent, add 1.0 mL of the PTSC solution, and dilute to the final volume.
-
Allow the reaction to proceed for a specified time (optimization may be required, e.g., 30 minutes).[1]
-
-
HPLC Analysis:
-
Inject the derivatized solution into the HPLC system.
-
Typical Chromatographic Conditions & Validation Data
The following tables summarize typical conditions and validation parameters for the analysis of derivatized piperidine.
| Parameter | Condition |
| HPLC Column | Inertsil C18 (250 x 4.6 mm, 5 µm)[20][26] |
| Mobile Phase | Water with 0.1% Phosphoric Acid (A) and Acetonitrile (B) (32:68, v/v)[20][26] |
| Flow Rate | 1.0 mL/min[20][26] |
| Column Temperature | 30°C[20][26] |
| Detection Wavelength | ~230 nm (based on derivative's absorbance)[1] |
| Injection Volume | 20 µL |
| Validation Parameter | Result |
| Linearity Range | 0.44 - 53.33 µg/mL[20][26][27] |
| Correlation Coefficient (r²) | > 0.999[20][26] |
| Accuracy (% Recovery) | ~101.8%[27] |
| Precision (%RSD) | < 1.0%[1][27] |
| Limit of Detection (LOD) | 0.15 µg/mL[27] |
| Limit of Quantification (LOQ) | 0.44 µg/mL[27] |
Protocol 2: Analysis Using Universal Detectors (ELSD/CAD)
Universal detectors are excellent alternatives to derivatization. They operate by nebulizing the column eluent, evaporating the mobile phase, and measuring the resulting analyte particles.
ELSD Working Principle:
-
Nebulization: The HPLC eluent is mixed with an inert gas (e.g., nitrogen) and sprayed to form fine droplets.[25]
-
Evaporation: The droplets pass through a heated drift tube where the volatile mobile phase evaporates, leaving behind solid particles of the non-volatile analyte.[3][25]
-
Detection: A light source (e.g., laser) illuminates the particle stream. The scattered light is measured by a photodetector, and the signal is proportional to the mass of the analyte.[3][25]
CAD Working Principle:
The Charged Aerosol Detector operates similarly to the ELSD but with an additional charging step that often provides better sensitivity and a more uniform response.[10]
-
Nebulization & Evaporation: Same as ELSD, the eluent is nebulized and the solvent evaporated, leaving analyte particles.[10]
-
Charging: The analyte particles are charged by collision with a secondary stream of positively charged gas (e.g., nitrogen that has passed a corona wire).[10]
-
Detection: The charged particles are transferred to a collector, and the aggregate charge is measured by a highly sensitive electrometer.[9]
Detector Comparison
| Feature | Derivatization + UV | ELSD | CAD | Mass Spectrometry (MS) |
| Principle | Light Absorbance | Light Scattering | Charge Measurement | Mass-to-Charge Ratio |
| Universality | No (Analyte-specific) | Near-universal (for non-volatiles)[24] | Near-universal (for non-volatiles)[9] | Universal |
| Gradient Compatible | Yes | Yes[24][28] | Yes | Yes |
| Sensitivity | Moderate to High | Low to Moderate | Moderate to High[10] | Very High |
| Response | Linear (Bouguer-Beer Law) | Non-linear[9] | Near-uniform, non-linear[9][29] | Linear over a wide range |
| Mobile Phase | Flexible | Must be volatile[9] | Must be volatile[9] | Must be volatile, MS-compatible salts |
| Key Advantage | Uses standard equipment | Simple, robust | High sensitivity, uniform response[10] | Provides structural information[12][13] |
| Key Disadvantage | Extra sample prep steps | Lower sensitivity | Requires volatile buffers | High instrument cost |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ELSD in HPLC: How Evaporative Light Scattering Detection Enhances Compound Analysis | Lab Manager [labmanager.com]
- 4. veeprho.com [veeprho.com]
- 5. nu.edu.om [nu.edu.om]
- 6. eurekaselect.com [eurekaselect.com]
- 7. benthamdirect.com [benthamdirect.com]
- 8. researchgate.net [researchgate.net]
- 9. Charged aerosol detector - Wikipedia [en.wikipedia.org]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. biosynce.com [biosynce.com]
- 12. benchchem.com [benchchem.com]
- 13. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. welch-us.com [welch-us.com]
- 17. merckmillipore.com [merckmillipore.com]
- 18. researchgate.net [researchgate.net]
- 19. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 20. academic.oup.com [academic.oup.com]
- 21. hplc.eu [hplc.eu]
- 22. Troubleshooting and Performance Improvement for HPLC | Aurigene Pharmaceutical Services [aurigeneservices.com]
- 23. HPLC Troubleshooting Guide [scioninstruments.com]
- 24. Evaporative light scattering detector ELSD - Advion Interchim Scientific [flash-chromatography.com]
- 25. Evaporative light scattering detector - Wikipedia [en.wikipedia.org]
- 26. researchgate.net [researchgate.net]
- 27. discovery.researcher.life [discovery.researcher.life]
- 28. HPLC/UHPLC Evaporative Light Scattering Detector | LabX.com [labx.com]
- 29. Charged Aerosol Detectors | Thermo Fisher Scientific [thermofisher.com]
Technical Support Center: Synthesis of Sterically Hindered Piperidine Derivatives
Welcome to our technical support center dedicated to assisting researchers, scientists, and drug development professionals in navigating the complexities of synthesizing sterically hindered piperidine derivatives. This resource provides practical troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the synthesis of sterically hindered piperidine derivatives.
Issue 1: Low or No Yield in N-Arylation of Highly Substituted Piperidines
Possible Causes:
-
Steric Hindrance: The primary reason for low reactivity is often the steric bulk around the nitrogen atom of the piperidine and/or the ortho-positions of the aryl halide. This impedes the approach of the reactants and the formation of the transition state.
-
Ineffective Catalyst System: The chosen catalyst and ligand combination may not be suitable for activating the sterically hindered substrates.
-
Suboptimal Reaction Conditions: Temperature, solvent, and base can significantly impact the reaction outcome.
Troubleshooting Steps:
-
Catalyst and Ligand Selection:
-
Employ Bulky, Electron-Rich Ligands: Biarylphosphine ligands (e.g., Buchwald or Josiphos families) are often effective in promoting the coupling of sterically hindered substrates.
-
Consider Palladium Precatalysts: Using well-defined palladium precatalysts can lead to more consistent results.
-
Alternative Metal Catalysis: For particularly challenging couplings, consider alternative catalytic systems, such as those based on nickel or copper, which can sometimes offer complementary reactivity.[1]
-
-
Reaction Condition Optimization:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary energy to overcome the activation barrier caused by steric hindrance.[2]
-
Solvent Screening: The polarity and coordinating ability of the solvent can influence the reaction rate and yield.[2] Experiment with a range of solvents such as toluene, dioxane, or DMF.
-
Base Selection: The choice of base is crucial. Weaker, non-nucleophilic bases are often preferred to avoid side reactions.
-
-
Alternative Synthetic Routes:
-
Dearomatization of Pyridines: Catalytic stereoselective dearomatization of the corresponding aromatic heteroarene can be a powerful alternative to direct C-N bond formation, especially for synthesizing sterically hindered piperidines.[3]
-
Reductive Amination: If applicable, a reductive amination approach might be less sensitive to steric hindrance than cross-coupling reactions.
-
Issue 2: Poor Diastereoselectivity in Cyclization Reactions to Form Piperidine Rings
Possible Causes:
-
Lack of Facial Selectivity: The cyclization precursor may lack sufficient steric or electronic bias to favor the formation of one diastereomer over the other.
-
Reaction Temperature: Higher temperatures can diminish the energy difference between the transition states leading to different diastereomers, resulting in lower selectivity.[2]
-
Inappropriate Catalyst or Reagent: The catalyst or reagents used may not effectively control the stereochemical outcome of the cyclization.
Troubleshooting Steps:
-
Substrate Modification:
-
Introduction of Bulky Protecting Groups: A bulky N-protecting group, such as a tert-butyloxycarbonyl (Boc) group, can direct the stereochemical course of a reaction through steric hindrance.[2]
-
Utilize Chiral Auxiliaries: Incorporating a chiral auxiliary into the substrate can provide excellent stereocontrol.
-
-
Reaction Condition Optimization:
-
Lower Reaction Temperature: Performing the reaction at lower temperatures (e.g., 0 °C, -20 °C, or -78 °C) can significantly enhance diastereoselectivity.[2]
-
Screen Catalysts and Reagents: For metal-catalyzed cyclizations, screen a variety of ligands to find one that induces higher stereoselectivity. For reactions like the Pictet-Spengler, evaluate different Brønsted or Lewis acids.[2]
-
-
Consider Alternative Cyclization Strategies:
-
Aza-Diels-Alder Reaction: This powerful cycloaddition can provide high stereoselectivity in the formation of the piperidine ring.[4]
-
Intramolecular Reductive Amination: This can be a reliable method for forming piperidine rings with good stereocontrol, depending on the substrate.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective protecting groups for overcoming steric hindrance during piperidine synthesis?
A1: The choice of protecting group is critical. Bulky protecting groups can serve a dual purpose: masking the reactivity of the nitrogen and directing the stereochemical outcome of subsequent reactions through steric hindrance.
| Protecting Group | Abbreviation | Key Features | Removal Conditions |
| tert-Butoxycarbonyl | Boc | Widely used to direct stereoselectivity and facilitate purification. Its bulk can influence the approach of reagents.[2] | Strong acid (e.g., TFA, HCl).[5] |
| Benzyloxycarbonyl | Cbz, Z | Stable and can influence stereochemistry.[6] | Hydrogenolysis (H₂/Pd), HBr/AcOH.[5][6] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Removable under mild basic conditions, offering orthogonality to acid-labile groups.[6] | Base (e.g., piperidine).[5][6] |
| p-Toluenesulfonyl | Tos | Very stable, suitable for harsh reaction conditions. | Strong reducing agents (e.g., Na/liquid NH₃).[6] |
| Phenyldiazenyl | - | Can act as both a protecting and an activating group for C-H functionalization adjacent to the nitrogen.[7] | Acidic conditions.[7] |
Q2: Which catalytic systems are recommended for the N-arylation of sterically hindered 2,2,6,6-tetrasubstituted piperidines?
A2: This is a particularly challenging transformation. Success often relies on specialized palladium-based catalytic systems.
| Catalyst/Precatalyst | Ligand | Base | Solvent | Key Advantages |
| Pd₂(dba)₃ | Bulky biarylphosphines (e.g., XPhos, SPhos) | NaOtBu, K₃PO₄ | Toluene, Dioxane | High activity for hindered substrates. |
| Pd(OAc)₂ | Dialkylbiarylphosphines | Cs₂CO₃ | Toluene | Effective for coupling secondary amines.[1] |
| Synergistic Pd-Ag catalysis | - | - | - | Has been shown to overcome steric constraints in C-H arylation.[8] |
Q3: How can I synthesize piperidines with quaternary centers, which are inherently sterically hindered?
A3: The synthesis of piperidines with quaternary centers requires specific strategies to overcome the steric challenge of forming a C-C bond at a highly substituted position.
-
Alkylation of Isonipecotate Derivatives: This method allows for the introduction of various substituents at the 4-position of the piperidine ring.[9]
-
Dearomatization Routes: Transition metal-catalyzed dearomatization of substituted pyridines can be a highly effective approach.[3]
-
Radical Cross-Coupling: Recent methods combining biocatalytic C-H oxidation with radical cross-coupling offer a streamlined approach to complex, 3D piperidines, reducing the need for protecting groups and expensive catalysts.[10][11] This two-step process can simplify the construction of complex piperidines.[10][11]
Q4: What are some alternative, non-coupling-based methods to form sterically hindered piperidine rings?
A4: When traditional C-N or C-C bond-forming reactions fail due to steric hindrance, alternative ring-forming strategies can be employed.
-
Intramolecular Cyclization: A variety of intramolecular cyclization methods exist, including those involving alkenes, alkynes, and other functional groups, which can be catalyzed by metals like gold or palladium.[12]
-
Aza-Prins Cyclization: This reaction can be used to construct the piperidine ring from homoallylic amines and aldehydes or epoxides.[12]
-
Reductive Heck Coupling: Palladium-catalyzed reductive Heck coupling can be used to construct highly substituted piperidine rings with good stereocontrol.[13]
Experimental Protocols & Visualizations
Logical Workflow for Troubleshooting Low Yield in N-Arylation
Caption: Troubleshooting workflow for N-arylation.
Decision Pathway for Stereoselective Piperidine Synthesis
Caption: Decision-making for stereoselectivity.
References
- 1. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Piperidine synthesis through transition metal-catalyzed heteroarene dearomatization - American Chemical Society [acs.digitellinc.com]
- 4. researchportal.hw.ac.uk [researchportal.hw.ac.uk]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 7. researchgate.net [researchgate.net]
- 8. Overcoming steric constraints in C–H arylation via Pd/Ag dual catalysis: a shortcut to ortho-tetrasubstituted heterobiaryl N-oxides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. Facile synthesis of 4-substituted-4-aminopiperidine derivatives, the key building block of piperazine-based CCR5 antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New Method Speeds Up Drug Molecule Creation | Technology Networks [technologynetworks.com]
- 11. news-medical.net [news-medical.net]
- 12. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Palladium catalyzed reductive Heck coupling and its application in total synthesis of (−)-17-nor-excelsinidine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Crystallization of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the crystallization of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful crystallization outcomes.
Troubleshooting Guide
This guide addresses common issues encountered during the crystallization of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| "Oiling Out" | The compound is precipitating as a liquid phase instead of a solid. This can be due to high solute concentration, rapid cooling, or the use of an inappropriate solvent. | - Re-heat the solution to dissolve the oil, then allow it to cool more slowly.- Add a small amount of a "good" solvent (one in which the compound is more soluble) to reduce the supersaturation level.- Try a different solvent system with a lower polarity.- Introduce a seed crystal at a temperature just above the "oiling out" point to encourage solid crystal formation. |
| No Crystal Formation | The solution is not sufficiently supersaturated, or nucleation has not been initiated. | - Concentrate the solution by slowly evaporating some of the solvent.- Cool the solution to a lower temperature (e.g., in an ice bath or refrigerator).- Induce nucleation by scratching the inside of the flask with a glass rod at the solution's surface.- Add a seed crystal of the compound if available. |
| Poor Crystal Yield | A significant amount of the compound remains dissolved in the mother liquor. This can result from using too much solvent or incomplete precipitation. | - Ensure the minimum amount of hot solvent was used for dissolution.- If possible, concentrate the mother liquor and cool again to recover more product.- Ensure the solution is cooled for a sufficient amount of time at the lowest practical temperature.- Consider adding an anti-solvent to decrease the compound's solubility. |
| Formation of Fine Powder | Crystallization is occurring too rapidly, preventing the growth of larger crystals. | - Reduce the rate of cooling. Allow the solution to cool to room temperature on the benchtop before transferring to a cooling bath.- Use a solvent system where the compound has slightly higher solubility.- If using an anti-solvent, add it more slowly and with vigorous stirring. |
| Discolored Crystals | Impurities are present in the starting material or are co-precipitating with the product. | - Perform a hot filtration of the crystallization solution to remove insoluble impurities.- Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, followed by hot filtration before cooling.- Consider a preliminary purification step, such as column chromatography, before crystallization. |
Frequently Asked Questions (FAQs)
Q1: What are the best single solvents for recrystallizing 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl?
A1: Polar protic solvents are generally good starting points for the recrystallization of amine hydrochlorides. Isopropanol (IPA), ethanol, and methanol are often effective. The ideal solvent will dissolve the compound when hot but have limited solubility at room temperature or below.
Q2: When should I use a solvent/anti-solvent system?
A2: A solvent/anti-solvent system is beneficial when a suitable single solvent cannot be identified. This method is also useful for inducing crystallization when the compound is highly soluble in most common solvents even at low temperatures. In this case, you would dissolve the compound in a minimal amount of a "good" solvent (e.g., a polar solvent like methanol or ethanol) and then slowly add a "poor" or "anti-solvent" (e.g., a less polar solvent like diethyl ether or ethyl acetate) until turbidity is observed.
Q3: How can I obtain larger crystals?
A3: Larger crystals are typically formed through slow cooling and a lower degree of supersaturation. Allow the hot, saturated solution to cool slowly to room temperature before transferring it to a colder environment. Using a slightly larger volume of solvent than the minimum required can also promote the growth of larger, more well-defined crystals, although this may slightly reduce the overall yield.
Q4: My compound is an HCl salt. Does this affect solvent selection?
A4: Yes, the hydrochloride salt form significantly increases the polarity of the molecule compared to its freebase form. This makes it more soluble in polar solvents like alcohols and water, and less soluble in non-polar organic solvents. When working with the HCl salt, it is crucial to use anhydrous solvents if water is to be avoided, as the presence of water can impact solubility and crystal habit.
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of crude 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl. Add a few drops of the chosen solvent (e.g., isopropanol). If the compound dissolves readily at room temperature, the solvent is likely too good for recrystallization. A suitable solvent will require heating to dissolve the compound.
-
Dissolution: In an Erlenmeyer flask, add the crude compound and the selected solvent. Heat the mixture with stirring (e.g., on a hot plate) until the compound fully dissolves. Add the solvent dropwise until a clear solution is obtained at the boiling point of the solvent. Use the minimum amount of hot solvent necessary.
-
Cooling and Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin during this cooling period.
-
Complete Precipitation: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal precipitation.
-
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining impurities from the mother liquor.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Solvent/Anti-Solvent Crystallization
-
Dissolution: Dissolve the crude 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl in a minimal amount of a "good" solvent (e.g., methanol or ethanol) at room temperature.
-
Addition of Anti-Solvent: With continuous stirring, slowly add an anti-solvent (e.g., diethyl ether or ethyl acetate) dropwise until the solution becomes persistently turbid.
-
Crystal Growth: Gently warm the turbid solution until it becomes clear again. Allow the solution to cool slowly to room temperature, which should induce the formation of well-defined crystals.
-
Complete Precipitation: Once at room temperature, cool the flask in an ice bath for at least 30 minutes.
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the collected crystals with a small amount of the anti-solvent.
-
Drying: Dry the purified crystals under vacuum.
Data Presentation
The following tables provide representative data for the solubility and expected outcomes of crystallization for 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid HCl. This data is intended as a guideline for experimental design.
Table 1: Estimated Solubility in Common Solvents
| Solvent | Polarity Index | Solubility at 25°C (Estimated) | Solubility at 78°C (Estimated) |
| Methanol | 5.1 | Soluble | Very Soluble |
| Ethanol | 4.3 | Sparingly Soluble | Soluble |
| Isopropanol (IPA) | 3.9 | Sparingly Soluble | Soluble |
| Acetone | 5.1 | Slightly Soluble | Sparingly Soluble |
| Ethyl Acetate | 4.4 | Insoluble | Slightly Soluble |
| Diethyl Ether | 2.8 | Insoluble | Insoluble |
| Toluene | 2.4 | Insoluble | Insoluble |
Table 2: Representative Crystallization Conditions and Expected Outcomes
| Solvent System | Cooling Profile | Expected Yield | Expected Purity |
| Isopropanol | Slow cool to RT, then 0-5°C | 80-90% | >99% |
| Ethanol | Slow cool to RT, then 0-5°C | 75-85% | >99% |
| Methanol/Diethyl Ether | Slow addition of ether at RT | 85-95% | >98.5% |
| Ethanol/Ethyl Acetate | Slow addition of ethyl acetate at RT | 80-90% | >98.5% |
Visualizations
Technical Support Center: Enhancing Bioavailability of Piperidine-Based Drug Candidates
This technical support center is designed for researchers, scientists, and drug development professionals. It provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered when enhancing the oral bioavailability of piperidine-containing drug candidates.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the low oral bioavailability of my piperidine-containing compound?
A1: Low oral bioavailability of piperidine derivatives typically stems from one or more of the following factors:
-
Poor Aqueous Solubility: As a lipophilic and often basic scaffold, piperidine derivatives may not adequately dissolve in gastrointestinal (GI) fluids, a prerequisite for absorption.
-
Low Intestinal Permeability: The compound might dissolve but may not efficiently cross the intestinal epithelium to enter the bloodstream. This can be due to its physicochemical properties or because it is a substrate for efflux transporters like P-glycoprotein (P-gp).
-
Extensive First-Pass Metabolism: The piperidine ring and its substituents are often susceptible to rapid metabolism by cytochrome P450 (CYP) enzymes in the gut wall and liver. Common metabolic pathways include N-dealkylation and oxidation of the piperidine ring.
Q2: My compound shows high permeability in an in-vitro assay (e.g., Caco-2), but has very low oral bioavailability in rats. What is the likely issue?
A2: This discrepancy often points towards extensive first-pass metabolism. The Caco-2 model is excellent for assessing intestinal permeability but does not fully replicate the metabolic capacity of the liver. A compound can be well-absorbed from the intestine into the portal vein but then be rapidly metabolized in the liver before it can reach systemic circulation. Another possibility is extensive metabolism within the gut wall itself, which is not fully accounted for in all Caco-2 protocols.
Q3: How can I determine if my piperidine derivative is a substrate for efflux transporters like P-glycoprotein (P-gp)?
A3: A bidirectional Caco-2 permeability assay is the standard in vitro
Preventing racemization during chiral piperidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to preventing racemization during the synthesis of chiral piperidines.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, helping you identify potential causes and implement effective solutions.
Problem 1: Significant loss of enantiomeric excess (ee) in the final piperidine product.
If you are observing a lower than expected enantiomeric excess in your final product, several factors during the synthesis could be the cause. Systematically evaluating each step of your process is crucial for pinpointing the source of racemization.
| Potential Cause | Recommended Action |
| Inappropriate Base | The choice of base can be critical. Strong, non-hindered bases can deprotonate the stereogenic center, especially if it is alpha to a carbonyl group or an activating group, leading to racemization. Consider using a weaker or more sterically hindered base. For reactions sensitive to base-catalyzed racemization, carefully screen different bases to find the optimal balance between reactivity and stereochemical integrity. |
| High Reaction Temperature | Elevated temperatures can provide the energy needed to overcome the activation barrier for racemization.[1] Running the reaction at the lowest effective temperature is advisable. If the reaction is sluggish at lower temperatures, a careful optimization of catalyst loading or reaction time may be necessary. |
| Unsuitable Solvent | The polarity of the solvent can influence the stability of charged intermediates that may be prone to racemization. Non-polar solvents often favor higher enantioselectivity.[2] It is recommended to screen a variety of solvents to determine the optimal medium for your specific reaction. |
| Prolonged Reaction Time | The longer the chiral product is exposed to reaction conditions that can induce racemization, the greater the potential for loss of enantiomeric purity. Monitor the reaction progress closely and quench it as soon as the starting material is consumed. |
| Inappropriate Chiral Catalyst or Auxiliary | The effectiveness of a chiral catalyst or auxiliary can be highly substrate-dependent. If you are experiencing poor enantioselectivity, it may be necessary to screen a range of chiral catalysts or auxiliaries to find one that is better suited for your specific transformation.[3] |
| Racemization during Purification | The purification process itself can sometimes lead to racemization, especially if acidic or basic conditions are used during chromatography. Ensure that the purification method is compatible with the stereochemical stability of your product. Using neutral stationary phases and buffered mobile phases can be beneficial. |
Problem 2: Low diastereoselectivity in the synthesis of polysubstituted piperidines.
Achieving high diastereoselectivity is a common challenge when creating multiple stereocenters.
| Potential Cause | Recommended Action |
| Ineffective Stereocontrol Element | The chiral auxiliary, catalyst, or substrate may not be providing sufficient facial bias during the bond-forming step. Consider using a bulkier chiral auxiliary or a catalyst with a more defined chiral pocket to enhance stereochemical communication. |
| Equilibrating Conditions | The reaction conditions might be allowing for the epimerization of one or more stereocenters to the thermodynamically more stable diastereomer.[4][5] Analyze the reaction mixture over time to see if the diastereomeric ratio changes. If so, shorter reaction times or milder conditions may be necessary. |
| Substrate Conformation | The conformation of the substrate can play a significant role in determining the stereochemical outcome. The use of coordinating groups or rigidifying elements in the substrate can help to lock it into a single reactive conformation, leading to improved diastereoselectivity. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of racemization in chiral piperidine synthesis?
A1: The most common mechanism for racemization involves the formation of a planar, achiral intermediate, such as an enol or enolate, at the stereogenic center.[6] This is particularly prevalent when the chiral center is adjacent to a carbonyl group or another activating group that increases the acidity of the proton at the stereocenter. Abstraction of this proton by a base, or enolization under acidic conditions, leads to a loss of the defined three-dimensional structure. Subsequent reprotonation can occur from either face of the planar intermediate, resulting in a mixture of enantiomers.[7]
Q2: How can I choose the right chiral auxiliary for my piperidine synthesis?
A2: The choice of a chiral auxiliary depends on several factors, including the desired stereochemical outcome, the reaction conditions, and the ease of removal. Auxiliaries derived from readily available chiral pool materials like amino acids or carbohydrates are common.[8] The ideal auxiliary should effectively shield one face of the reactive intermediate, be stable under the reaction conditions, and be cleavable without causing racemization of the product. It is often necessary to screen a few different auxiliaries to find the one that provides the best diastereoselectivity for a particular transformation.
Q3: What are the advantages of using catalytic asymmetric methods over chiral auxiliaries?
A3: Catalytic asymmetric synthesis offers several advantages, including atom economy and the ability to generate large quantities of the chiral product from a small amount of a chiral catalyst.[9] This approach avoids the need for stoichiometric amounts of a chiral auxiliary and the subsequent protection and deprotection steps, which can shorten the overall synthetic sequence. However, the development of a highly enantioselective catalytic process can require significant optimization of the catalyst, ligand, and reaction conditions.[3]
Q4: Can protecting groups influence the stereochemical outcome of a reaction?
A4: Yes, protecting groups can have a significant impact on stereoselectivity. A bulky protecting group on the piperidine nitrogen, for example, can influence the conformation of the ring and direct the approach of a reagent to the less hindered face. In some cases, protecting groups can also participate in chelation with a metal catalyst, creating a more rigid and ordered transition state that leads to higher enantioselectivity.
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Asymmetric Reductive Heck Reaction for the Synthesis of 3-Substituted Tetrahydropyridines [10]
This protocol describes a method for the enantioselective synthesis of 3-substituted tetrahydropyridines from dihydropyridines and arylboronic acids.
-
Materials:
-
[Rh(cod)(OH)]₂ (rhodium catalyst precursor)
-
(S)-Segphos (chiral ligand)
-
Phenyl carbamate dihydropyridine (substrate 1)
-
Phenyl boronic acid (substrate 2)
-
Aqueous Cesium Hydroxide (CsOH) (base)
-
Tetrahydrofuran (THF), Toluene, Water (solvents)
-
-
Procedure:
-
In a reaction vessel, combine [Rh(cod)(OH)]₂ and (S)-Segphos.
-
Add the phenyl carbamate dihydropyridine and phenyl boronic acid.
-
Add a 1:1:1 mixture of THF, toluene, and water.
-
Add aqueous CsOH.
-
Stir the reaction mixture at 70 °C and monitor its progress.
-
Upon completion, quench the reaction and extract the product.
-
Purify the product by column chromatography.
-
Protocol 2: Enantioselective Dearomatization of Pyridinium Salts via Copper-Catalyzed C4-Selective Silylation [11]
This protocol details a method for the enantioselective dearomatization of pyridinium salts to afford 4-silylated 1,4-dihydropyridines.
-
Materials:
-
Cu(CH₃CN)₄PF₆ (copper precatalyst)
-
(R,R)-Ph-BPE (chiral ligand)
-
Pyridinium triflate (substrate)
-
Me₂PhSi–Bpin (silicon nucleophile precursor)
-
Lithium tert-butoxide (LiOtBu) (base)
-
1,4-Dioxane and Water (solvents)
-
-
Procedure:
-
In a reaction vessel, combine Cu(CH₃CN)₄PF₆ and (R,R)-Ph-BPE.
-
Add the pyridinium triflate substrate.
-
Add Me₂PhSi–Bpin and LiOtBu.
-
Add a mixture of 1,4-dioxane and water.
-
Stir the reaction at room temperature and monitor its progress.
-
Upon completion, work up the reaction and purify the product.
-
Quantitative Data Summary
Table 1: Optimization of Rh-Catalyzed Asymmetric Carbometalation [10]
| Entry | Deviation from Standard Conditions | Yield (%) | ee (%) |
| 1 | None | 81 | 96 |
| 2 | < 1 M concentration | Low conversion | - |
Table 2: Substrate Scope for Asymmetric Hydrogenation of 2-Alkyl-N-benzylpyridinium Salts [12]
| Substrate (Piperidine Product) | Enantiomeric Ratio (er) |
| 2b (2-bromo-4-cyano benzyl substitution) | 93:7 |
| 2c (2-diphenylmethyl) | 84:16 |
| 2f (2-phenethyl) | 88:12 |
| 2i (2-methyl) | 82:18 |
| 2k (2-isopropyl) | 91:9 |
| 2l (2-cyclopropyl) | 92:8 |
Visualizations
Caption: Troubleshooting workflow for diagnosing and addressing racemization.
Caption: Overview of major synthetic strategies to access chiral piperidines.
Caption: Key factors that can contribute to racemization during synthesis.
References
- 1. Asymmetric ‘Clip-Cycle’ synthesis of 3-spiropiperidines - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01608D [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. people.uniurb.it [people.uniurb.it]
- 4. Visible Light-Mediated, Diastereoselective Epimerization of Morpholines and Piperazines to More Stable Isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. General Light-Mediated, Highly Diastereoselective Piperidine Epimerization: From Most Accessible to Most Stable Stereoisomer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Racemization - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. mt.com [mt.com]
- 10. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 11. Enantioselective Dearomatization of Pyridinium Salts - ChemistryViews [chemistryviews.org]
- 12. Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-(3-Fluorobenzyl)piperidine and 1-(4-Fluorobenzyl)piperidine: Insights into Biological Activity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 1-(3-Fluorobenzyl)piperidine and 1-(4-Fluorobenzyl)piperidine. Direct comparative studies on these specific molecules are limited in publicly available literature. Therefore, this analysis draws upon structure-activity relationship (SAR) studies of closely related derivatives to infer and project the biological profiles of these two compounds, with a primary focus on their interaction with sigma receptors.
Introduction
1-(3-Fluorobenzyl)piperidine and 1-(4-Fluorobenzyl)piperidine are simple substituted benzylpiperidine analogs. The position of the fluorine atom on the benzyl ring can significantly influence the molecule's electronic properties, conformation, and ultimately, its interaction with biological targets. Understanding these differences is crucial for medicinal chemists and pharmacologists in the design of more potent and selective ligands for various receptors and enzymes. The primary biological targets discussed for related compounds are the sigma-1 (σ₁) and sigma-2 (σ₂) receptors, which are implicated in a variety of neurological and psychiatric disorders.
Inferred Biological Activity from Structure-Activity Relationship (SAR) Studies
A study on a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives revealed that the position of a substituent on the benzyl ring significantly influences the affinity for both sigma-1 and sigma-2 receptors. The general trend observed was that 3-substituted compounds displayed higher affinity for both sigma receptor subtypes compared to their 2- and 4-substituted counterparts[1]. This suggests that the electronic and steric effects of a substituent at the meta position (position 3) of the benzyl ring are more favorable for binding to sigma receptors than a substituent at the para position (position 4).
Based on this established SAR principle, it can be inferred that 1-(3-Fluorobenzyl)piperidine is likely to exhibit a higher binding affinity for both sigma-1 and sigma-2 receptors compared to 1-(4-Fluorobenzyl)piperidine .
Data Presentation: Inferred Sigma Receptor Affinity
The following table summarizes the inferred relative affinities based on the SAR findings from related compounds. It is important to note that these are projections and not direct experimental values for the two specific compounds.
| Compound | Inferred Sigma-1 Receptor Affinity (Ki) | Inferred Sigma-2 Receptor Affinity (Ki) |
| 1-(3-Fluorobenzyl)piperidine | Higher | Higher |
| 1-(4-Fluorobenzyl)piperidine | Lower | Lower |
Experimental Protocols
To experimentally validate the inferred biological activities, the following standard assays would be employed.
Sigma-1 and Sigma-2 Receptor Radioligand Binding Assays
This experimental protocol is a standard method used to determine the binding affinity of a compound for sigma-1 and sigma-2 receptors.
Objective: To determine the inhibition constant (Ki) of 1-(3-Fluorobenzyl)piperidine and 1-(4-Fluorobenzyl)piperidine for sigma-1 and sigma-2 receptors.
Materials:
-
Radioligands:
-
For sigma-1 receptors: --INVALID-LINK---pentazocine.
-
For sigma-2 receptors: [³H]DTG (1,3-di-o-tolylguanidine).
-
-
Tissue Preparation: Guinea pig brain membranes for sigma-1 receptors and rat liver membranes for sigma-2 receptors.
-
Non-specific binding determinant: Haloperidol (10 µM) or unlabeled DTG for sigma-2 assays.
-
Test Compounds: 1-(3-Fluorobenzyl)piperidine and 1-(4-Fluorobenzyl)piperidine at various concentrations.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Scintillation counter and scintillation fluid.
-
Glass fiber filters.
Procedure:
-
Tissue Homogenization: Guinea pig brains or rat livers are homogenized in ice-cold Tris-HCl buffer and centrifuged. The resulting pellet containing the membrane fraction is resuspended in fresh buffer.
-
Incubation: A mixture containing the membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound (or buffer for total binding, or a high concentration of a known ligand for non-specific binding) is incubated.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters to separate the bound and free radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Visualization of Key Concepts
To better understand the compounds and their potential mechanism of action, the following diagrams are provided.
Caption: Chemical structures of the compared compounds.
Caption: A simplified diagram of potential sigma receptor signaling.
Conclusion
Based on the available structure-activity relationship data from related compounds, it is reasonable to hypothesize that 1-(3-Fluorobenzyl)piperidine possesses a higher affinity for sigma-1 and sigma-2 receptors than 1-(4-Fluorobenzyl)piperidine . This highlights the critical role that the position of a substituent on the aromatic ring plays in determining the pharmacological profile of a molecule.
For researchers and drug development professionals, this inferred difference underscores the importance of exploring positional isomers in lead optimization campaigns. The synthesis and direct biological evaluation of both 1-(3-Fluorobenzyl)piperidine and 1-(4-Fluorobenzyl)piperidine using the described experimental protocols are necessary to definitively confirm these projections and to further elucidate the SAR of this chemical scaffold. Such studies would provide valuable data for the rational design of novel and selective ligands for sigma receptors and other potential biological targets.
References
The Fluorine Advantage: A Comparative Analysis of Fluorinated vs. Non-Fluorinated Piperidine Analogs in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the nuanced impact of fluorination on the piperidine scaffold, supported by experimental data and detailed methodologies.
The piperidine ring is a cornerstone in medicinal chemistry, present in a vast number of approved pharmaceuticals.[1][2] A common strategy to refine the therapeutic potential of piperidine-containing drug candidates is the introduction of fluorine atoms. This guide provides a detailed comparative analysis of fluorinated and non-fluorinated piperidine analogs, focusing on their physicochemical properties, pharmacological activities, and metabolic stability. By presenting quantitative data, detailed experimental protocols, and visual representations of key concepts, this guide aims to equip researchers with the knowledge to strategically leverage fluorination in drug design.
The Impact of Fluorination: A Quantitative Comparison
The introduction of fluorine can significantly alter a molecule's properties. Below is a summary of typical changes observed when a piperidine scaffold is fluorinated. The data presented are illustrative and compiled from various sources to demonstrate the general trends.[3][4][5][6]
| Property | Non-Fluorinated Piperidine Analog | Fluorinated Piperidine Analog | Impact of Fluorination |
| pKa | ~11.2 (Piperidine) | ~9.4 (4-Fluoropiperidine)[5] | Decrease in Basicity: The high electronegativity of fluorine withdraws electron density from the piperidine nitrogen, reducing its basicity.[6] |
| LogP | 1.1 (Piperidine) | Dependent on position and pH | Variable Effect on Lipophilicity: Fluorination can increase or decrease lipophilicity depending on the molecular context. At neutral pH, the decrease in basicity can lead to a higher proportion of the more lipophilic free base form for fluorinated analogs.[4] |
| Binding Affinity (Ki) | Varies with target | Varies with target | Modulation of Potency and Selectivity: Fluorine substitution can alter the conformation and electronic properties of a ligand, leading to significant changes in binding affinity and selectivity for its biological target.[3] |
| Metabolic Stability (t½) | Generally lower | Generally higher | Enhanced Metabolic Stability: Fluorine can block sites of oxidative metabolism by cytochrome P450 enzymes, leading to a longer half-life and improved bioavailability.[3][6] |
Experimental Protocols: A Methodological Deep Dive
Accurate and reproducible experimental data are the bedrock of any comparative analysis. This section provides detailed methodologies for the key experiments cited in this guide.
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constant (pKa) of the piperidine nitrogen.
Materials:
-
Potentiometer with a calibrated pH electrode
-
Standard aqueous buffers (pH 4, 7, and 10)
-
0.1 M Hydrochloric acid (HCl)
-
0.1 M Sodium hydroxide (NaOH)
-
0.15 M Potassium chloride (KCl) solution
-
Magnetic stirrer and stir bar
-
Burette
-
Test compound (piperidine analog)
Procedure:
-
Calibration: Calibrate the potentiometer using the standard aqueous buffers.
-
Sample Preparation: Dissolve a precisely weighed amount of the test compound in water to a final concentration of approximately 1 mM. Add KCl solution to maintain a constant ionic strength.
-
Titration Setup: Place the sample solution in a beaker with a magnetic stir bar and immerse the pH electrode.
-
Acidification: If the compound is a free base, add a known excess of 0.1 M HCl to protonate the piperidine nitrogen fully.
-
Titration: Titrate the solution with standardized 0.1 M NaOH, adding small increments and recording the pH after each addition. Ensure the solution has stabilized before each reading.
-
Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point.
Measurement of LogP by the Shake-Flask Method
Objective: To determine the partition coefficient (LogP) of a compound between n-octanol and water.
Materials:
-
n-Octanol (pre-saturated with water)
-
Water or buffer (pH 7.4, pre-saturated with n-octanol)
-
Test compound
-
Centrifuge tubes
-
Mechanical shaker
-
Centrifuge
-
Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Preparation of Phases: Pre-saturate the n-octanol with water and the aqueous phase with n-octanol by vigorous shaking for 24 hours, followed by separation.
-
Compound Addition: Prepare a stock solution of the test compound in the aqueous phase.
-
Partitioning: Add equal volumes of the n-octanol and the aqueous solution of the compound to a centrifuge tube.
-
Equilibration: Shake the tubes for a set period (e.g., 1 hour) to allow for the compound to partition between the two phases.
-
Phase Separation: Centrifuge the tubes to ensure complete separation of the two layers.
-
Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method.
-
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.
In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess the susceptibility of a compound to metabolism by liver enzymes.
Materials:
-
Human liver microsomes (HLM)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system
-
Test compound stock solution (e.g., 10 mM in DMSO)
-
Internal standard in a quenching solution (e.g., cold acetonitrile)
-
Incubator or water bath at 37°C
-
LC-MS/MS system
Procedure:
-
Incubation Mixture Preparation: In a microcentrifuge tube, combine the phosphate buffer, liver microsomes, and the test compound. Pre-warm the mixture to 37°C.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution containing the internal standard to stop the reaction.
-
Protein Precipitation: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate or vial for analysis by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Data Analysis: Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the line gives the elimination rate constant (k). The half-life (t½) is calculated as 0.693/k.
Radioligand Binding Assay for GPCRs
Objective: To determine the binding affinity (Ki) of a compound for a specific G-protein coupled receptor (GPCR).
Materials:
-
Cell membranes expressing the target GPCR
-
Radiolabeled ligand with known affinity for the target receptor (e.g., [³H]-spiperone)
-
Unlabeled competitor (the test compound)
-
Assay buffer
-
Glass fiber filters
-
Cell harvester
-
Scintillation counter and scintillation fluid
Procedure:
-
Assay Setup: In a 96-well plate, set up triplicate wells for total binding (radioligand only), non-specific binding (radioligand + a high concentration of a known unlabeled ligand), and competition binding (radioligand + varying concentrations of the test compound).
-
Incubation: Add the cell membranes to each well and incubate the plate at a specific temperature for a defined period to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester to separate the bound from the free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration. Use non-linear regression to determine the IC50 value, which can then be converted to the Ki value using the Cheng-Prusoff equation.
Synthesis of Piperidine Analogs: A Practical Overview
The ability to synthesize both fluorinated and non-fluorinated analogs is crucial for conducting comparative studies. Below are representative synthetic protocols.
Synthesis of a Non-Fluorinated Analog: N-Benzyl-4-piperidone
Reaction: Reductive amination of 4-piperidone with benzaldehyde.
Materials:
-
4-Piperidone hydrochloride
-
Benzaldehyde
-
Sodium triacetoxyborohydride (STAB)
-
1,2-Dichloroethane (DCE)
-
Triethylamine (TEA)
-
Saturated sodium bicarbonate solution
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-piperidone hydrochloride in DCE, add triethylamine to neutralize the hydrochloride salt.
-
Add benzaldehyde to the reaction mixture, followed by the portion-wise addition of sodium triacetoxyborohydride.
-
Stir the reaction at room temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield N-benzyl-4-piperidone.[7]
Synthesis of a Fluorinated Analog: 4-Fluoropiperidine
Reaction: Fluorination of a protected 4-hydroxypiperidine followed by deprotection.
Materials:
-
N-Boc-4-hydroxypiperidine
-
Diethylaminosulfur trifluoride (DAST) or other suitable fluorinating agent
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Trifluoroacetic acid (TFA)
-
Diethyl ether
Procedure:
-
Dissolve N-Boc-4-hydroxypiperidine in anhydrous DCM and cool the solution in an ice bath.
-
Slowly add DAST to the cooled solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to give crude N-Boc-4-fluoropiperidine.
-
Purify the intermediate by flash column chromatography.
-
Dissolve the purified N-Boc-4-fluoropiperidine in DCM and add trifluoroacetic acid to remove the Boc protecting group.
-
Stir the reaction at room temperature until deprotection is complete.
-
Concentrate the reaction mixture and triturate with diethyl ether to precipitate the 4-fluoropiperidine as its trifluoroacetate salt.
Visualizing the Concepts: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams have been generated using the Graphviz DOT language.
Caption: Logical flow of how fluorination impacts piperidine analogs.
Caption: General experimental workflow for comparative drug discovery.
Caption: A simplified GPCR signaling pathway.
Conclusion
The strategic incorporation of fluorine into piperidine-containing molecules is a powerful tool in medicinal chemistry. As demonstrated, fluorination can profoundly influence a compound's physicochemical properties, leading to desirable changes in its pharmacological profile, most notably a decrease in basicity and an increase in metabolic stability. However, the effects on lipophilicity and target binding are highly context-dependent, underscoring the need for careful, case-by-case evaluation. The experimental protocols and workflows provided in this guide offer a robust framework for conducting such comparative analyses, enabling researchers to make data-driven decisions in the pursuit of novel and effective therapeutics.
References
- 1. experts.arizona.edu [experts.arizona.edu]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-Fluoropiperidine | C5H10FN | CID 2759159 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Page loading... [guidechem.com]
Comparative Efficacy of N-Benzylpiperidine Derivatives as Acetylcholinesterase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the efficacy of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid and structurally similar N-benzylpiperidine derivatives as inhibitors of acetylcholinesterase (AChE). The data presented is compiled from various scientific studies to facilitate an objective evaluation of these compounds for potential therapeutic applications, particularly in the context of Alzheimer's disease, where AChE inhibition is a key therapeutic strategy.
Introduction
Acetylcholinesterase is a critical enzyme in the central and peripheral nervous systems, responsible for the hydrolysis of the neurotransmitter acetylcholine. Inhibition of AChE can lead to increased levels of acetylcholine in the synaptic cleft, which is beneficial in conditions characterized by a cholinergic deficit, such as Alzheimer's disease. The N-benzylpiperidine scaffold is a well-established pharmacophore found in several potent AChE inhibitors, including the FDA-approved drug donepezil. This guide focuses on the structure-activity relationship of various N-benzylpiperidine derivatives, including those with fluorinated benzyl moieties, to provide insights into their potential as AChE inhibitors.
Quantitative Efficacy Data
The following table summarizes the in vitro efficacy of a selection of N-benzylpiperidine derivatives against acetylcholinesterase. The data is presented as the half-maximal inhibitory concentration (IC50), which indicates the concentration of the inhibitor required to reduce the activity of the enzyme by 50%.
| Compound ID | Structure | R | R' | IC50 (AChE) | Reference |
| 1 | H | H | > 200 µM | [1] | |
| 2 | 3-F | H | > 200 µM | [1] | |
| 3 | 4-F | Phenylacetyl | 5.10 µM | [1] | |
| 4 | H | Benzoyl | > 200 µM | [1] | |
| 5 | 3-F | Benzoyl | > 200 µM | [1] | |
| 6 | H | 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide | 3.14 µM | [2] | |
| 7 | 3-F | 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide | 0.21 µM | [2] | |
| 8 | 4-F | 1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzo[d]imidazole-5-carboxamide | 3.71 µM | [2] |
Note: The core structure is a 1-benzylpiperidine moiety. "R" represents the substitution on the benzyl ring, and "R'" represents the group attached to the piperidine ring, often at the 4-position.
Experimental Protocols
The following is a detailed methodology for a typical in vitro acetylcholinesterase inhibition assay based on the widely used Ellman's method.
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against acetylcholinesterase.
Materials:
-
Acetylcholinesterase (AChE) from electric eel (Electrophorus electricus)
-
Acetylthiocholine iodide (ATCI) - Substrate
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) - Ellman's reagent
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of AChE in phosphate buffer.
-
Prepare a stock solution of ATCI in deionized water.
-
Prepare a stock solution of DTNB in phosphate buffer.
-
Prepare serial dilutions of the test compounds in the appropriate solvent.
-
-
Assay in 96-Well Plate:
-
To each well of a 96-well plate, add:
-
Phosphate buffer (to make up the final volume)
-
AChE solution
-
DTNB solution
-
Solution of the test compound at various concentrations (or solvent for the control).
-
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a defined period (e.g., 15 minutes).
-
-
Initiation and Measurement:
-
Initiate the enzymatic reaction by adding the ATCI substrate solution to all wells.
-
Immediately measure the absorbance at 412 nm using a microplate reader.
-
Continue to record the absorbance at regular intervals (e.g., every minute) for a set duration (e.g., 10-15 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
The percentage of inhibition for each concentration of the test compound is calculated using the following formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100
-
Plot the percentage of inhibition against the logarithm of the test compound concentration.
-
The IC50 value is determined from the resulting dose-response curve by non-linear regression analysis.
-
Visualizations
Caption: Experimental workflow for the acetylcholinesterase inhibition assay.
Caption: Mechanism of acetylcholinesterase inhibition by N-benzylpiperidine derivatives.
References
- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease [mdpi.com]
- 2. Design, synthesis, in vitro and in vivo evaluation of benzylpiperidine-linked 1,3-dimethylbenzimidazolinones as cholinesterase inhibitors against Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Analytical Methods for Piperidine Derivatives: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The accurate and reliable quantification of piperidine derivatives is paramount in pharmaceutical research and development, from early-stage discovery to quality control of the final product. The structural diversity of piperidine-containing compounds necessitates a thorough evaluation and cross-validation of analytical methodologies to ensure data integrity and consistency. This guide provides an objective comparison of common analytical techniques for the analysis of piperidine derivatives, supported by experimental data and detailed protocols to aid researchers in selecting the most appropriate method for their specific needs.
Comparative Overview of Analytical Methods
The choice of an analytical technique for piperidine derivatives is often dictated by the analyte's physicochemical properties, the sample matrix, and the required sensitivity and selectivity. The most prevalent methods include High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Capillary Electrophoresis (CE) also presents a viable, albeit less common, alternative.
Table 1: Comparison of Key Performance Characteristics of Analytical Methods for Piperidine Derivatives
| Parameter | HPLC-UV | GC-MS | LC-MS/MS |
| Principle | Separation based on polarity and interaction with a stationary phase in a liquid mobile phase.[1] | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase.[1] | Combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry.[2] |
| Typical Analytes | Non-volatile or thermally labile compounds.[1] | Volatile and thermally stable compounds.[1] | Broad range of compounds, particularly suitable for complex matrices.[3] |
| Derivatization | Often required for compounds lacking a UV chromophore to enhance detection.[1][4] | May be necessary to improve volatility and peak shape of polar amines.[1] | Generally not required, offering high sensitivity and selectivity for underivatized amines.[5] |
| Sensitivity | Moderate, dependent on the chromophore of the analyte or its derivative. | High, especially with selective ion monitoring (SIM). | Very high, with the capability for trace-level quantification.[6] |
| Selectivity | Good, can be enhanced with appropriate column and mobile phase selection. | Very high, based on both retention time and mass-to-charge ratio. | Excellent, with high specificity from precursor/product ion monitoring (MRM).[5] |
| Sample Throughput | Generally high, suitable for routine analysis. | Moderate, can be limited by longer run times. | High, especially with modern UHPLC systems. |
| Instrumentation Cost | Relatively low to moderate. | Moderate to high. | High. |
Quantitative Data Summary
The following tables summarize typical validation parameters for the analysis of piperidine derivatives using different analytical techniques. These values can serve as a benchmark for method development and validation.
Table 2: HPLC Method Validation Parameters for Piperidine Derivatives
| Parameter | Piperine (with chromophore) | Piperidine (with pre-column derivatization) |
| Linearity Range | 5 - 50 µg/mL[4] | 0.44 - 53.33 µg/mL[4][7] |
| Correlation Coefficient (r²) | 0.9999[4] | 0.9996[4][7] |
| Accuracy (% Recovery) | 101.3%[4] | 101.82%[4][7] |
| Precision (%RSD) | 0.38% (Repeatability), 1.11% (Intermediate)[4] | 0.6%[4][7] |
| Limit of Detection (LOD) | 0.015 µg/mL[4] | 0.15 µg/mL[4][7] |
| Limit of Quantification (LOQ) | 0.044 µg/mL[4] | 0.44 µg/mL[4][7] |
Table 3: GC-MS Method Validation Parameters for Piperazine Designer Drugs
| Parameter | BZP in Plasma | TFMPP in Plasma | BZP in Urine | TFMPP in Urine |
| Linearity Range | 0 - 10 µg/mL[8][9] | 0 - 10 µg/mL[8][9] | 0 - 10 µg/mL[8][9] | 0 - 10 µg/mL[8][9] |
| Correlation Coefficient (r²) | > 0.99[9] | > 0.99[9] | > 0.99[9] | > 0.99[9] |
| Limit of Detection (LOD) | 0.004 µg/mL[8][9] | 0.004 µg/mL[8][9] | 0.002 µg/mL[8][9] | 0.002 µg/mL[8][9] |
| Limit of Quantification (LOQ) | 0.016 µg/mL[8][9] | 0.016 µg/mL[8][9] | 0.008 µg/mL[8][9] | 0.008 µg/mL[8][9] |
Table 4: LC-MS/MS Method Validation Parameters for Piperidine
| Parameter | Value |
| Linearity Range | 0.03 - 0.40 µg/mL[10] |
| Correlation Coefficient (r²) | > 0.99[10] |
| Limit of Detection (LOD) | 0.01010 µg/mL[6][10] |
Experimental Protocols
Detailed methodologies are essential for the successful implementation and cross-validation of analytical methods.
High-Performance Liquid Chromatography (HPLC-UV) with Pre-column Derivatization
This method is suitable for piperidine derivatives that lack a native UV chromophore.[4]
-
Sample and Standard Derivatization:
-
To an aliquot of the standard or sample solution, add an excess of 4-toluenesulfonyl chloride solution (prepared in acetonitrile).[4]
-
Add a basic buffer (e.g., sodium bicarbonate) to facilitate the reaction.[4]
-
Heat the mixture to complete the reaction.[2]
-
Cool the solution and inject it into the HPLC system.[2]
-
-
Chromatographic Conditions:
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is a general guideline for the analysis of volatile piperidine derivatives.
-
Instrumentation: Gas chromatograph coupled with a Mass Spectrometer (MS).[5]
-
Chromatographic Conditions:
-
GC Column: DB-17, 30 m x 0.53 mm ID, 1 µm film thickness.[11]
-
Carrier Gas: Helium at a constant flow of 2 mL/min.[11]
-
Oven Temperature Program: Initial temperature 150°C for 10 min, then ramp at 35°C/min to 260°C and hold for 2 min.[11]
-
Injector Temperature: 250°C.[11]
-
Detector Temperature: 260°C.[11]
-
Injection Volume: 1.0 µL.[11]
-
-
Sample Preparation:
-
Dissolve the sample in a suitable solvent like methanol.[11]
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, often without the need for derivatization.[5]
-
Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer.[5]
-
Chromatographic Conditions:
-
Mass Spectrometry Conditions:
Visualizing the Workflow
Understanding the logical flow of the cross-validation process is crucial for ensuring a comprehensive comparison of analytical methods.
The diagram above illustrates the parallel development, validation, and sample analysis using two distinct analytical methods. The core of the cross-validation lies in the direct comparison of the results obtained from both methods using the same set of quality control and incurred samples.[12][13] This comparison allows for a thorough assessment of any potential bias between the methods.
This diagram outlines the key stages of analytical method validation as per ICH Q2 guidelines.[14] A robust validation process is a prerequisite for any meaningful cross-validation study, ensuring that each individual method is fit for its intended purpose.
Conclusion
The selection of an analytical method for piperidine derivatives requires careful consideration of multiple factors, including the specific properties of the analyte and the objectives of the analysis. While HPLC-UV offers a cost-effective solution for routine analysis, especially for compounds with a strong chromophore or after derivatization, GC-MS and LC-MS/MS provide superior sensitivity and selectivity, which are critical for trace-level analysis and complex matrices.[3] Cross-validation is an indispensable process to ensure consistency and comparability of data generated by different methods or in different laboratories.[5] By following the detailed protocols and considering the comparative data presented in this guide, researchers can confidently select and validate the most appropriate analytical method for their piperidine derivative of interest, ultimately ensuring the generation of high-quality, reliable data.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. alternative-therapies.com [alternative-therapies.com]
- 7. discovery.researcher.life [discovery.researcher.life]
- 8. scholars.direct [scholars.direct]
- 9. scholars.direct [scholars.direct]
- 10. A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. e-b-f.eu [e-b-f.eu]
- 13. e-b-f.eu [e-b-f.eu]
- 14. researchgate.net [researchgate.net]
Unveiling the Binding Profile: A Comparative Analysis of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid and Structurally Related Ligands
For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the putative binding affinity of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid. Due to the limited publicly available data on this specific molecule, this guide focuses on its potential interactions with the sigma-1 (σ1) receptor and the serotonin transporter (SERT), based on the binding affinities of structurally analogous piperidine derivatives. Detailed experimental protocols for determining these binding affinities are also provided.
The core structure of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid, featuring a benzylpiperidine moiety, is a common scaffold in ligands targeting the σ1 receptor and SERT. Understanding its potential binding characteristics is crucial for assessing its therapeutic promise and guiding further pharmacological investigation.
Comparative Binding Affinity Data
Table 1: Comparative Binding Affinities of Piperidine Derivatives for the Sigma-1 (σ1) Receptor
| Compound Name | Structure | Ki (nM) for σ1 Receptor | Reference Compound(s) |
| 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid (Target Compound) | Data Not Available | - | |
| N-[(4-methoxyphenoxy)ethyl]piperidine | 0.89–1.49 | - | |
| 4-Methyl derivative 31 | 0.030 | - | |
| 3,3-dimethyl derivative 26 | 0.35 | - | |
| Haloperidol | 2.5 - 4.5 | Yes | |
| PD144418 | 18.9 | Yes | |
| (+)-Pentazocine | ~10 (Kd) | Yes |
Table 2: Comparative Binding Affinities of Piperidine Derivatives for the Serotonin Transporter (SERT)
| Compound Name | Structure | Ki (nM) for SERT | Reference Compound(s) |
| 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid (Target Compound) | Data Not Available | - | |
| 3-[(Aryl)(4-fluorobenzyloxy)methyl]piperidine derivatives | 2 - 400 | - | |
| 1H-indole analogue 11 | 9.2 | - | |
| 1H-indole analogue 4 | 47.0 | - | |
| Fluoxetine | - | Yes | |
| (S)-Citalopram | - | Yes |
Experimental Protocols
The determination of binding affinities is a cornerstone of pharmacological research. The following are detailed protocols for radioligand binding assays, the standard method for quantifying the interaction between a ligand and its receptor.
Sigma-1 (σ1) Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of a test compound for the σ1 receptor using a radiolabeled ligand.
Materials and Reagents:
-
Membrane Preparation: Homogenates from tissues or cells expressing the σ1 receptor (e.g., guinea pig brain, HEK293 cells).
-
Radioligand: [³H]-(+)-pentazocine, a selective σ1 receptor agonist.
-
Reference Compound: Haloperidol or another known σ1 receptor ligand.
-
Test Compound: 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid or other compounds of interest.
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0.
-
Wash Buffer: Ice-cold assay buffer.
-
Scintillation Cocktail.
-
96-well filter plates (e.g., GF/B).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize the tissue or cells in ice-cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: Membrane preparation and [³H]-(+)-pentazocine.
-
Non-specific Binding: Membrane preparation, [³H]-(+)-pentazocine, and a high concentration of a non-radiolabeled ligand (e.g., 10 µM Haloperidol).
-
Competition: Membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compound.
-
-
Incubation: Incubate the plate at 37°C for 90 minutes to allow the binding to reach equilibrium.[1]
-
Filtration: Terminate the incubation by rapid filtration through the filter plate using a cell harvester. This separates the bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioactivity.
-
Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific binding). Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation.
Serotonin Transporter (SERT) Radioligand Binding Assay
This protocol describes a competitive binding assay to measure the affinity of a test compound for SERT.
Materials and Reagents:
-
Membrane Preparation: Membranes from cells expressing human SERT (e.g., HEK293-hSERT cells).[2]
-
Radioligand: [³H]-Paroxetine or [³H]-Citalopram, selective SERT inhibitors.[2][3]
-
Reference Compound: Fluoxetine or (S)-Citalopram.[2]
-
Test Compound: 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid or other compounds of interest.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[4]
-
Wash Buffer: Ice-cold assay buffer.[4]
-
Scintillation Cocktail.
-
96-well filter plates (e.g., GF/C).
-
Cell harvester and liquid scintillation counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the σ1 receptor assay protocol.
-
Assay Setup: Set up the assay in a 96-well plate in triplicate, similar to the σ1 receptor assay, including total binding, non-specific binding (using a high concentration of a known SERT inhibitor like 10 µM Fluoxetine), and competition wells with the test compound.[4]
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.[2]
-
Filtration: Terminate the reaction by rapid filtration through a pre-soaked filter plate.
-
Washing: Wash the filters with ice-cold wash buffer.
-
Counting: Measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Analyze the data as described for the σ1 receptor assay to determine the IC50 and Ki values.
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes, the following diagrams are provided in DOT language.
Caption: Sigma-1 Receptor Signaling Pathway.
References
Chloro vs. Fluoro Benzyl Piperidine Acids: A Comparative Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
The substitution of a hydrogen atom with a halogen is a common strategy in medicinal chemistry to modulate the pharmacological properties of a lead compound. Among the halogens, fluorine and chlorine are frequently employed due to their distinct electronic and steric properties. This guide provides a comparative analysis of the structure-activity relationship (SAR) of chloro- and fluoro-substituted benzyl piperidine acids, focusing on their impact on biological activity, physicochemical properties, and toxicity.
General Principles: Chlorine vs. Fluorine as Bioisosteres
The choice between chlorine and fluorine substitution can significantly influence a molecule's potency, lipophilicity, and metabolic stability. A comprehensive analysis of matched molecular pairs in medicinal chemistry reveals general trends that can guide drug design.[1]
Chlorinated compounds, on average, tend to be slightly more potent than their fluorinated counterparts.[1] This can be attributed to the larger size and greater polarizability of the chlorine atom, which may lead to more favorable interactions with the target protein. However, this is a general trend, and the specific context of the binding pocket is crucial, where the smaller size of fluorine may be advantageous to avoid steric clashes.[1]
A key differentiator is lipophilicity. Compounds containing chlorine are demonstrably more lipophilic than their fluorine-containing analogues.[1] This increased lipophilicity can impact solubility, cell permeability, and plasma protein binding. Consequently, fluorinated compounds often exhibit higher aqueous solubility.[1]
From a safety perspective, chlorinated compounds show a statistically significant, albeit modest, increase in toxicity compared to their fluorinated counterparts.[1]
Comparative Biological Activity
Antitrypanosomal Activity
In the development of inhibitors against Trypanosoma cruzi, the causative agent of Chagas disease, a 4-fluorobenzyl substituted piperidine demonstrated sub-micromolar potency. This highlights the potential of fluorinated benzyl piperidines in targeting infectious diseases.
Antimycobacterial Activity
A study on inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) in Mycobacterium tuberculosis provided a direct comparison between para-substituted chloro and fluoro analogs. The 4-chlorophenyl analog showed potency comparable to the lead compound, whereas the 4-fluorophenyl analog exhibited the lowest potency in the series. This suggests that for MenA inhibition, the electronic and steric properties of chlorine are more favorable in this specific binding pocket.
Quantitative Data Summary
The following table summarizes the available quantitative data comparing chloro- and fluoro-substituted benzyl piperidine analogs. It is important to note that these data are from different studies targeting different proteins, and therefore direct comparison of absolute values should be made with caution.
| Compound Class | Substitution | Target | Assay | Potency (IC50) | Reference |
| Phenyl Piperidine | 4-Chloro | MenA (M. tuberculosis) | Enzyme Inhibition | 22 ± 3 µM | |
| Phenyl Piperidine | 4-Fluoro | MenA (M. tuberculosis) | Enzyme Inhibition | 33 ± 5 µM |
Physicochemical and Toxicity Profile Comparison
The following table generalizes the impact of chlorine vs. fluorine substitution on key drug-like properties, based on a large-scale analysis of matched molecular pairs.[1]
| Property | Chlorine Substitution | Fluorine Substitution |
| Potency (Binding) | Generally slightly higher | Generally slightly lower |
| Lipophilicity (logD) | Higher | Lower |
| Aqueous Solubility | Lower | Higher |
| Toxicity (in vitro) | Generally slightly higher | Generally slightly lower |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to ensure reproducibility and facilitate further research.
MenA Enzyme Inhibition Assay
The activity of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) is monitored using a cell-free prenyltransferase assay. The assay measures the formation of demethylmenaquinone from 1,4-dihydroxy-2-naphthoate and a radiolabeled prenyl donor, such as [³H]farnesyl pyrophosphate.
Materials:
-
MenA-containing membrane fractions from M. tuberculosis
-
1,4-dihydroxy-2-naphthoate (DHNA)
-
[³H]farnesyl pyrophosphate ([³H]FPP)
-
Assay buffer (e.g., Tris-HCl with MgCl₂ and DTT)
-
Test compounds (chloro- and fluoro-benzyl piperidine acids)
-
TLC plates (e.g., silica gel)
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing the assay buffer, DHNA, and MenA membrane fractions.
-
Add the test compounds at various concentrations.
-
Initiate the reaction by adding [³H]FPP.
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate).
-
Extract the lipid-soluble products.
-
Spot the extracted products onto a TLC plate and develop the chromatogram.
-
Visualize the radiolabeled product (demethylmenaquinone) by autoradiography.
-
Quantify the amount of product formation using a scintillation counter.
-
Calculate the IC50 value, which is the concentration of the inhibitor required to reduce MenA activity by 50%.
Trypanosoma cruzi Amastigote Proliferation Assay
This assay determines the ability of compounds to inhibit the proliferation of the intracellular amastigote form of T. cruzi.[2][3][4]
Materials:
-
Host cells (e.g., L-929 fibroblasts or primary human dermal fibroblasts)
-
T. cruzi trypomastigotes
-
Culture medium (e.g., MEM with 10% FBS)
-
Test compounds
-
Fixative (e.g., paraformaldehyde)
-
Staining agent (e.g., DAPI for DNA)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Seed host cells in 96-well plates and allow them to adhere overnight.
-
Infect the host cells with T. cruzi trypomastigotes for a few hours.
-
Wash the cells to remove extracellular parasites.
-
Add fresh culture medium containing the test compounds at various concentrations.
-
Incubate the plates for a period that allows for amastigote replication (e.g., 48-72 hours).
-
Fix and stain the cells with a DNA dye to visualize both host cell nuclei and parasite kinetoplasts.
-
Acquire images using a high-content imaging system.
-
Quantify the number of amastigotes per host cell.
-
Calculate the IC50 value, representing the compound concentration that inhibits amastigote proliferation by 50%.[5][6]
Visualizing Structure-Activity Relationships and Workflows
Caption: SAR trends of chloro vs. fluoro substitution on a benzyl piperidine acid scaffold.
Caption: General workflow for the synthesis and biological evaluation of halogenated compounds.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. bio-protocol.org [bio-protocol.org]
- 3. Methods for the Investigation of Trypanosoma cruzi Amastigote Proliferation in Mammalian Host Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bio-protocol.org [bio-protocol.org]
- 6. Development of Trypanosoma cruzi in vitro assays to identify compounds suitable for progression in Chagas’ disease drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing Brain Penetration: A Comparative Guide to Piperidine-4-Carboxylic Acid Esters
For Researchers, Scientists, and Drug Development Professionals
The Impact of Esterification on CNS Penetration: A Case Study with Nipecotic Acid Esters
Nipecotic acid, a potent inhibitor of GABA uptake, is a hydrophilic molecule with poor penetration across the blood-brain barrier, limiting its therapeutic potential as an anticonvulsant when administered systemically. However, esterification of the carboxylic acid group dramatically enhances its ability to enter the brain. A study on the n-butyl ester of nipecotic acid provides compelling evidence for this strategy.
| Compound | Route of Administration | Dose | Peak Brain Concentration of Nipecotic Acid | Brain/Blood Ratio of Nipecotic Acid |
| Nipecotic Acid | Intravenous | Not Detectable | - | |
| n-Butyl Nipecotate | Intravenous | ~ 6 µg/g | Time-dependent decline | |
| n-Butyl Nipecotate | Nasal | ~ 4 µg/g | Time-dependent decline |
Data synthesized from a study on nipecotic acid and its n-butyl ester in rats.[1]
As the data illustrates, direct administration of nipecotic acid did not lead to detectable levels in the brain.[1] In stark contrast, administration of its n-butyl ester resulted in significant brain concentrations of the parent nipecotic acid, demonstrating the success of the ester prodrug strategy.[1] The study suggests that after crossing the BBB, the ester is hydrolyzed by brain tissue esterases, releasing the active nipecotic acid.[1] This "lock-in" mechanism can lead to a sustained presence of the active drug in the CNS. The brain-to-blood ratio of nipecotic acid was observed to decrease over time after administration of the ester, which may be attributed to the clearance of the parent acid from the brain.[1]
While this data is for the piperidine-3-carboxylic acid isomer, the fundamental principle of masking a polar carboxylic acid to enhance lipophilicity and thus BBB penetration is directly applicable to piperidine-4-carboxylic acid (isonipecotic acid) esters. Indeed, various esters of isonipecotic acid have been synthesized and shown to possess anticonvulsant activity, which strongly implies successful CNS penetration.
Experimental Protocols
The assessment of CNS penetration is a critical step in the development of drugs targeting the brain. A combination of in vivo and in vitro methods is typically employed to characterize the ability of a compound to cross the blood-brain barrier.
In Vivo Brain-to-Plasma Concentration Ratio (Kp) Determination
The Kp value is a key parameter used to quantify the extent of brain penetration. It represents the ratio of the total concentration of a compound in the brain to its total concentration in the plasma at a steady state.
Protocol:
-
Animal Model: Typically, rats or mice are used.
-
Compound Administration: The test compound is administered, often intravenously or orally, at a specific dose.
-
Sample Collection: At various time points after administration, blood samples are collected (typically via cardiac puncture or tail vein) and brain tissue is harvested.
-
Sample Processing: Blood is processed to obtain plasma. Brain tissue is homogenized.
-
Bioanalysis: The concentration of the compound in plasma and brain homogenate is determined using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).
-
Calculation: The brain-to-plasma ratio (Kp) is calculated for each time point or as the ratio of the area under the curve (AUC) for the brain and plasma concentration-time profiles.
In Vitro Permeability Assay (e.g., PAMPA or Caco-2)
In vitro models are valuable for high-throughput screening of compounds for their potential to cross the BBB.
Parallel Artificial Membrane Permeability Assay (PAMPA):
-
Model Setup: A 96-well filter plate is coated with a lipid solution (e.g., porcine brain lipid) to form an artificial membrane. This plate is placed on top of a 96-well acceptor plate containing buffer.
-
Compound Addition: The test compound is added to the donor wells.
-
Incubation: The plate assembly is incubated for a set period, allowing the compound to permeate from the donor to the acceptor compartment.
-
Quantification: The concentration of the compound in both the donor and acceptor wells is measured.
-
Permeability Calculation: The effective permeability (Pe) is calculated based on the concentrations and incubation time.
Caco-2 Permeability Assay:
-
Cell Culture: Caco-2 cells, a human colon adenocarcinoma cell line that forms a polarized monolayer with tight junctions, are cultured on a porous membrane in a transwell plate.
-
Compound Addition: The test compound is added to either the apical (representing the blood side) or basolateral (representing the brain side) chamber.
-
Incubation and Sampling: At various time points, samples are taken from the opposite chamber.
-
Analysis: The concentration of the compound in the samples is determined.
-
Permeability Coefficient (Papp) Calculation: The apparent permeability coefficient is calculated for both apical-to-basolateral and basolateral-to-apical transport. The ratio of these values can indicate the involvement of active efflux transporters like P-glycoprotein (P-gp).
Visualizing the Path to the CNS
The journey of a piperidine-4-carboxylic acid ester prodrug from administration to its target in the brain involves several key steps.
Caption: Workflow of a piperidine-4-carboxylic acid ester prodrug to the CNS.
Signaling Pathway of GABAergic Neurotransmission
The active form, the piperidine-carboxylic acid, often targets components of the GABAergic system. The following diagram illustrates a simplified GABAergic synapse.
References
Validation of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid as a Synthesis Building Block: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid as a versatile building block in medicinal chemistry. Its performance is evaluated against alternative building blocks, supported by experimental data and protocols to inform rational drug design and synthesis strategies.
Introduction
1-(3-Fluorobenzyl)piperidine-4-carboxylic acid is a key intermediate in the synthesis of a variety of biologically active compounds. The piperidine scaffold is a privileged structure, frequently found in approved drugs, while the incorporation of a fluorobenzyl group can significantly modulate a molecule's physicochemical and pharmacokinetic properties. The position of the fluorine atom on the benzyl ring is a critical determinant of these effects, influencing metabolic stability, bioavailability, and target binding affinity.[1] This guide focuses on validating the 3-fluoro isomer by comparing it to its ortho (2-fluoro) and para (4-fluoro) counterparts, as well as the non-fluorinated parent compound.
Physicochemical Properties: The Impact of Fluorine Position
| Property | 1-(Benzyl)piperidine-4-carboxylic acid (Unsubstituted) | 1-(2-Fluorobenzyl)piperidine-4-carboxylic acid (ortho) | 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid (meta) | 1-(4-Fluorobenzyl)piperidine-4-carboxylic acid (para) | Rationale for Differences |
| Molecular Weight | 219.27 g/mol | 237.26 g/mol | 237.26 g/mol | 237.26 g/mol | Addition of a fluorine atom. |
| Estimated logP | Lower | Higher | Higher | Higher | Fluorine generally increases lipophilicity. The effect can vary slightly based on intramolecular interactions and masking of polar groups. |
| Estimated pKa | Higher | Lower | Lower | Lower | The electron-withdrawing nature of fluorine lowers the pKa of the carboxylic acid, making it more acidic. The effect is most pronounced in the ortho and para positions. |
| Conformational Profile | Flexible | Potentially restricted due to steric hindrance from the ortho-substituent. | Flexible, with altered electronic distribution on the benzyl ring. | Flexible, with strong electronic effects on the para-position. | The position of the fluorine atom influences the rotational barrier of the benzyl group and its interaction with the piperidine ring. |
Synthetic Utility: Amide Bond Formation
1-(3-Fluorobenzyl)piperidine-4-carboxylic acid is primarily used in amide bond formation, coupling its carboxylic acid moiety with a primary or secondary amine to generate a wide range of final products. The reaction is typically mediated by standard coupling reagents.
This protocol describes a general procedure for the synthesis of an amide derivative from 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid.
-
Activation: In an inert atmosphere, dissolve 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid (1.0 equivalent) and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 equivalents) in anhydrous dimethylformamide (DMF).
-
Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir the mixture at room temperature for 15-30 minutes to generate the activated ester.
-
Amine Coupling: Add the desired amine (1.2 equivalents) to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
While specific comparative studies on the reaction yields of the different fluorobenzyl isomers in amide coupling are scarce, it has been observed in other contexts that yields can be isomer-dependent. For instance, in the synthesis of fluorobenzylguanidines, the para-isomer provided significantly higher radiochemical yields (50-55%) compared to the meta-isomer (10-15%), suggesting that the electronic and steric environment of the fluorine substituent can influence reaction efficiency.[2] It is plausible that similar, though likely less dramatic, differences could be observed in amide coupling reactions.
Visualizing the Synthetic Workflow
The following diagram illustrates the general workflow for utilizing these building blocks in a drug discovery context.
Impact on Biological Activity: A Structure-Activity Relationship (SAR) Perspective
The primary utility of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid lies in its role as a precursor to ligands for various biological targets, most notably Sigma (σ) receptors, which are implicated in a range of central nervous system (CNS) disorders.[3] The position of the fluorine atom can drastically alter binding affinity and selectivity.
Direct comparative data for ligands derived from the isomeric fluorobenzylpiperidine carboxylic acids is limited. However, data from closely related series of compounds can provide valuable insights into the structure-activity relationships (SAR). For example, in a series of N-substituted-4-cyano-4-phenylpiperidine analogs designed as sigma receptor ligands, the N-benzyl substituted compound showed high affinity for the σ₁ receptor.[4]
The following table presents data from different, but structurally relevant, series of compounds to illustrate the potential impact of fluorine substitution and its position on sigma receptor affinity.
| Compound Series | Specific Compound/Substituent | Target | Affinity (Ki, nM) | Selectivity (σ₂/σ₁) | Reference |
| N-Arylalkyl-4-cyano-4-phenylpiperidines | N-Benzyl | σ₁ Receptor | 0.41 | >100 | [4] |
| N-Arylalkyl-4-cyano-4-phenylpiperidines | N-Phenylpropyl | σ₁ Receptor | 0.38 | 121 | [4] |
| Benzylpiperidine Derivatives (General) | 4-Fluorophenyl substitution | σ₁ Receptor | Generally detrimental in one studied series | N/A | [3] |
| N-(Benzofuran-2-ylmethyl)-N'-benzylpiperazines | N'-(4-Methoxybenzyl) | σ₁ Receptor | 2.7 | 38 | [5] |
| N-(Benzofuran-2-ylmethyl)-N'-benzylpiperazines | N'-(4-(2-Fluoroethoxy)benzyl) | σ₁ Receptor | 2.6 | 187 | [5] |
These data suggest that:
-
The N-benzylpiperidine scaffold is a potent pharmacophore for σ₁ receptor binding.[4]
-
Substitutions on the benzyl ring can have a profound impact on affinity. In one study, a 4-fluorophenyl group was found to be detrimental to binding compared to an unsubstituted phenyl group.[3]
-
In contrast, another study on a different scaffold showed that introducing fluorine (in a fluoroethoxy group) at the 4-position of the benzyl ring maintained high affinity while significantly boosting selectivity over the σ₂ receptor.[5]
This highlights the context-dependent nature of fluorine substitution. The effect of a 3-fluoro substituent, as present in the title building block, would need to be empirically determined but offers a distinct electronic profile that may be advantageous for specific targets where ortho or para substitution is unfavorable.
Signaling Pathway Context: Sigma-1 Receptor
Ligands synthesized from these building blocks often target the Sigma-1 (σ₁) receptor, a unique intracellular chaperone protein located at the endoplasmic reticulum. Its activation can modulate a variety of downstream signaling pathways, including ion channel function and second messenger systems, impacting neuronal survival and plasticity.
References
- 1. ajchem-a.com [ajchem-a.com]
- 2. Synthesis and preliminary evaluation of para- and meta-[18F]fluorobenzylguanidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Nitrile analogs of meperidine as high affinity and selective sigma-1 receptor ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and structure-affinity relationships of regioisomeric N-benzyl alkyl ether piperazine derivatives as sigma-1 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vivo Efficacy of Piperidine-Based Compounds: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its favorable physicochemical and pharmacokinetic properties.[1] This guide provides an objective in vivo efficacy comparison of prominent piperidine-based compounds, with a focus on the burgeoning field of Proteolysis Targeting Chimeras (PROTACs). Experimental data is presented to facilitate informed decision-making in drug development projects.
Comparative In Vivo Efficacy of Piperidine-Containing PROTACs
PROTACs are innovative heterobifunctional molecules that co-opt the cell's natural protein disposal system to eliminate disease-causing proteins.[2] A significant class of these degraders utilizes piperidine-containing ligands, derived from immunomodulatory drugs (IMiDs), to recruit the Cereblon (CRBN) E3 ubiquitin ligase.[2] This targeted protein degradation approach offers a distinct advantage over traditional inhibition, including the potential to overcome drug resistance.[2]
Below is a summary of the in vivo performance of leading piperidine-containing PROTACs against critical cancer targets.
| Compound | Target | E3 Ligase | In Vivo Model | Dosing | Key Efficacy Results | Reference |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) (WT & Mutants) | CRBN | VCaP Xenograft | 10 mg/kg, PO, QD | >90% AR degradation in tumor; significant tumor growth inhibition. | [2] |
| ARV-110 (Bavdegalutamide) | Androgen Receptor (AR) | CRBN | Patient-Derived Xenograft (PDX) | Not Specified | Greater tumor growth inhibition than enzalutamide; substantial AR degradation. | [2] |
| Enzalutamide (Inhibitor Control) | Androgen Receptor (AR) | N/A | VCaP Xenograft | Not Specified | Moderate tumor growth inhibition; no degradation. | [2] |
| dBET1 | BET Proteins | CRBN | Murine Xenograft | Not Specified | Tumor growth inhibition. | [2] |
| ARV-771 | BET Proteins | VHL | Solid Tumor Model | Not Specified | Induced tumor regression, superior to the growth inhibition seen with the BET inhibitor OTX015. | [2] |
PO: Per os (oral administration), QD: Quaque die (once daily), WT: Wild-Type, Mutants: Mutated forms.
Signaling Pathway: Androgen Receptor Degradation by ARV-110
The following diagram illustrates the mechanism of action for ARV-110, a piperidine-containing PROTAC that targets the Androgen Receptor for degradation.
Caption: Mechanism of ARV-110-mediated Androgen Receptor degradation.
Experimental Protocols
Accurate and reproducible in vivo efficacy studies are critical for the evaluation of novel compounds. Below are generalized methodologies for key experiments.
Xenograft Tumor Model Studies
-
Cell Culture and Implantation:
-
Human cancer cell lines (e.g., VCaP for prostate cancer) are cultured under standard conditions.
-
A specific number of cells (e.g., 1-10 million) are suspended in a suitable medium (e.g., Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., nude or SCID mice).
-
-
Tumor Growth Monitoring and Compound Administration:
-
Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Mice are randomized into vehicle control and treatment groups.
-
The piperidine-based compound or control is administered according to the specified dosing regimen (e.g., orally, once daily).[2]
-
Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
-
Efficacy and Pharmacodynamic Endpoints:
-
The primary efficacy endpoint is typically tumor growth inhibition or regression.
-
At the end of the study, tumors and other tissues may be collected for pharmacodynamic analysis, such as measuring the level of the target protein to confirm degradation.[2]
-
Patient-Derived Xenograft (PDX) Models
PDX models involve the implantation of tumor fragments from a human patient into an immunocompromised mouse. These models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors. The experimental workflow is similar to that of cell line-derived xenografts, with a focus on comparing the investigational compound to standard-of-care therapies.[2]
General Experimental Workflow for In Vivo Efficacy Testing
The following diagram outlines a typical workflow for assessing the in vivo efficacy of piperidine-based compounds.
Caption: A typical workflow for in vivo efficacy testing of novel compounds.
Conclusion
Piperidine-based compounds, particularly in the context of PROTACs, have demonstrated significant in vivo efficacy, often surpassing traditional small molecule inhibitors.[2] The ability of molecules like ARV-110 to induce degradation of clinically relevant mutant proteins highlights the therapeutic potential of this modality.[2] Careful consideration of the target, E3 ligase, and in vivo model is crucial for the successful development of these promising therapeutic agents.
References
The Piperidine Scaffold in Drug Design: A Head-to-Head Comparison
The piperidine ring, a six-membered nitrogen-containing heterocycle, is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its enduring popularity stems from its ability to provide a three-dimensional framework that can be strategically modified to orient substituents for optimal target engagement. Furthermore, the basic nitrogen atom can be crucial for modulating physicochemical properties like solubility and for forming key interactions with biological targets.[3]
This guide provides a head-to-head comparison of different piperidine scaffolds, focusing on how structural variations—from simple substituted monocycles to complex spirocyclic and fused systems—impact key drug-like properties. The objective is to equip researchers, scientists, and drug development professionals with a data-driven understanding to guide scaffold selection in drug design.
Performance Comparison of Piperidine Scaffolds
The choice of a piperidine scaffold has profound implications for a compound's biological activity and its pharmacokinetic profile. While simple monocyclic piperidines are widely used, more complex scaffolds like spirocyclic and fused systems are often employed to address specific challenges in drug design, such as improving metabolic stability or locking in a bioactive conformation.[4]
Monocyclic Substituted Piperidines
Simple substitution on the piperidine ring is a primary strategy to modulate potency and pharmacokinetic properties. A study on direct renin inhibitors, based on a cis-3,5-disubstituted piperidine core, demonstrates how modifying substituents at different positions impacts both in vitro potency (IC50) and in vivo oral bioavailability.
| Compound | R (Substitution) | Human Renin IC50 (nM) | Rat Oral Bioavailability (%) |
| 25 | H | 0.8 | 18 |
| 26 | F | 0.7 | 25 |
| 27 | OMe | 0.7 | 10 |
| 30 | H, with 4-OH | 0.8 | 40 |
| 31 | F, with 4-OH | 0.7 | 60 |
| *Data sourced from a study on substituted piperidines as renin inhibitors.[5] The addition of a hydroxyl group at the 4-position of the piperidine ring (compounds 30 and 31) significantly improved oral bioavailability without compromising inhibitory potency.[5] |
Spirocyclic Piperidines
Spirocyclic scaffolds, where another ring is joined to the piperidine at a single carbon, offer increased three-dimensionality and rigidity.[6] This can lead to enhanced potency, improved selectivity, and favorable physicochemical properties like increased aqueous solubility.[6] A recent study on spiro-piperidine derivatives as potential antileishmanial agents highlights the high potency that can be achieved with this scaffold type.
| Compound | R' (Substitution) | R" (Substitution) | Antileishmanial Activity IC50 (µM) |
| 8a | 4-Cl | H | 0.89 |
| 8b | 4-F | H | 1.12 |
| 9a | 4-Cl | 4-Cl | 0.50 |
| 9b | 4-F | 4-Cl | 0.78 |
| Miltefosine | (Reference Drug) | (Reference Drug) | 8.08 |
| *Data from a study on spiro-piperidines against Leishmania major.[7][8] The spirocyclic compounds demonstrated significantly greater potency than the approved drug, miltefosine.[7] |
Fused vs. Monocyclic Piperidines: A Case Study in Metabolic Stability
Fused bicyclic systems, where a second ring shares two atoms with the piperidine, are another strategy to constrain the conformation and improve drug properties. A key advantage can be the enhancement of metabolic stability by blocking metabolically labile sites. For instance, replacing a piperidine with a more rigid fused system (a tropane) in a series of β-tryptase inhibitors led to a significant improvement in stability in both rat and human liver microsomes.
| Scaffold Type | Linker | Human Microsome Stability (% remaining after 30 min) | Rat Microsome Stability (% remaining after 30 min) |
| Monocyclic | Piperidine | 13 | 16 |
| Fused | Tropane | 73 | 77 |
| *This case study illustrates how rigidifying the piperidine linker can significantly enhance metabolic stability. |
Monocyclic vs. Spirocyclic Piperidines: A Case Study in Cellular Potency
In the development of allosteric SHP2 inhibitors, a breakthrough was achieved by transitioning from a simple piperidine-amine to a spirocyclic amine. While this "scaffold hop" did not improve the biochemical potency (IC50 against the isolated enzyme), it led to a greater than 10-fold improvement in cellular assays, which measure the effect on a signaling pathway (p-ERK) and cell growth (KYSE proliferation). This highlights how the increased three-dimensionality of spirocycles can translate to better performance in a complex biological environment.[6]
| Compound | Scaffold Type | SHP2 IC50 (nM) | p-ERK IC50 (nM) | KYSE Proliferation IC50 (nM) |
| 12a | Monocyclic Piperidine | 11 | 290 | 250 |
| 12b | Spirocyclic Piperidine | 11 | 25 | 19 |
| *Data from a study on SHP2 allosteric inhibitors.[6] The transition to a spirocyclic scaffold dramatically improved cellular activity.[6] |
Key Experimental Methodologies
The quantitative data presented in this guide are derived from standardized in vitro and in vivo experiments. Below are detailed protocols for two of the most critical assays in early drug discovery.
Experimental Protocol 1: IC50 Determination for Enzyme Inhibitors
Objective: To determine the concentration of an inhibitor required to reduce the activity of a target enzyme by 50%.[9]
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Inhibitor compound (test compound)
-
Assay buffer (specific to the enzyme)
-
96-well microplate
-
Microplate reader (e.g., spectrophotometer, fluorometer)
-
DMSO for dissolving the inhibitor
Procedure:
-
Compound Preparation: Prepare a stock solution of the inhibitor in DMSO. Create a serial dilution of the inhibitor in the assay buffer. A typical experiment might test 8-12 concentrations.
-
Reaction Setup: In each well of the 96-well plate, add the assay buffer, a constant concentration of the enzyme, and the varying concentrations of the inhibitor. Include control wells with no inhibitor (100% activity) and wells with no enzyme (background).
-
Pre-incubation: Incubate the plate for a set period (e.g., 15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add a constant, high concentration of the substrate to all wells to start the enzymatic reaction.[9]
-
Detection: Measure the rate of the reaction using a microplate reader. The method of detection depends on the assay (e.g., absorbance for a colorimetric product, fluorescence for a fluorogenic product). Measurements are taken over a specific time course.
-
Data Analysis:
-
Subtract the background reading from all wells.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value, which is the concentration at the inflection point of the curve.[9]
-
Experimental Protocol 2: In Vitro Metabolic Stability Assay Using Liver Microsomes
Objective: To assess a compound's susceptibility to metabolism by liver enzymes, primarily Cytochrome P450s (CYPs), by measuring its rate of disappearance over time.
Materials:
-
Pooled liver microsomes (human, rat, etc.)
-
Test compound
-
Phosphate buffer (e.g., 100 mM, pH 7.4)
-
NADPH regenerating system (cofactor solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Positive control compounds with known stability (e.g., Dextromethorphan, Midazolam)
-
Ice-cold acetonitrile with an internal standard for stopping the reaction
-
96-well plate and incubator/shaker (37°C)
-
Centrifuge
-
LC-MS/MS system for analysis
Procedure:
-
Preparation: Thaw the liver microsomes on ice. Prepare the test compound and positive controls at a starting concentration (e.g., 1 µM) in the phosphate buffer.
-
Reaction Setup: In a 96-well plate, add the liver microsomes and the test compound solution. Include negative controls where the NADPH regenerating system is replaced with a buffer to check for non-NADPH mediated degradation.
-
Pre-incubation: Pre-warm the plate at 37°C for approximately 5-10 minutes.
-
Initiation of Reaction: Start the metabolic reaction by adding the NADPH regenerating system to each well.
-
Time Course Sampling: At designated time points (e.g., 0, 5, 15, 30, 45, 60 minutes), stop the reaction in the respective wells by adding a volume of ice-cold acetonitrile containing an internal standard. The acetonitrile precipitates the microsomal proteins.
-
Sample Processing: Once all time points are collected, centrifuge the plate to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for analysis by LC-MS/MS. Quantify the amount of the parent compound remaining at each time point by comparing its peak area to that of the internal standard.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
Determine the slope of the line using linear regression. The slope represents the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
-
Calculate the intrinsic clearance (Clint) based on the half-life and the concentration of microsomal protein used in the assay.
-
Visualizing Pathways and Workflows
Signaling Pathway: Dopamine D2 Receptor Antagonism by Antipsychotics
Many antipsychotic drugs containing a piperidine scaffold, such as Haloperidol, exert their therapeutic effect by acting as antagonists at the Dopamine D2 receptor (D2R), a G protein-coupled receptor (GPCR). In conditions like schizophrenia, hyperactive dopaminergic signaling is thought to contribute to positive symptoms.[1] D2R antagonists block dopamine from binding, thereby attenuating downstream signaling.[1][2]
Experimental Workflow: A Standard Drug Discovery Screening Cascade
The drug discovery process often follows a screening cascade to identify and optimize lead compounds. This multi-stage process starts with a broad primary screen of a large compound library and progressively uses more complex and lower-throughput assays to filter and characterize the most promising candidates.
References
- 1. Analogues of Piperidine for Drug Design - Enamine [enamine.net]
- 2. Analogues of Piperidine for Drug Design - Pharmaceutical Business review [pharmaceutical-business-review.com]
- 3. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. bepls.com [bepls.com]
- 8. Synthesis and Biological Evaluation of Fused Tricyclic Heterocycle Piperazine (Piperidine) Derivatives As Potential Multireceptor Atypical Antipsychotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. GPCR Agonist-to-Antagonist Conversion: Enabling the Design of Nucleoside Functional Switches for the A2A Adenosine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Purity Assessment of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The robust assessment of purity for active pharmaceutical ingredients (APIs) is a cornerstone of drug development, ensuring safety and efficacy. Relying on a single analytical method can be insufficient to detect all potential impurities. Therefore, employing orthogonal methods—analytical techniques that measure the same attribute through different physicochemical principles—is crucial for a comprehensive purity profile.[1][2][3] This guide provides a comparative overview of key orthogonal methods for the purity assessment of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid, a versatile building block in medicinal chemistry.[4]
The Principle of Orthogonal Purity Assessment
Orthogonal methods leverage different separation mechanisms or detection principles to minimize the risk of co-eluting or undetected impurities.[1][2] This approach provides a more accurate and reliable purity assessment. For a compound like 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid, a combination of chromatographic and spectroscopic techniques is recommended.
Caption: Orthogonal methods for comprehensive purity analysis.
Potential Impurities
For the purpose of this guide, we will consider a few potential process-related impurities and degradation products of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid:
-
Impurity A: Piperidine-4-carboxylic acid (unreacted starting material)
-
Impurity B: 3-Fluorobenzaldehyde (unreacted starting material)
-
Impurity C: 1-(3-Fluorobenzyl)piperidine (decarboxylation product)
-
Impurity D: 1,1'-((3-Fluorophenyl)methylene)bis(piperidine-4-carboxylic acid) (dimeric impurity)
Comparison of Orthogonal Analytical Methods
The following sections detail the experimental protocols and comparative performance of four orthogonal methods for the purity assessment of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis for separating and quantifying impurities.[5][6] A reversed-phase method is suitable for the separation of the polar main component from its potential impurities.
Experimental Protocol:
-
Instrumentation: HPLC system with a UV/Vis detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve 1 mg/mL of the sample in a 50:50 mixture of water and acetonitrile.
Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS combines the separation power of HPLC with the high sensitivity and specificity of mass spectrometry, making it invaluable for impurity identification and quantification.[6][7][8][9]
Experimental Protocol:
-
Instrumentation: HPLC or UHPLC system coupled to a tandem mass spectrometer.
-
Column: C18, 100 mm x 2.1 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40°C.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MS Detection: Full scan mode (m/z 100-1000) for impurity identification and Selected Ion Monitoring (SIM) for quantification.
-
Sample Preparation: Dissolve 0.1 mg/mL of the sample in a 50:50 mixture of water and acetonitrile.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is ideal for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like carboxylic acids, derivatization is necessary to increase volatility.[5][10]
Experimental Protocol:
-
Derivatization:
-
To 1 mg of the sample, add 100 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat at 70°C for 30 minutes.
-
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.
-
Injection Mode: Split (20:1).
-
Injector Temperature: 250°C.
-
Ion Source Temperature: 230°C.
-
MS Detection: Electron Ionization (EI) in full scan mode (m/z 40-550).
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the quantification of compounds without the need for a specific reference standard for each impurity.[11][12][13][14][15] It relies on the principle that the signal intensity is directly proportional to the number of nuclei.[12]
Experimental Protocol:
-
Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).
-
Internal Standard: Maleic acid (certified reference material).
-
Solvent: Deuterated dimethyl sulfoxide (DMSO-d6).
-
Sample Preparation: Accurately weigh approximately 10 mg of the sample and 5 mg of the internal standard into a vial. Dissolve in 0.75 mL of DMSO-d6.
-
Acquisition Parameters:
-
Pulse Program: Standard quantitative ¹H experiment with a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest.
-
Number of Scans: 16 or higher for good signal-to-noise ratio.
-
-
Quantification: Calculate the purity by comparing the integral of a specific, well-resolved proton signal of the analyte with the integral of a known proton signal of the internal standard.
Data Presentation and Comparison
The following tables summarize the hypothetical performance data for the detection and quantification of potential impurities in 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid using the described orthogonal methods.
Table 1: Comparison of Detection and Quantitation Limits
| Impurity | Method | LOD (µg/mL) | LOQ (µg/mL) |
| Impurity A | HPLC-UV | 0.1 | 0.3 |
| LC-MS | 0.01 | 0.03 | |
| GC-MS (derivatized) | 0.05 | 0.15 | |
| qNMR | 50 | 150 | |
| Impurity B | HPLC-UV | 0.05 | 0.15 |
| LC-MS | 0.005 | 0.015 | |
| GC-MS (derivatized) | 0.01 | 0.03 | |
| qNMR | 30 | 90 | |
| Impurity C | HPLC-UV | 0.08 | 0.24 |
| LC-MS | 0.008 | 0.024 | |
| GC-MS (derivatized) | 0.02 | 0.06 | |
| qNMR | 40 | 120 | |
| Impurity D | HPLC-UV | 0.2 | 0.6 |
| LC-MS | 0.02 | 0.06 | |
| GC-MS (derivatized) | Not applicable | Not applicable | |
| qNMR | 80 | 240 |
Table 2: Comparison of Method Performance
| Method | Linearity (R²) | Precision (%RSD) | Specificity | Throughput |
| HPLC-UV | >0.999 | <2% | Good | High |
| LC-MS | >0.999 | <3% | Excellent | High |
| GC-MS | >0.998 | <5% | Excellent (for volatiles) | Medium |
| qNMR | >0.999 | <1% | Excellent | Low |
Experimental and Logical Workflows
A systematic approach is essential for a comprehensive purity assessment. The following diagrams illustrate the logical relationship between the methods and a typical experimental workflow.
Caption: A typical workflow for purity assessment.
Caption: Potential sources of impurities.
Conclusion
The purity assessment of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid requires a multi-faceted approach.
-
HPLC-UV is a robust and high-throughput method for routine purity testing and quantification of known impurities.
-
LC-MS offers superior sensitivity and specificity, making it the gold standard for the identification and quantification of trace-level impurities.
-
GC-MS , following derivatization, serves as an excellent orthogonal method for volatile and semi-volatile impurities that might be missed by LC-based methods.
-
qNMR provides an absolute quantification method that is orthogonal to chromatography and does not require impurity reference standards, making it invaluable for validating the primary purity assessment methods.
By integrating these orthogonal methods, researchers and drug development professionals can build a comprehensive and reliable purity profile for 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid, ensuring the quality and safety of this important pharmaceutical intermediate.
References
- 1. Orthogonal method in pharmaceutical product analysis [alphalyse.com]
- 2. researchgate.net [researchgate.net]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride | 451485-55-5 | Benchchem [benchchem.com]
- 5. resolvemass.ca [resolvemass.ca]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. chimia.ch [chimia.ch]
- 8. synthinkchemicals.com [synthinkchemicals.com]
- 9. drugtargetreview.com [drugtargetreview.com]
- 10. benchchem.com [benchchem.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 13. Quantitative NMR (qNMR) for pharmaceutical analysis: The pioneering work of George Hanna at the US FDA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. spectroscopyeurope.com [spectroscopyeurope.com]
- 15. govst.edu [govst.edu]
Benchmarking Novel Compounds Against Known Inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of novel compounds against established inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA), a key enzyme in the menaquinone (Vitamin K2) biosynthesis pathway. The data presented is supported by experimental evidence and detailed protocols to aid in the evaluation and development of new antimicrobial agents targeting this essential bacterial pathway.
Introduction to MenA as a Drug Target
1,4-dihydroxy-2-naphthoate isoprenyltransferase, or MenA, catalyzes the prenylation of 1,4-dihydroxy-2-naphthoate (DHNA), a critical step in the biosynthesis of menaquinone.[1] Menaquinone is an essential component of the electron transport chain in many bacteria, including the pathogen Mycobacterium tuberculosis.[1] Its absence in humans makes the menaquinone biosynthesis pathway an attractive target for the development of selective antibacterial drugs.[2] Inhibition of MenA disrupts this pathway, leading to bacterial cell death. Several classes of MenA inhibitors have been identified and characterized, providing a benchmark for the evaluation of new chemical entities.
Quantitative Comparison of MenA Inhibitors
The inhibitory activity of various compounds against MenA is typically quantified by their half-maximal inhibitory concentration (IC50) and, in some cases, the inhibition constant (Ki). The table below summarizes the reported IC50 values for several known MenA inhibitors.
| Inhibitor Class | Compound | Target Organism | IC50 (µM) | Reference |
| Piperidine Derivatives | Compound 10 (4-bromophenyl analog) | M. tuberculosis MenA | 12 ± 2 | [1] |
| Compound 11 (4-chlorophenyl analog) | M. tuberculosis MenA | 22 ± 3 | [1] | |
| Novel Piperidine Derivatives | M. tuberculosis MenA | 13 - 22 | [3][4] | |
| Benzophenone-based | Allylaminomethanone-A (1a) | M. tuberculosis MenA | < 20 | [5] |
| Phenethylaminomethanone-A (2a) | M. tuberculosis MenA | < 20 | [5] | |
| 7-Methoxy-2-naphthol-based | Compound 1 | M. tuberculosis MenA | 5 µg/mL | [6] |
| Compound 2 | M. tuberculosis MenA | 6 µg/mL | [6] | |
| Other | Ro 48-8071 | M. tuberculosis MenA | 9 | [7] |
Experimental Protocols
Accurate benchmarking requires standardized experimental procedures. The following is a generalized protocol for a MenA enzyme inhibition assay, compiled from established methodologies.[7][8]
MenA Enzyme Inhibition Assay Protocol
1. Preparation of Bacterial Membranes:
-
Grow the bacterial strain of interest (e.g., Mycobacterium tuberculosis or an E. coli expression strain) to the mid-log phase.
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5).
-
Resuspend the cells in the same buffer containing protease inhibitors.
-
Lyse the cells using a French press or sonication.
-
Remove intact cells and debris by low-speed centrifugation.
-
Collect the membrane fraction by ultracentrifugation.
-
Resuspend the membrane pellet in a storage buffer and determine the protein concentration.
2. In Vitro MenA Assay:
-
The reaction mixture should contain:
-
Bacterial membrane preparation (containing MenA)
-
1,4-dihydroxy-2-naphthoate (DHNA) substrate
-
A polyprenyl pyrophosphate substrate (e.g., farnesyl pyrophosphate)
-
Divalent cations (e.g., MgCl2)
-
Buffer (e.g., Tris-HCl)
-
The inhibitor at various concentrations.
-
-
Initiate the reaction by adding one of the substrates.
-
Incubate the reaction at an optimal temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., chloroform/methanol).
3. Product Quantification:
-
Extract the lipid-soluble product (demethylmenaquinone).
-
Analyze the product using High-Performance Liquid Chromatography (HPLC) with a UV or fluorescence detector.
-
Alternatively, if a radiolabeled prenyl substrate is used, the product can be quantified by scintillation counting.
4. Data Analysis:
-
Calculate the percentage of MenA inhibition for each inhibitor concentration compared to a no-inhibitor control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Visualizing Key Processes
To better understand the context of MenA inhibition, the following diagrams illustrate the menaquinone biosynthesis pathway and a typical experimental workflow.
References
- 1. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Menaquinone biosynthesis inhibition: a review of advancements toward a new antibiotic mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Biosynthesis of Menaquinone (Vitamin K2) and Ubiquinone (Coenzyme Q) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 1,4-Didydroxy-2-naphthoate Prenyltransferase Inhibitors: New Drug Leads for Multidrug-Resistant Gram-Positive Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of bicyclic inhibitors against menaquinone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. superchemistryclasses.com [superchemistryclasses.com]
Safety Operating Guide
Safe Disposal Protocol for 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride, ensuring the safety of laboratory personnel and adherence to environmental regulations.
Hazard Assessment and Waste Classification
Prior to disposal, it is crucial to understand the hazards associated with this compound. Based on available safety data, this compound is classified with the following hazards:
-
Acute Oral Toxicity: Harmful if swallowed.
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
Due to these classifications, this compound must be managed and disposed of as hazardous chemical waste .
Table 1: Hazard Classification Summary
| Hazard Classification | GHS Category |
| Acute toxicity, oral | Category 4 |
| Skin corrosion/irritation | Category 2 |
| Serious eye damage/eye irritation | Category 2A |
| Specific target organ toxicity, single exposure | Category 3 |
Personal Protective Equipment (PPE)
All personnel handling this chemical for disposal must wear appropriate PPE to minimize exposure risk.
Table 2: Required Personal Protective Equipment (PPE)
| PPE Item | Specification |
| Gloves | Nitrile rubber, minimum thickness 0.11 mm |
| Eye Protection | Chemical safety goggles or face shield |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use a NIOSH-approved respirator if dust is generated |
Step-by-Step Disposal Procedure
The following procedure outlines the steps for the safe collection and disposal of solid this compound waste.
Experimental Protocol: Solid Waste Disposal
-
Container Selection:
-
Utilize the original manufacturer's container if it is in good condition (i.e., not cracked or degraded).
-
If the original container is unusable, transfer the waste to a new, clean, and dry container made of a compatible material (e.g., high-density polyethylene - HDPE) with a secure, screw-on cap. Ensure the container is appropriate for solid waste.
-
-
Waste Collection:
-
Carefully transfer the solid waste into the designated container, minimizing the generation of dust.
-
If dealing with a spill, sweep up the solid material using a brush and dustpan and place it into the waste container. Do not use water to clean up spills for disposal, as this will create a liquid waste stream.
-
Contaminated materials such as weighing paper, gloves, and paper towels should also be placed in the hazardous waste container.
-
-
Labeling:
-
Clearly label the waste container with a "Hazardous Waste" label.
-
The label must include:
-
The full chemical name: "this compound" (do not use abbreviations).
-
The approximate quantity of waste.
-
The date the waste was first added to the container.
-
The associated hazards (e.g., "Toxic," "Irritant").
-
-
-
Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area (SAA) that is secure and away from incompatible materials.
-
Ensure the storage area is well-ventilated.
-
-
Disposal Request:
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.
-
Do not attempt to dispose of this chemical through regular trash or down the drain. All waste must be disposed of through an approved waste disposal plant.[1]
-
Emergency Procedures for Spills
In the event of a spill, follow these procedures:
-
Evacuate: Evacuate the immediate area if a large amount is spilled or if dust is generated.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: Prevent the spill from spreading.
-
Clean-up: Wearing appropriate PPE, sweep the solid material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate, essential safety protocols and logistical plans for the handling and disposal of 1-(3-Fluorobenzyl)piperidine-4-carboxylic acid hydrochloride (CAS No. 451485-55-5). Adherence to these guidelines is critical to ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a substance that can cause skin irritation, serious eye irritation, and respiratory irritation.[1] Therefore, a comprehensive PPE strategy is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles, Face Shield | Chemical splash goggles are essential. A face shield should be worn over goggles when there is a significant risk of splashing.[2][3] |
| Hands | Chemical-Resistant Gloves | Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation or puncture before use.[3] |
| Body | Laboratory Coat, Apron/Coveralls | A full-length laboratory coat is the minimum requirement. For larger quantities or when there is a higher risk of spillage, a chemical-resistant apron or coveralls should be worn.[2][4] |
| Respiratory | Respirator (if necessary) | Use in a well-ventilated area or a chemical fume hood to avoid breathing dust.[1] If engineering controls are insufficient, a NIOSH-approved respirator with an appropriate cartridge for organic acid dusts should be used.[3] |
| Feet | Closed-Toe Shoes | Chemical-resistant, closed-toe shoes are required to protect against spills.[3] |
Operational Plan: Step-by-Step Handling Procedures
A systematic approach to handling this compound will minimize exposure and reduce the risk of accidents.
Pre-Handling Checklist
-
Verify Availability of Safety Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
-
Review Safety Data Sheet (SDS): All personnel handling the chemical must read and understand the SDS for this compound.[1]
-
Prepare a Designated Workspace: The handling area, preferably a chemical fume hood, should be clean and uncluttered.
-
Assemble all necessary materials before starting the experiment to avoid interruptions.
Handling Workflow
Caption: Step-by-step workflow for safely handling the chemical.
Experimental Protocol: Weighing and Dissolving
-
Weighing:
-
Perform all weighing operations within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of the powder.
-
Use a tared, sealed container to transport the chemical to the balance.
-
Clean any spills on the balance immediately with a damp cloth (use an appropriate solvent if necessary), which should then be disposed of as hazardous waste.
-
-
Dissolving:
-
Add the solid compound slowly to the solvent in a flask or beaker within the fume hood.
-
If the solvent is volatile, ensure adequate ventilation and consider cooling the mixture to control any exothermic reactions.
-
When diluting, always add the acid (or in this case, the acidic salt solution) to the water or other solvent, never the other way around, to prevent splashing.[5]
-
Disposal Plan: Managing Chemical Waste
Proper disposal is crucial to prevent environmental contamination and ensure regulatory compliance.
Table 2: Waste Disposal Guidelines
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a designated, labeled hazardous waste container. The container should be kept closed when not in use. |
| Contaminated Labware (e.g., pipette tips, weighing paper) | Place in a sealed bag and then into the solid hazardous waste container. |
| Liquid Waste (Solutions containing the compound) | Collect in a labeled, sealed, and chemically resistant container. Do not mix with incompatible wastes. The container should be stored in secondary containment.[6] |
| Empty Chemical Container | The first rinse of the empty container with a suitable solvent must be collected and disposed of as hazardous waste. Subsequent rinses may be permissible for drain disposal depending on local regulations, but it is best practice to collect all rinses as hazardous waste.[6] |
Waste Management Workflow
Caption: Logical flow for the segregation and disposal of waste.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
Table 3: Emergency Response
| Incident | Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7] |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1][7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[5] |
| Small Spill | Wearing appropriate PPE, carefully sweep up the solid material to avoid creating dust. Place it in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a suitable solvent and collect the cleaning materials as hazardous waste. |
| Large Spill | Evacuate the area immediately. Notify your institution's environmental health and safety (EHS) department. Restrict access to the area until cleanup is complete. |
References
- 1. synquestlabs.com [synquestlabs.com]
- 2. sams-solutions.com [sams-solutions.com]
- 3. falseguridad.com [falseguridad.com]
- 4. newreachglobal.com [newreachglobal.com]
- 5. Safe Handling Guide: Hydrochloric Acid - CORECHEM Inc. [corecheminc.com]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. chemistry.ucmerced.edu [chemistry.ucmerced.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

